1-(3,4-Dimethylphenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955544 | |
| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33967-19-0 | |
| Record name | 1-(3,4-Dimethylphenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033967190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identity and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3,4-Dimethylphenyl)ethanol
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the compound's core properties, synthesis methodologies, chemical reactivity, and safety protocols. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.
This compound is a secondary benzylic alcohol. Its structure, featuring a hydroxyl-bearing ethyl group attached to a 3,4-dimethyl substituted benzene ring, dictates its physical properties and chemical behavior. The presence of the aromatic ring and the secondary alcohol functional group are the primary drivers of its reactivity.
Molecular Structure
Caption: 2D structure of this compound.
Chemical Identifiers and Core Properties
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 33967-19-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [1][3] |
| Molecular Weight | 150.22 g/mol | [1][3] |
| Appearance | Colourless Oil | [4][5] |
| Purity | Typically ≥97% | [1] |
| MDL Number | MFCD08442206 | [1][2] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate | [5] |
| Storage Conditions | Sealed in dry, room temperature | [2] |
Expected Spectroscopic Data
While specific spectra should be obtained from the supplier for a given lot, the structure of this compound allows for the prediction of its key spectroscopic features.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic Protons (3H): Signals in the aromatic region (~7.0-7.2 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted ring.Methine Proton (1H, -CHOH): A quartet due to coupling with the adjacent methyl group.Hydroxyl Proton (1H, -OH): A broad singlet, which is exchangeable with D₂O.Methyl Protons (3H, -CH(OH)CH₃): A doublet, coupled to the methine proton.Aromatic Methyl Protons (6H, Ar-CH₃): Two distinct singlets in the aliphatic region. |
| ¹³C NMR | Signals corresponding to eight distinct carbon environments: two aromatic C-H, four aromatic quaternary carbons (including two C-CH₃, one C-C(OH), and one C-H), one methine carbon (-CHOH), and three methyl carbons. |
| IR | O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ characteristic of an alcohol.C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.C=C Stretch: Aromatic ring absorptions around 1500-1600 cm⁻¹.C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 150.Fragment Ions: A prominent peak at m/z = 135 corresponding to the loss of a methyl group ([M-15]⁺), and a base peak at m/z = 132 from the loss of water ([M-18]⁺), characteristic of a benzylic alcohol. |
Synthesis Methodologies
This compound is typically synthesized through one of two primary, high-yielding routes: the reduction of a ketone or the addition of a Grignard reagent to an aldehyde. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.
Method 1: Reduction of 3',4'-Dimethylacetophenone
This is a straightforward and common method involving the reduction of the corresponding ketone, 3',4'-Dimethylacetophenone (CAS: 3637-01-2).[6][7] The causality here is the conversion of a carbonyl group (C=O) to a hydroxyl group (CH-OH) using a hydride-donating reducing agent.
Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve 3',4'-dimethylacetophenone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[8] Place the flask in an ice bath to control the reaction temperature.
-
Reductant Addition: Slowly add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise to the stirred solution. The exothermicity of the reaction must be managed; maintaining a low temperature prevents side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic and effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Expert Insight: While chemical reduction with agents like NaBH₄ is efficient for producing the racemic alcohol, biological reduction methods offer a pathway to enantiomerically pure alcohols. Studies have shown that using plant-based biocatalysts, such as sugar beet cell cultures, can reduce 1-(3,4-dimethylphenyl)ethanone to the corresponding chiral alcohol with high yield and excellent enantiomeric excess (>99%).[9][10] This "green chemistry" approach is highly valuable in pharmaceutical development where single enantiomers are often required.
Method 2: Grignard Reaction
This classic carbon-carbon bond-forming reaction provides an alternative route, building the molecule from smaller precursors.[11] It involves the nucleophilic attack of a Grignard reagent on the electrophilic carbonyl carbon of an aldehyde.[12][13][14]
Caption: Workflow for the synthesis via Grignard reaction.
Protocol: Grignard Synthesis
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. All glassware must be scrupulously dry, as Grignard reagents react with water.[15]
-
Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of methyl bromide (1.0 eq) in anhydrous ether. Add a few drops of the bromide solution to initiate the reaction (indicated by cloudiness or bubbling). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[15]
-
Aldehyde Addition: After the magnesium has been consumed, cool the resulting Grignard reagent solution in an ice bath. Add a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in anhydrous ether dropwise from the funnel. This addition is exothermic and must be controlled.
-
Reaction & Quenching: After the addition is complete, stir the mixture for an additional hour at room temperature. Then, pour the reaction mixture cautiously onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Extraction & Purification: Follow steps 5-7 as described in the reduction protocol.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by its secondary benzylic alcohol functionality. The proximity of the hydroxyl group to the electron-rich aromatic ring stabilizes carbocation intermediates, facilitating reactions that proceed via SN1 or E1 mechanisms.[16]
Sources
- 1. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 2. 33967-19-0|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]
- 6. Ethanone, 1-(3,4-dimethylphenyl)- [webbook.nist.gov]
- 7. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencemadness.org [sciencemadness.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. Khan Academy [khanacademy.org]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
Introduction: Defining a Key Synthetic Intermediate
An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanol (CAS: 33967-19-0)
This compound is a secondary benzylic alcohol that serves as a critical building block in organic synthesis. Its structural features—a chiral center and a substituted aromatic ring—make it a valuable precursor for more complex molecular architectures. Primarily, it is recognized as a key intermediate in the synthesis of Medetomidine, a potent and selective α2-adrenergic agonist used in veterinary medicine as a sedative and analgesic.[1] This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, tailored for professionals in chemical research and drug development.
Core Chemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 33967-19-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][4] |
| Appearance | Colorless Oil | [5][6] |
| MDL Number | MFCD08442206 | [2] |
Part 1: Synthesis Methodologies and Mechanistic Rationale
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 3',4'-dimethylacetophenone, or via nucleophilic addition to an aldehyde. The choice of method often depends on factors such as desired yield, stereoselectivity, cost, and environmental impact.
Methodology 1: Reductive Synthesis from 3',4'-Dimethylacetophenone
The most direct and widely employed route is the reduction of the carbonyl group of 3',4'-dimethylacetophenone. This transformation is a cornerstone of organic synthesis for producing secondary alcohols.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is frequently the reagent of choice for this reduction on a laboratory scale. Its selection is justified by its excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides that might be present in more complex substrates. Furthermore, it is safer to handle and requires milder reaction conditions (typically alcoholic solvents at room temperature) compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: To a solution of 3',4'-dimethylacetophenone (1.0 eq) in methanol or ethanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, coole the mixture to 0 °C using an ice bath. The low temperature helps to control the initial exotherm of the reaction.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes. The slight excess of NaBH₄ ensures the complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add 1M hydrochloric acid (HCl) dropwise to neutralize the excess NaBH₄ and the resulting borate esters. This process is accompanied by hydrogen gas evolution and should be performed in a well-ventilated fume hood.
-
Workup and Isolation: The product is typically extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Alternative Reductive Method: Biocatalysis For enantiomerically pure preparations, bioreduction using plant cells or isolated enzymes offers a green and highly selective alternative.[7] Studies have demonstrated the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone using biocatalysts like sugar beet cells, achieving high yields and excellent enantiomeric excess (>99%) for the (S)-enantiomer.[7] This approach is particularly valuable in pharmaceutical development where the chirality of a molecule is often critical to its biological activity.
Caption: Workflow for the reduction of 3',4'-dimethylacetophenone.
Methodology 2: Grignard Reaction
An alternative classical approach involves the nucleophilic addition of a methyl group to 3,4-dimethylbenzaldehyde using a Grignard reagent.
Mechanistic Principle: The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), acts as a potent methyl carbanion equivalent. It attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. A subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol.[8][9][10]
Trustworthiness through Protocol Control: The primary challenge and a critical control point in any Grignard reaction is the absolute exclusion of protic sources, especially water. Grignard reagents are powerful bases and will be instantly quenched by water, terminating the desired reaction. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[9][11]
Caption: Grignard reaction pathway for synthesis.
Part 2: Spectroscopic Characterization and Validation
Confirming the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
| Technique | Characteristic Signature | Rationale |
| ¹H NMR | ~7.0-7.2 ppm (m, 3H, Ar-H), ~4.8 ppm (q, 1H, CH-OH), ~2.2 ppm (s, 6H, 2 x Ar-CH₃), ~1.8 ppm (s, 1H, -OH), ~1.4 ppm (d, 3H, CH-CH₃) | The chemical shifts and splitting patterns (quartet for the carbinol proton, doublet for the adjacent methyl) are definitive for the 1-phenylethanol motif. The broad -OH singlet is exchangeable with D₂O. |
| ¹³C NMR | ~140-125 ppm (Ar-C), ~70 ppm (CH-OH), ~25 ppm (CH-CH₃), ~19 ppm (Ar-CH₃) | The downfield shift around 70 ppm is characteristic of a carbon atom bonded to an oxygen (-OH group). |
| IR Spectroscopy | 3600-3300 cm⁻¹ (broad, strong), 1150-1075 cm⁻¹ (strong) | A broad O-H stretching band confirms the presence of the alcohol functional group, with broadening due to hydrogen bonding.[12][13][14] The C-O stretch in the 1150-1075 cm⁻¹ range is indicative of a secondary alcohol.[12] |
| Mass Spec. | M⁺ at m/z = 150 , [M-18]⁺ at m/z = 132 , [M-15]⁺ at m/z = 135 | The molecular ion peak confirms the molecular weight. Fragmentation via dehydration (loss of H₂O) and alpha-cleavage (loss of a methyl group) are characteristic pathways for secondary alcohols.[13][14] |
Expert Insight: When monitoring the synthesis from 3',4'-dimethylacetophenone via IR spectroscopy, the most telling sign of a successful reaction is the complete disappearance of the sharp, strong carbonyl (C=O) stretching peak from the starting ketone, which typically appears around 1680 cm⁻¹.[15] This is accompanied by the appearance of the broad hydroxyl (O-H) peak in the product spectrum.
Part 3: Applications in Drug Development
The primary and most well-documented application of this compound is its role as a precursor in pharmaceutical manufacturing.
-
Synthesis of Medetomidine: It is a crucial intermediate for Medetomidine, a widely used veterinary pharmaceutical.[1] The synthesis involves converting the alcohol to a more reactive intermediate which is then coupled with an imidazole moiety.
-
Labeled Compound Synthesis: The deuterated isotopologue, this compound-d3, is synthesized for use as an intermediate in the production of labeled Medetomidine.[5][6] These labeled compounds are invaluable tools in pharmacokinetic and metabolic studies during drug development.
-
Research Applications: The compound and its derivatives are also used in broader biomedical research. It has been noted for potential antiseptic, antioxidative, and antimicrobial properties, making it a subject of interest for formulation in topical medications and disinfectants.[16]
Part 4: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The following guidelines are based on standard safety data for similar chemical entities.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation.[17]
-
Skin Irritation: Causes skin irritation.[17]
-
Respiratory Irritation: May cause respiratory irritation.[17]
Protocol for Safe Handling and Storage:
| Aspect | Protocol | Rationale |
| Ventilation | Always handle in a well-ventilated area or a certified chemical fume hood.[18][19][20] | To minimize inhalation of vapors and prevent respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[19][20][21] | To prevent skin and eye contact. |
| Fire Safety | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[18][19][20] | Alcohols are flammable, and their vapors can form explosive mixtures with air. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][18][22] | To prevent contamination, degradation, and the release of flammable vapors. |
| Disposal | Dispose of contents and container in accordance with all local, regional, and national regulations. Do not release into the environment.[18][19] | To ensure environmental protection and regulatory compliance. |
References
- Spectroscopy Online. (2017-04-01). Alcohols—The Rest of the Story.
- Synblock. CAS 33967-19-0 | this compound.
- ChemicalBook. (2025-10-14). Medetomidine Impurity 2 | 33967-19-0.
- Fiveable. Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes.
- PubChem. 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438.
- Quora. (2020-01-20). An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction?
- SAFETY D
- Chemsigma. This compound [33967-19-0].
- ChemicalBook. This compound-d3 | 159754-92-4.
- ECHEMI. 33967-19-0, this compound Formula.
- Pharmaffiliates. 159754-92-4| Chemical Name : this compound-d3.
- ResearchGate. (2025-08-07). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone.
- Fisher Scientific. (2009-05-21).
- 3M. (2017-11-13).
- Organic Chemistry Portal. Grignard Reaction.
- Web Pages. 1. Grignard Reaction.
- Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols.
- Leah4Sci. (2020-02-20).
- antiseptic disinfectant suppliers USA.
- Master Organic Chemistry. (2015-12-10). Reactions of Grignard Reagents.
- lookchem. 1-(2,4-DIMETHYLPHENYL)
- BLD Pharm. 33967-19-0|this compound.
Sources
- 1. Medetomidine Impurity 2 | 33967-19-0 [chemicalbook.com]
- 2. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 3. This compound [33967-19-0] | Chemsigma [chemsigma.com]
- 4. echemi.com [echemi.com]
- 5. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. leah4sci.com [leah4sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. fiveable.me [fiveable.me]
- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. quora.com [quora.com]
- 16. antiseptic disinfectant suppliers USA [americanchemicalsuppliers.com]
- 17. 1-(2,4-DIMETHYLPHENYL)ETHANOL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. multimedia.3m.com [multimedia.3m.com]
- 21. airgas.com [airgas.com]
- 22. 33967-19-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)ethanol
This guide provides a comprehensive overview of the synthetic routes to 1-(3,4-dimethylphenyl)ethanol, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical experimental protocols, and comparative analysis of prevalent synthetic methodologies.
Introduction
This compound is a secondary alcohol of significant interest due to its application as a key building block in the synthesis of various biologically active molecules. Its structural motif is present in numerous pharmaceutical compounds, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide will explore the primary synthetic pathways, focusing on the reduction of 3',4'-dimethylacetophenone and the Grignard reaction, providing detailed insights into the causality behind experimental choices and self-validating protocols.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable methods involve the reduction of the corresponding ketone, 3',4'-dimethylacetophenone, or the nucleophilic addition of a methyl group to 3,4-dimethylbenzaldehyde.
I. Reduction of 3',4'-Dimethylacetophenone
The conversion of 3',4'-dimethylacetophenone to this compound is a classic example of ketone reduction.[3] This transformation can be achieved using a variety of reducing agents, each with its own advantages in terms of selectivity, cost, and operational simplicity.
Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[3][4] Its chemoselectivity ensures that other potentially reducible functional groups, such as esters or nitro groups, remain intact under normal reaction conditions.[3]
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during an aqueous workup to yield the final secondary alcohol.[3]
Sources
Spectroscopic Data for 1-(3,4-Dimethylphenyl)ethanol: An In-depth Technical Guide
Introduction
1-(3,4-Dimethylphenyl)ethanol is a secondary benzylic alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol .[1] Its structural elucidation and characterization are fundamental for its application in various research and development sectors, including synthetic chemistry, materials science, and drug development. Spectroscopic analysis provides a definitive fingerprint of the molecule, revealing intricate details about its atomic composition and connectivity. This guide offers a comprehensive overview of the predicted spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its spectral characteristics. While experimental data from commercial suppliers like Synblock may be available upon request, this document focuses on predicted data based on established principles of spectroscopy and comparative analysis with structurally similar compounds.[1]
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data. The key features of this compound include a benzene ring substituted with two methyl groups at positions 3 and 4, and an ethanol group at position 1. The chiral center at the carbinol carbon (the carbon bearing the hydroxyl group) implies the existence of two enantiomers, (R)- and (S)-1-(3,4-Dimethylphenyl)ethanol.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~143 | Aromatic C (quaternary, C-1) |
| ~136 | Aromatic C (quaternary, C-3 or C-4) |
| ~135 | Aromatic C (quaternary, C-4 or C-3) |
| ~129 | Aromatic CH (C-5 or C-6) |
| ~126 | Aromatic CH (C-6 or C-5) |
| ~124 | Aromatic CH (C-2) |
| ~70 | Methine C (-CHOH) |
| ~25 | Methyl C of ethanol group (-CH₃) |
| ~19-20 | Aromatic Methyl C (-CH₃) |
Interpretation and Rationale
-
Aromatic Carbons (δ ~124-143): The six carbons of the benzene ring will appear in the downfield region. The quaternary carbons (C-1, C-3, and C-4) will have higher chemical shifts compared to the protonated carbons (C-2, C-5, and C-6). The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.
-
Methine Carbon (δ ~70): The carbon of the methine group (-CHOH) is deshielded by the adjacent oxygen atom and will appear around 70 ppm.
-
Methyl Carbons (δ ~19-25): The two aromatic methyl carbons are expected to have similar chemical shifts around 19-20 ppm. The methyl carbon of the ethanol group will be slightly more downfield, around 25 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1610, 1500 | Medium-Weak | C=C stretch (aromatic ring) |
| 1200-1000 | Strong | C-O stretch (secondary alcohol) |
| 890-810 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation and Rationale
-
O-H Stretch (3400-3200 cm⁻¹): The most characteristic peak for an alcohol is the broad, strong absorption due to the stretching of the hydroxyl (O-H) group, broadened by hydrogen bonding. [2]* C-H Stretches (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretches.
-
C=C Stretches (1610, 1500 cm⁻¹): The presence of the aromatic ring is confirmed by the characteristic C=C stretching vibrations.
-
C-O Stretch (1200-1000 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of the secondary alcohol.
-
C-H Bends (890-810 cm⁻¹): The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample holder (salt plates or KBr pellet) to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: The resulting spectrum will show percent transmittance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 150 | Molecular ion (M⁺) |
| 135 | Loss of a methyl group (-CH₃) |
| 132 | Loss of water (-H₂O) |
| 107 | Loss of the ethyl group (-CH₂CH₃) |
| 91 | Tropylium ion (rearrangement) |
| 77 | Phenyl cation |
Interpretation and Rationale
-
Molecular Ion (m/z 150): The peak corresponding to the molecular weight of the compound is the molecular ion peak.
-
Loss of a Methyl Group (m/z 135): A common fragmentation pathway for benzylic alcohols is the loss of a methyl group from the ethanol side chain.
-
Loss of Water (m/z 132): Alcohols readily undergo dehydration (loss of H₂O) in the mass spectrometer.
-
Benzylic Cleavage: The bond between the aromatic ring and the ethanol group can cleave, leading to characteristic fragments. The fragmentation of benzyl alcohol itself often shows a prominent peak at m/z 79, which can also be a possibility here. [3]* Tropylium Ion (m/z 91): A common rearrangement in the mass spectra of compounds containing a benzyl group leads to the formation of the stable tropylium ion. * Phenyl Cation (m/z 77): Cleavage of the bond between the ring and the side chain can also result in the formation of a phenyl cation.
The use of a deuterated analog, such as this compound-d3, can be invaluable in confirming fragmentation pathways by observing the mass shifts of the fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common method for GC-MS and often leads to extensive fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to deduce the structure of the compound.
Caption: Workflow for Mass Spectrometry.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predicted spectra are based on fundamental principles of spectroscopy and comparison with structurally related molecules. The provided experimental protocols outline the standard procedures for acquiring this data. This comprehensive guide serves as a valuable resource for researchers and scientists in the accurate identification and characterization of this compound, facilitating its use in further scientific endeavors. For definitive structural confirmation, it is always recommended to obtain and analyze experimental spectroscopic data.
References
-
How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange. (2019, August 24). Retrieved from [Link]
-
Benzyl alcohol mass spectrum fragmentation. (2023, June 19). Brainly.in. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. Retrieved from [Link]
-
This compound-d3 | 159754-92-4. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]
Sources
(R)-1-(3,4-dimethylphenyl)ethanol properties
An In-depth Technical Guide to (R)-1-(3,4-dimethylphenyl)ethanol: Synthesis, Characterization, and Application
Introduction
(R)-1-(3,4-dimethylphenyl)ethanol is a chiral secondary benzylic alcohol. Its significance in modern organic synthesis stems from its utility as a versatile chiral building block. Enantiomerically pure alcohols are high-value intermediates in the pharmaceutical, agrochemical, and fine chemical industries, where the specific stereochemistry of a molecule is often critical to its biological activity and efficacy.[1][2] This guide provides a technical overview of the properties, stereoselective synthesis, analytical characterization, and potential applications of the (R)-enantiomer of 1-(3,4-dimethylphenyl)ethanol, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Chiral Properties
The core structure consists of a xylene ring substituted with a chiral hydroxyethyl group. The physical and chiroptical properties are fundamental for its identification and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [3][4] |
| Molecular Weight | 150.22 g/mol | [3][4] |
| CAS Number | 100760-03-0 | [3] |
| Appearance | Colorless Oil (Predicted) | General observation for similar structures |
| Boiling Point | Data not available in searched literature | |
| Density | Data not available in searched literature | |
| Specific Rotation ([α]D) | Data not available in searched literature |
Specific rotation is a critical but currently undocumented property for this specific molecule in public literature. It would be determined experimentally using a polarimeter at a specified concentration, solvent, temperature, and wavelength (typically 589 nm).[5]
Stereoselective Synthesis: Asymmetric Reduction
The most direct and widely adopted strategy for synthesizing enantiopure (R)-1-(3,4-dimethylphenyl)ethanol is the asymmetric reduction of the prochiral ketone, 3',4'-dimethylacetophenone. This transformation can be achieved with high enantioselectivity using either biocatalytic methods or chiral metal catalysts.[1]
Causality in Method Selection: The choice of catalyst is paramount. For the synthesis of the (R)-alcohol, a catalyst with an (R)-configured chiral ligand is typically required. The Corey-Bakshi-Shibata (CBS) reduction, utilizing a borane reducing agent directed by a chiral oxazaborolidine catalyst, is a robust and predictable method for achieving this outcome on a laboratory scale.[6] The catalyst forms a complex with the borane and the ketone, creating a rigid, six-membered transition state that sterically favors hydride delivery to one specific face of the carbonyl, leading to the desired enantiomer.
Experimental Protocol: CBS-Catalyzed Asymmetric Reduction
This protocol is a representative, self-validating procedure for synthesizing the target compound with high enantiopurity.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath.
-
Catalyst and Reagent Addition: Add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 2.5 mmol, 0.1 eq) via syringe. Stir for 10 minutes. Slowly add borane-dimethyl sulfide complex (BH₃-DMS, ~10 M, 3.0 mL, 30 mmol, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Substrate Addition: Dissolve 3',4'-dimethylacetophenone (3.7 g, 25 mmol, 1.0 eq) in anhydrous THF (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, slowly and carefully add methanol (10 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (30 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure (R)-1-(3,4-dimethylphenyl)ethanol.
Spectroscopic Characterization
Structural confirmation relies on a combination of NMR, IR, and Mass Spectrometry. The following data are predicted based on established chemical shift principles and data from closely related structural analogs.[7][8][9]
¹H and ¹³C NMR Spectroscopy
The proton and carbon environments can be unambiguously assigned. The benzylic proton (H-1) appears as a characteristic quartet, coupled to the adjacent methyl protons (H-2).
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.15 (m, 3H) | Ar-H |
| ~4.88 (q, J = 6.5 Hz, 1H) | H-1 (CH-OH) |
| ~2.25 (s, 6H) | Ar-CH₃ |
| ~2.10 (br s, 1H) | OH |
| ~1.48 (d, J = 6.5 Hz, 3H) | H-2 (CH₃) |
| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~143.0 | C-4' (Ar-C) |
| ~136.9 | Ar-C |
| ~136.5 | Ar-C |
| ~129.8 | Ar-CH |
| ~126.5 | Ar-CH |
| ~123.0 | Ar-CH |
| ~70.5 | C-1 (CH-OH) |
| ~25.2 | C-2 (CH₃) |
| ~19.6 | Ar-CH₃ |
| ~19.2 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by key functional group absorptions.[10][11]
| IR Absorption (Predicted, cm⁻¹) | Functional Group Vibration |
| ~3350 (broad, strong) | O-H stretch (alcohol) |
| ~3020 (medium) | C-H stretch (aromatic) |
| ~2970 (medium) | C-H stretch (aliphatic) |
| ~1510, 1450 (medium) | C=C stretch (aromatic ring) |
| ~1080 (strong) | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would exhibit predictable fragmentation patterns for a secondary benzylic alcohol.[12]
| Mass-to-Charge (m/z) | Fragment Assignment | Fragmentation Pathway |
| 150 | [M]⁺ | Molecular Ion |
| 135 | [M - CH₃]⁺ | Alpha-cleavage (loss of the methyl group) |
| 132 | [M - H₂O]⁺ | Dehydration |
| 117 | [C₉H₉]⁺ | Loss of CH₃ and H₂O |
Analysis of Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is critical to validate the success of the asymmetric synthesis. This is most commonly achieved using chiral chromatography (GC or HPLC).
Rationale for Method: Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase is highly effective for separating volatile chiral alcohols. The derivatized cyclodextrin creates a chiral environment within the column, leading to differential interactions with the (R) and (S) enantiomers and thus different retention times.[13][14]
Protocol: Chiral Gas Chromatography
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm film thickness) or equivalent.[14]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Program: Start at 120 °C, hold for 1 minute, then ramp at 2 °C/min to 160 °C.
-
Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Inject 1 µL of the sample. The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| x 100
Applications in Drug Development
(R)-1-(3,4-dimethylphenyl)ethanol serves as a valuable chiral intermediate. The secondary alcohol moiety is a versatile functional group that can be readily oxidized to a ketone, converted to a leaving group for nucleophilic substitution (with inversion of stereochemistry if desired), or used to direct subsequent reactions. Its incorporation into a larger molecule introduces a specific stereocenter, which is often a prerequisite for targeted biological activity in active pharmaceutical ingredients (APIs).[15] While specific public-domain examples of its use in late-stage clinical candidates are scarce, its structural motif is relevant to compounds targeting a range of biological systems.
References
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]
-
Ismail, O. et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]
-
Infrared spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]
-
Al-Zahrani, F. et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. Available at: [Link]
-
Mass spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]
-
Interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
-
Wang, Y. et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Infrared Spectroscopy Handout. Available at: [Link]
-
Blanco, C. et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available at: [Link]
-
Infrared (IR) Spectroscopy. eCampusOntario Pressbooks. Available at: [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Chiral Gas Chromatography. ResearchGate. Available at: [Link]
-
API Intermediates. MEDIFF Pharmaceutical Excellence. Available at: [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
2-(3,4-Dimethylphenyl)ethanol. PubChem. Available at: [Link]
-
1-(2,4-Dimethylphenyl)ethanol. NIST WebBook. Available at: [Link]
-
13C NMR spectrum of ethanol. Doc Brown's Chemistry. Available at: [Link]
-
1-(2,3-DIMETHYLPHENYL)ETHANOL, (R)-. precisionFDA. Available at: [Link]
-
Optical Activity. Chemistry LibreTexts. Available at: [Link]
-
Supporting Information for Cobalt-Catalyzed Asymmetric Hydrosilylation of Ketones. The Royal Society of Chemistry. Available at: [Link]
-
Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ResearchGate. Available at: [Link]
-
1-(3,5-Dimethylphenyl)ethanol Mass Spectrum. SpectraBase. Available at: [Link]
-
Optical Activity - Specific Rotation & Enantiomeric Excess. The Organic Chemistry Tutor (YouTube). Available at: [Link]
-
Pharmaceutical Intermediates. Henan Tianfu Chemical. Available at: [Link]
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. Available at: [Link]
-
Chiral Drugs: An Overview. Journal of Clinical and Diagnostic Research. Available at: [Link]
-
Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. SciELO. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-(3,4-Dimethylphenyl)ethanol | C10H14O | CID 33943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. gcms.cz [gcms.cz]
- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mediffpharma.com [mediffpharma.com]
An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanol: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethylphenyl)ethanol is an aromatic alcohol with the chemical formula C₁₀H₁₄O. This compound, while not extensively studied as a primary therapeutic agent, holds significance as a versatile intermediate in organic synthesis. Its structural motif, featuring a chiral secondary alcohol appended to a dimethyl-substituted phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. Notably, a deuterated form of this alcohol serves as an intermediate in the production of labeled Medetomidine, a potent and selective α₂-adrenergic agonist used in veterinary medicine. This guide provides a comprehensive overview of the synthesis, characterization, and historical context of this compound, offering field-proven insights for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 33967-19-0 |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Appearance | Colorless Oil |
| Boiling Point | Not readily available |
| Storage | 2-8°C Refrigerator[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes in organic chemistry. The two most common and practical approaches involve the reduction of the corresponding ketone, 3',4'-dimethylacetophenone, and the Grignard reaction of 3,4-dimethylbenzaldehyde.
Method 1: Reduction of 3',4'-Dimethylacetophenone
The reduction of the carbonyl group of 3',4'-dimethylacetophenone to a secondary alcohol is a highly efficient and widely used method. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity, mild reaction conditions, and ease of handling.
-
Choice of Reducing Agent: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LAH) because it selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or carboxylic acids. This selectivity simplifies the workup procedure and minimizes side reactions.
-
Solvent System: Protic solvents like methanol or ethanol are typically used for sodium borohydride reductions. They serve to solubilize both the ketone and the reducing agent and also act as a proton source during the workup to neutralize the intermediate alkoxide.
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, ensuring safety and preventing potential side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3',4'-dimethylacetophenone (1.0 equivalent) in methanol (10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the low temperature and stirring, slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the evolution of gas ceases. This step neutralizes the excess sodium borohydride and protonates the resulting alkoxide.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Workup: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Method 2: Grignard Synthesis
An alternative and powerful method for the synthesis of this compound is the Grignard reaction. This involves the reaction of 3,4-dimethylbenzaldehyde with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).
-
Grignard Reagent: The methylmagnesium halide acts as a potent nucleophile, with the carbanionic methyl group attacking the electrophilic carbonyl carbon of the aldehyde. This is a classic and reliable method for carbon-carbon bond formation.
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water or alcohols. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous ether (e.g., diethyl ether or tetrahydrofuran) as the solvent.
-
Initiation: The formation of the Grignard reagent from magnesium metal and an alkyl halide can sometimes be slow to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.
-
Solvent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Initiation: Dissolve methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Aldehyde Addition: Dissolve 3,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Synthesis of the Precursor: 3',4'-Dimethylacetophenone
The key starting material for the reduction method, 3',4'-dimethylacetophenone, is commercially available but can also be readily synthesized in the laboratory via the Friedel-Crafts acylation of o-xylene.
Friedel-Crafts Acylation of o-Xylene
This electrophilic aromatic substitution reaction involves the acylation of o-xylene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of o-xylene.
-
Regioselectivity: The two methyl groups on the o-xylene ring are ortho- and para-directing activators. The acylation occurs predominantly at the position para to one methyl group and ortho to the other, leading to the desired 3,4-dimethylacetophenone isomer. Steric hindrance generally disfavors acylation at the position between the two methyl groups.
-
Anhydrous Conditions: The Lewis acid catalyst is moisture-sensitive and will be deactivated by water. Therefore, the reaction must be carried out under anhydrous conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a trap, and a magnetic stirrer, place anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Acylating Agent Addition: Cool the suspension in an ice bath and add acetyl chloride (1.0 equivalent) dropwise through the dropping funnel.
-
Substrate Addition: After the formation of the acylium ion complex, add o-xylene (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash them with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the resulting crude 3',4'-dimethylacetophenone by vacuum distillation or recrystallization.
Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR | Data not fully available in public sources. Expected signals would include: a doublet for the methyl group adjacent to the hydroxyl, a quartet for the methine proton, singlets for the two aromatic methyl groups, and multiplets for the aromatic protons. |
| ¹³C NMR | Data not fully available in public sources. Expected signals would include: a signal for the carbinol carbon (C-OH) around 65-75 ppm, signals for the two aromatic methyl carbons, signals for the aromatic carbons, and a signal for the methyl carbon on the ethyl group. |
| IR Spectroscopy | Expected characteristic peaks would include a broad O-H stretch around 3300-3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and the loss of water (M-18). |
Historical Context and Discovery
A specific, documented discovery of this compound in the early chemical literature is not readily apparent. However, its synthesis falls within the realm of well-established and historically significant organic reactions. The development of the Grignard reaction by Victor Grignard in the early 20th century provided a robust method for the formation of alcohols from carbonyl compounds, and it is highly probable that this compound was first synthesized via this route.
Similarly, the Friedel-Crafts acylation, discovered in the late 19th century, laid the groundwork for the synthesis of the precursor ketone. The subsequent reduction of ketones to alcohols using various reagents has been a fundamental transformation in organic chemistry for over a century. Therefore, while a singular "discovery" event may not be recorded, the existence and synthesis of this compound are a direct consequence of the foundational discoveries in synthetic organic chemistry. Its more recent prominence is tied to its utility as a building block in targeted synthesis, particularly for isotopically labeled compounds.
References
-
Pharmaffiliates. This compound-d3. Available at: [Link].
Sources
Literature review of 1-(3,4-Dimethylphenyl)ethanol research
An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanol: Synthesis, Characterization, and Applications
Introduction
This compound (CAS No: 33967-19-0), a secondary benzylic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol , serves as a significant building block in organic synthesis.[1][2] Its structure, featuring a chiral center at the carbinol carbon, makes it a valuable intermediate in the stereoselective synthesis of more complex molecules. This guide provides a comprehensive overview of the current research landscape for this compound, targeting researchers, scientists, and professionals in drug development. We will delve into its synthetic methodologies, analytical characterization, and key applications, with a focus on the scientific principles underpinning these processes.
Synthesis of this compound: A Tale of Two Strategies
The synthesis of this compound is primarily achieved through two main routes: classical chemical reduction and modern biocatalytic asymmetric synthesis. The choice of method is dictated by the desired outcome, specifically whether a racemic mixture or a specific enantiomer is required.
Chemical Synthesis Routes
Chemical synthesis methods are well-established for producing this compound, typically starting from the corresponding ketone, 3',4'-dimethylacetophenone.
A. Reduction of 3',4'-Dimethylacetophenone: The most direct chemical route involves the reduction of the carbonyl group of 3',4'-dimethylacetophenone.[3][4] This can be accomplished using various reducing agents:
-
Metal Hydride Reagents: Sodium borohydride (NaBH₄) is a common, mild, and effective reagent for this transformation, converting the ketone to the corresponding secondary alcohol. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
-
Catalytic Hydrogenation: Industrial-scale synthesis may employ catalytic hydrogenation. A process using Raney nickel as a catalyst in an aqueous medium under hydrogen pressure (5-10 bar) and elevated temperature (50-100 °C) has been described for a structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanol.[5] This method is scalable and avoids the use of stoichiometric metal hydride reagents.
B. Grignard Reaction: An alternative approach is the Grignard reaction, a classic carbon-carbon bond-forming reaction.[6][7][8] This involves the reaction of 3,4-dimethylbenzaldehyde with a methyl Grignard reagent, such as methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield this compound.[6][9]
Caption: Key chemical synthesis routes to this compound.
Biocatalytic Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure compounds is often critical, as different enantiomers can exhibit vastly different pharmacological activities.[10] Biocatalysis offers an environmentally friendly and highly selective method for producing chiral alcohols like this compound.[11]
The core of this strategy is the asymmetric bioreduction of 1-(3,4-dimethylphenyl)ethanone using whole-cell biocatalysts. These organisms contain enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), that stereoselectively reduce the ketone.[12] This process relies on cofactors like NADH or NADPH, which are regenerated by the cell's metabolism.[11]
Various plant roots and cell cultures have been investigated for this purpose. A study highlighted that sugar beet cell cultures were particularly effective, producing the (S)-enantiomer with high yield and excellent enantiomeric excess (>99% ee).[11] The use of whole cells is advantageous as it circumvents the need for costly isolation of enzymes and addition of co-substrates for cofactor regeneration.[11]
| Biocatalyst | Product Yield (%) | Enantiomeric Excess (ee %) | Enantiomer |
| Sugar Beet Roots | 44.1 - 88.2 | up to 97.2 | (S) |
| Sugar Beet Cell Cultures | 62.1 - 88.2 | >99 | (S) |
| Rhodotorula mucilaginosa | Not specified | Not specified | Not specified |
Data compiled from a study on plant-mediated asymmetric reduction.[10][11]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR : The spectrum would show characteristic signals for the aromatic protons (around 7.0-7.3 ppm), the methine proton (-CHOH) as a quartet (around 4.8 ppm), the two methyl groups on the aromatic ring as singlets (around 2.2 ppm), the methyl group on the chiral center as a doublet (around 1.4 ppm), and the hydroxyl proton as a broad singlet whose chemical shift is concentration and solvent dependent.[13][14][15]
-
¹³C NMR : The spectrum would display distinct signals for the 10 carbon atoms, including the aromatic carbons, the two aromatic methyl carbons, the carbinol carbon (around 65-75 ppm), and the methyl carbon adjacent to it.[13]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[13] Strong C-O stretching is observed near 1050 cm⁻¹.[13] Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 150.[1][2] Common fragmentation patterns for benzylic alcohols include the loss of a methyl group ([M-15]⁺) or the loss of water ([M-18]⁺).
| Technique | Key Expected Signals/Features |
| ¹H NMR | Aromatic H's (~7.0-7.3 ppm), Methine H (~4.8 ppm, q), Aromatic CH₃'s (~2.2 ppm, s), Carbinol CH₃ (~1.4 ppm, d), OH (variable, broad s) |
| ¹³C NMR | Carbinol C (~65-75 ppm), Aromatic C's, Methyl C's |
| IR | Broad O-H stretch (~3300-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹) |
| MS (EI) | Molecular Ion [M]⁺ at m/z 150, fragments at [M-15]⁺, [M-18]⁺ |
Chromatographic Methods
Chromatography is indispensable for assessing the purity and, crucially, the enantiomeric composition of this compound.
-
Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the standard method for determining the purity of volatile compounds like alcohols.[16][17][18][19][20] A sharp, symmetric peak on the chromatogram indicates a pure sample.[17] GC-MS provides both retention time data for quantification and mass spectra for definitive identification.[21]
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. By using a chiral stationary phase (CSP), the two enantiomers of this compound can be separated and quantified, allowing for an accurate measurement of the ee.
Caption: A typical analytical workflow for this compound.
Applications in Research and Drug Development
The utility of this compound stems from its structure as a versatile chemical intermediate.
-
Pharmaceutical Intermediate : As a substituted benzyl alcohol, it serves as a precursor for a wide range of more complex molecules.[1][22] Its hydroxyl group can be easily converted into other functional groups (e.g., halides, ethers, esters) or used as a handle for further synthetic transformations. One specific application is its use as an intermediate in the production of isotopically labeled Medetomidine, an α2-adrenergic agonist.[23]
-
Chiral Building Block : The enantiomerically pure forms of this compound are particularly valuable. In drug development, the three-dimensional arrangement of atoms is critical for a molecule's interaction with biological targets like enzymes and receptors. Using a pre-defined chiral center from a building block like (S)- or (R)-1-(3,4-Dimethylphenyl)ethanol can simplify the synthesis of a target drug molecule and ensure the desired stereochemistry.[10][11]
-
Agrochemicals : Beyond pharmaceuticals, related structures have found applications in other fields. For instance, the structurally similar 1-(3,4-dimethoxyphenyl)ethanol is a starting material for certain insecticide synergists.[5]
Experimental Protocols
Protocol: Synthesis via Reduction of 3',4'-Dimethylacetophenone with NaBH₄
This protocol is a representative procedure based on standard organic chemistry principles for ketone reduction.
-
Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethylacetophenone (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction : Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring : Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Carefully quench the reaction by the slow addition of water at 0 °C, followed by 1M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate (3x).
-
Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Protocol: GC-MS Analysis for Purity Determination
This protocol outlines a general method for analyzing volatile organic compounds.[18][19][21]
-
Sample Preparation : Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Instrument Setup :
-
Column : Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector : Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio).
-
Oven Program : Start at an initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Instrument Setup :
-
Ion Source : Use Electron Impact (EI) ionization at 70 eV. Set the source temperature to 230 °C.
-
Mass Analyzer : Scan a mass range from m/z 40 to 300.
-
-
Analysis : Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Interpretation : Analyze the resulting chromatogram to determine the retention time and peak area percentage, which corresponds to the purity of the compound. Confirm the identity by comparing the acquired mass spectrum with a reference library or the expected fragmentation pattern.
Conclusion
This compound is a compound of significant interest due to its role as a versatile chiral intermediate. While traditional chemical methods provide accessible routes to the racemic material, the field is increasingly moving towards biocatalytic asymmetric synthesis to access enantiomerically pure forms required for the life sciences industries. A robust suite of analytical techniques, including NMR, MS, and chiral chromatography, is essential for its complete characterization. As the demand for stereochemically complex molecules in drug discovery and development continues to grow, the importance of well-characterized and accessible chiral building blocks like this compound will undoubtedly increase.
References
[11] Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone - ResearchGate. (2025, August 7). Retrieved from [1] CAS 33967-19-0 | this compound - Synblock. Retrieved from [24] 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438 - PubChem. Retrieved from [25] 1-(3,4-Diethylphenyl)-2-(3-methylphenyl)ethanol | C19H24O | CID 115482657 - PubChem. (2025, September 7). Retrieved from [5] EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents. Retrieved from 159754-92-4| Chemical Name : this compound-d3 | Pharmaffiliates. Retrieved from [6] 1. Grignard Reaction - Web Pages. Retrieved from [7] Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020, February 20). Retrieved from [21] ANALYTICAL METHOD SUMMARIES. (2021, May 24). Retrieved from [26] this compound | SCBT - Santa Cruz Biotechnology. Retrieved from III Analytical Methods. Retrieved from The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from [27] 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [10] Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S) - ResearchGate. Retrieved from [8] The Grignard Reaction Mechanism - Chemistry Steps. Retrieved from [9] Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from Selected Methods of Analysis. Retrieved from [2] 1-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 21475 - PubChem - NIH. Retrieved from [12] Efficient Biocatalytic Synthesis of ( R )-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase Pp KR8 from Paraburkholderia phymatum STM815 - ResearchGate. Retrieved from 3 ,4 -Dimethylacetophenone 98 3637-01-2 - Sigma-Aldrich. Retrieved from [13] 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [28] Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 15). Retrieved from [29] 3', 4'-Dimethylacetophenone, min 98%, 100 grams - CP Lab Safety. Retrieved from [30] Evaluation of Pharmacological Activities of Ethanol Extracts Prepared from Selected Korean Medicinal Plants. Retrieved from [31] Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[5][25]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors - PubMed. Retrieved from [32] 2-(3,4-Dimethylphenyl)ethanol | C10H14O | CID 33943 - PubChem - NIH. Retrieved from [16] Analysis of Bio-Ethanol by Gas Chromatography - Agilent. (2012, February 27). Retrieved from [17] Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019, February 21). Retrieved from [14] ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. Retrieved from [3] 3,4-Dimethylacetophenone | C 10 H 12 O | MD Topology | NMR | X-Ray. Retrieved from [4] 3',4'-Dimethylacetophenone, 98% - Fisher Scientific. Retrieved from [18] A Single-Column Gas Chromatography Method for Quantifying Toxic Alcohols - PubMed. (2020, March 1). Retrieved from [19] Gas chromatography | Basicmedical Key. (2016, June 24). Retrieved from 3',4'-Dimethylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. Retrieved from [15] Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [33] SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE - Progressive Academic Publishing. Retrieved from [20] Analyzing Alcoholic Beverages by Gas Chromatography - Cloudfront.net. Retrieved from [34] CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [35] Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme | Request PDF - ResearchGate. Retrieved from [36] Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme - ACS Sustainable Chemistry & Engineering - Figshare. (2023, July 11). Retrieved from [37] Synthesis of ethanol via a reaction of dimethyl ether with CO2 and H2 - RSC Publishing. Retrieved from [38] Evaluation of Antiinflammatory Activity of Ethanol Extract of Nelumbo nucifera Fruit - NIH. Retrieved from [39] 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed. Retrieved from
Sources
- 1. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 2. 1-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 21475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylacetophenone | C10H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. 3',4'-Dimethylacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. lehigh.edu [lehigh.edu]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. A Single-Column Gas Chromatography Method for Quantifying Toxic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gas chromatography | Basicmedical Key [basicmedicalkey.com]
- 20. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. nbinno.com [nbinno.com]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 1-(3,4-Diethylphenyl)-2-(3-methylphenyl)ethanol | C19H24O | CID 115482657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. scbt.com [scbt.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. m.youtube.com [m.youtube.com]
- 29. calpaclab.com [calpaclab.com]
- 30. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]
- 31. Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. 2-(3,4-Dimethylphenyl)ethanol | C10H14O | CID 33943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. idpublications.org [idpublications.org]
- 34. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 35. researchgate.net [researchgate.net]
- 36. Collection - Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 37. Synthesis of ethanol via a reaction of dimethyl ether with CO2 and H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. Evaluation of Antiinflammatory Activity of Ethanol Extract of Nelumbo nucifera Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 39. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)ethanol: Synthesis, Applications, and Research Frontiers
Abstract
1-(3,4-Dimethylphenyl)ethanol is a chiral aromatic alcohol with significant potential as a versatile building block in asymmetric synthesis. Its value lies in the stereospecific orientation of its hydroxyl group, which can be synthesized with high enantiomeric purity through green, biocatalytic methods. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols with a focus on asymmetric bioreduction, and its core application as a chiral intermediate. Furthermore, we explore promising, yet underexplored, research applications in medicinal chemistry and fragrance science, offering a forward-looking perspective for innovation. This document is intended to be a foundational resource for researchers seeking to leverage the unique properties of this compound in their work.
Physicochemical Properties and Spectroscopic Profile
This compound is a secondary alcohol characterized by a phenyl ring substituted with two methyl groups at the 3 and 4 positions.
| Property | Value | Source |
| CAS Number | 33967-19-0 | , |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless to pale yellow liquid (typical) | General chemical properties |
| Purity | Typically >97% |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.0-7.2 ppm), likely appearing as a singlet and two doublets, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methine Proton (CH-OH): A quartet around 4.8 ppm, split by the adjacent methyl group protons.
-
Aromatic Methyl Protons (Ar-CH₃): Two singlets around 2.2-2.3 ppm, each integrating to 3H.
-
Alcohol Methyl Proton (CH(OH)-CH₃): A doublet around 1.4 ppm, split by the methine proton.
-
Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent, which would disappear upon a D₂O shake.[4]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for each of the unique carbon atoms.
-
Aromatic Carbons: Six distinct signals in the ~125-145 ppm range. The two carbons bearing the methyl groups will be shifted slightly downfield.
-
Methine Carbon (CH-OH): A signal in the ~70 ppm range.
-
Aromatic Methyl Carbons (Ar-CH₃): Two signals in the ~19-21 ppm range.
-
Alcohol Methyl Carbon (CH(OH)-CH₃): A signal around ~25 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.
-
O-H Stretch: A strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[5][6]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[5]
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 150. A prominent fragment would be the loss of a methyl group (M-15) resulting in a base peak at m/z = 135, corresponding to the stable benzylic cation.[1]
Synthesis: The Power of Asymmetric Biocatalysis
The most significant and well-documented method for producing enantiomerically pure this compound is through the asymmetric biocatalytic reduction of its corresponding prochiral ketone, 1-(3,4-dimethylphenyl)ethanone. This "green chemistry" approach leverages whole-cell biocatalysts from common plants and microorganisms to achieve high yields and excellent enantioselectivity, often favoring the (S)-enantiomer.[7][8]
This method is superior to traditional chemical reductions using chiral catalysts or resolving agents, as it operates under mild conditions, avoids heavy metal catalysts, and often does not require cofactor regeneration, since the whole cells provide the necessary enzymatic machinery.[7]
Caption: General workflow for the asymmetric bioreduction of 1-(3,4-dimethylphenyl)ethanone.
Performance of Various Biocatalysts
Multiple studies have demonstrated the efficacy of different plant-based biocatalysts.
| Biocatalyst | Yield (%) | Enantiomeric Excess (ee %) | Predominant Enantiomer | Reference |
| Sugar Beet (root) | up to 88.2% | up to 97.2% | (S) | |
| Sugar Beet (cell culture) | up to 88.2% | >99% | (S) | |
| Carrot (root) | 44.1% - 88.2% | up to 97.2% | (S) | |
| Yeast (Rhodotorula mucilaginosa) | High (unspecified) | High (unspecified) | (S) or (R) depending on conditions |
Experimental Protocol: Bioreduction Using Daucus carota (Carrot)
This protocol is adapted from methodologies described in the literature for plant-mediated bioreductions.[7]
-
Preparation of Biocatalyst:
-
Obtain fresh carrots (Daucus carota). Wash thoroughly with tap water, followed by distilled water.
-
Peel and grate the carrots or cut them into small, uniform pieces (approx. 5x5 mm).
-
Prepare a suspension by adding 20g of the carrot pieces to 50 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0) or sterile water in a 250 mL Erlenmeyer flask.
-
-
Reaction Setup:
-
Prepare a stock solution of 1-(3,4-dimethylphenyl)ethanone in a minimal amount of a water-miscible solvent like ethanol or DMSO.
-
Add the substrate solution to the carrot suspension to a final concentration of 1-5 mM. The use of a co-solvent should be minimized to avoid impacting enzyme activity.
-
Seal the flask with a cotton plug or a breathable membrane to ensure aerobic conditions.
-
-
Incubation:
-
Place the flask in an orbital shaker set to 120-150 rpm at room temperature (25-30 °C).
-
Allow the reaction to proceed for 48-72 hours. Monitor the reaction progress by taking small aliquots at time intervals (e.g., 24, 48, 72 hours).
-
-
Work-up and Extraction:
-
Filter the reaction mixture through cheesecloth or a sintered glass funnel to remove the plant material.
-
Saturate the aqueous filtrate with NaCl to reduce the solubility of the product.
-
Extract the filtrate three times with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the conversion yield by Gas Chromatography (GC) or ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the this compound product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC with an appropriate column.
-
Core Application: A Chiral Building Block for Synthesis
The primary and most valuable application of enantiomerically pure this compound is as a chiral building block.[9] Chiral alcohols are fundamental intermediates in the synthesis of a vast array of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries, where the specific stereochemistry of a molecule is often critical to its biological activity.[10]
The hydroxyl group can be readily converted into other functional groups or used as a stereodirecting handle in subsequent reactions, preserving the chiral integrity established during the biocatalytic reduction.
Caption: Synthetic utility of (S)-1-(3,4-Dimethylphenyl)ethanol as a chiral precursor.
The resulting chiral amines, esters, and ethers are themselves valuable intermediates. For instance, chiral phenylethylamines are privileged structures in medicinal chemistry and are used as resolving agents and key components of many bioactive molecules.[11][12]
Potential Research Applications: Exploring New Frontiers
While its role as a chiral synthon is established, the direct application of this compound and its simple derivatives remains an area ripe for investigation.
Medicinal Chemistry and Drug Discovery
The broader class of phenylethanol derivatives exhibits a wide spectrum of pharmacological activities.[13] The specific substitution pattern of this compound—a lipophilic dimethylphenyl group—provides a unique scaffold for the design of novel bioactive compounds.
Hypothetical Research Directions:
-
Structure-Activity Relationship (SAR) Studies: The compound can serve as a parent structure for the synthesis of a library of derivatives (e.g., esters, ethers, amides). These derivatives can be screened against various biological targets to build SAR models. Studies have shown that factors like the length of an alkyl chain and the nature of polar groups on similar phenylethanol structures can significantly impact biological activity, such as platelet aggregation inhibition.[14]
-
Neurological and Psychiatric Ligands: Phenethylamine structures are foundational to many neurologically active drugs. Constraining the phenethylamine backbone, a structure accessible from this compound, has been a key strategy in developing selective ligands for serotonin (5-HT) receptors.[15] The dimethyl substitution pattern could offer unique interactions within receptor binding pockets.
Caption: A potential workflow for drug discovery starting from this compound.
Fragrance and Flavor Science
Aryl alkyl alcohols are a well-known class of compounds used in the fragrance industry. Ethanol itself is the primary solvent and carrier in most perfumes.[16] While direct sensory data for this compound is scarce, the profiles of structurally related compounds are highly informative.
For example, studies on 1-(p-alkyl)phenylethanols describe their odors as having fruity, flowery, and woody notes, which are desirable characteristics in perfumery.[17] The dimethyl substitution likely modulates the volatility and odor profile, making it a candidate for investigation as a novel fragrance ingredient.
Proposed Research Protocol: Sensory Evaluation
-
Sample Preparation: Prepare solutions of high-purity this compound in a neutral solvent (e.g., odorless ethanol) at various concentrations (e.g., 1%, 5%, 10%).
-
Panel Selection: Assemble a panel of trained sensory experts or untrained consumers.
-
Olfactory Evaluation: Dip smelling strips into the solutions and allow the solvent to evaporate for 30-60 seconds.
-
Data Collection: Panelists evaluate the strips at different time points (top note, middle note, base note) and describe the odor using a predefined list of descriptors (e.g., floral, fruity, woody, spicy, chemical) and rate its intensity on a scale.
-
Data Analysis: Analyze the data to create an odor profile and determine the odor threshold of the compound. This process can establish its potential utility in fragrance formulations.[18]
Safety and Handling
Specific toxicological data for this compound is not widely available. However, based on the GHS classification for the structurally similar compound 1-(2,4-Dimethylphenyl)ethanol, it should be handled with care.[1] General safety precautions for laboratory chemicals should be followed.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] It is a combustible liquid.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion and Future Outlook
This compound represents a molecule of significant interest, bridging the principles of green chemistry with the practical needs of asymmetric synthesis. Its efficient and highly stereoselective production via biocatalysis makes it an attractive and sustainable chiral building block. While its primary application lies in serving as a versatile intermediate for the pharmaceutical and fine chemical industries, this guide has highlighted compelling opportunities for new research. The exploration of its intrinsic biological activity and its potential as a novel fragrance ingredient are promising avenues that could elevate this compound from a simple intermediate to a high-value specialty chemical in its own right. Future research should focus on elucidating these potential applications, thereby unlocking the full potential of this valuable molecule.
References
-
- PubMed
-
- ResearchGate
-
- PubMed Central
-
- EMD Millipore
-
- Perfumer & Flavorist
-
- NP-MRD
-
- ResearchGate
-
- Thermo Fisher Scientific
-
- PubChem
-
- NP-MRD
-
- 3M
-
- PubMed
-
- Human Metabolome Database
-
- MDPI
-
- ResearchGate
-
- Fisher Scientific
-
- SlideShare
-
- ChemicalBook
-
- UCLA
-
- PubMed
-
- RSC Publishing
-
- Chemguide
-
- Doc Brown's Chemistry
-
- PMC - NIH
-
- ACS Division of Organic Chemistry
-
- SpectraBase
-
- Santa Cruz Biotechnology
-
- PubMed
-
- ChemicalBook
-
- Source of Beauty Fragrance
-
- ResearchGate
-
- Wiley-VCH
-
- ResearchGate
-
- ResearchGate
-
- Doc Brown's Chemistry
-
- ResearchGate
-
- ResearchGate
-
- MDPI
-
- ResearchGate
Sources
- 1. 1-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 21475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)ethanol(536-50-5) 13C NMR [m.chemicalbook.com]
- 3. 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR spectrum [chemicalbook.com]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary | MDPI [mdpi.com]
- 13. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cyberleninka.ru [cyberleninka.ru]
- 17. perfumerflavorist.com [perfumerflavorist.com]
- 18. researchgate.net [researchgate.net]
- 19. mmbio.byu.edu [mmbio.byu.edu]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to the Synthesis of 1-(3,4-Dimethylphenyl)ethanol: Starting Materials, Mechanistic Pathways, and Protocol Validation
Introduction
1-(3,4-Dimethylphenyl)ethanol (CAS No: 33967-19-0) is a chiral alcohol that serves as a critical intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical industry. Its structural motif is a key building block for more complex active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of Medetomidine[1], a potent and selective α2-adrenergic agonist used as a veterinary sedative and analgesic. The demand for enantiomerically pure forms of such intermediates underscores the importance of developing efficient, scalable, and stereoselective synthetic strategies.
This guide provides an in-depth technical analysis of the primary synthetic routes to this compound. We will dissect two principal retrosynthetic pathways: the reduction of a ketone precursor and the formation of a key carbon-carbon bond via a Grignard reaction. For each pathway, we will explore the foundational starting materials, provide a rationale for the methodological choices, and present detailed, validated protocols. The objective is to equip researchers and drug development professionals with a comprehensive understanding of the chemical causality behind each synthetic step, enabling informed decisions in process development and optimization.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two logical bond disconnections, leading to commercially available or readily synthesizable starting materials.
-
C-O Bond Disconnection (Functional Group Interconversion): This approach disconnects the alcohol functionality, identifying the corresponding ketone, 3',4'-Dimethylacetophenone , as the immediate precursor. This transforms the synthetic challenge into a problem of carbonyl reduction.
-
C-C Bond Disconnection (Carbonyl Addition): This strategy involves breaking the carbon-carbon bond between the benzylic carbon and the methyl group. This points towards a Grignard reaction, utilizing either a methyl Grignard reagent adding to 3,4-Dimethylbenzaldehyde or a 3,4-dimethylphenyl Grignard reagent adding to acetaldehyde.
The following diagram illustrates these primary disconnection strategies.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Reduction of 3',4'-Dimethylacetophenone
This pathway is arguably the most common industrial approach due to the directness of the final transformation. The success of this route hinges on the efficient synthesis of the ketone precursor and the choice of an appropriate reduction method.
Starting Material Synthesis: Friedel-Crafts Acylation of o-Xylene
The precursor, 3',4'-Dimethylacetophenone (CAS: 3637-01-2), is a commercially available liquid.[2][3] For process development or large-scale manufacturing, it is often synthesized via the Friedel-Crafts acylation of ortho-xylene. This classic electrophilic aromatic substitution reaction is a robust method for forming aryl ketones.[4][5]
Mechanism Insight: The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acylating agent (acetyl chloride or acetic anhydride). This coordination polarizes the carbonyl group, generating a highly electrophilic acylium ion (CH₃CO⁺). The electron-rich o-xylene ring then acts as a nucleophile, attacking the acylium ion. The methyl groups on the xylene ring are ortho, para-directing activators. Acylation occurs predominantly at the 4-position, para to one of the methyl groups, due to reduced steric hindrance compared to the positions ortho to the methyl groups.
Caption: Workflow for Friedel-Crafts synthesis of the ketone precursor.
Experimental Protocol: Synthesis of 3',4'-Dimethylacetophenone
-
Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).
-
Charge Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.
-
Addition: Add o-xylene (1.0 eq.) to the dropping funnel. Add acetyl chloride (1.1 eq.) to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition of acetyl chloride, add the o-xylene dropwise from the funnel over 1-2 hours. Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or GC.
-
Quench: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 3',4'-Dimethylacetophenone as a clear liquid.
Reduction Methodologies
The conversion of 3',4'-Dimethylacetophenone to this compound is a standard carbonyl reduction. The choice of method depends critically on the desired outcome, particularly regarding stereochemistry, scale, and environmental impact.
For large-scale, non-stereoselective synthesis, catalytic hydrogenation is a highly efficient and clean method. This process is analogous to the industrial synthesis of similar compounds like 1-(3,4-dimethoxyphenyl)ethanol, which is prepared by the reduction of 3',4'-dimethoxyacetophenone using a Raney-nickel catalyst.[6][7]
Causality: The reaction involves the addition of hydrogen across the carbonyl double bond, facilitated by a metal catalyst. Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum on Carbon (Pt/C) provide a surface on which the ketone and hydrogen gas are adsorbed, lowering the activation energy for the reduction. The choice of solvent (often an alcohol like ethanol or methanol) is crucial for substrate solubility and can influence reaction rates.
Experimental Protocol: Hydrogenation of 3',4'-Dimethylacetophenone
-
Setup: Charge a hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave) with 3',4'-Dimethylacetophenone (1.0 eq.) and a suitable solvent such as ethanol.
-
Catalyst: Add the catalyst (e.g., 5% Pd/C, 1-5 mol% loading, or Raney Nickel, ~10% w/w) to the solution. Note: Handle catalysts, especially Raney Ni and dry Pd/C, with care as they can be pyrophoric.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-20 bar).
-
Reaction: Heat the mixture (typically 50-100 °C) and agitate. Monitor the reaction progress by observing hydrogen uptake or by sampling and analyzing via GC/TLC.
-
Workup: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps, or it can be purified by distillation.
For the synthesis of enantiomerically enriched this compound, biocatalysis offers a powerful and environmentally friendly alternative. Studies have demonstrated the highly selective bioreduction of 3',4'-Dimethylacetophenone using whole-cell biocatalysts from plants.[8][9] This method leverages the inherent chirality of enzymes (keto-reductases) to produce a single enantiomer of the alcohol in high enantiomeric excess (ee).
Causality: Enzymes within the plant cells, such as alcohol dehydrogenases, catalyze the transfer of a hydride from a cofactor (NAD(P)H) to the carbonyl carbon of the ketone. The three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of either the (S) or (R) enantiomer. Sugar beet, for example, has been shown to produce the (S)-alcohol with >99% ee.[8]
Data Summary: Plant-Mediated Bioreduction [8]
| Biocatalyst (Vegetable Root) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
| Sugar Beet (Beta vulgaris) | 88.2 | >99 | (S) |
| Carrot (Daucus carota) | 75.0 | 97.2 | (S) |
| Parsnip (Pastinaca sativa) | 65.4 | 96.5 | (S) |
| Celery Root (Apium graveolens) | 58.3 | 95.1 | (S) |
Experimental Protocol: Bioreduction using Sugar Beet [8]
-
Preparation: Obtain fresh sugar beet roots. Wash, peel, and cut them into small pieces (~1 cm³).
-
Reaction Medium: Prepare a suspension by adding the sugar beet pieces to distilled water or a suitable buffer in an Erlenmeyer flask.
-
Substrate Addition: Add 3',4'-Dimethylacetophenone to the suspension. The substrate concentration is typically kept low to avoid toxicity to the plant cells.
-
Incubation: Seal the flask and place it on an orbital shaker at room temperature (e.g., 25-30 °C). Allow the reaction to proceed for 2-3 days.
-
Extraction: After the incubation period, filter the mixture to remove the plant material. Extract the aqueous filtrate multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be analyzed by chiral GC or HPLC to determine the yield and enantiomeric excess.
Synthetic Pathway II: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for its ability to form carbon-carbon bonds.[10] This pathway builds the this compound skeleton by reacting an organomagnesium halide (the Grignard reagent) with a carbonyl compound.[11][12]
Core Principle: The key to the Grignard reaction is the reversal of polarity (umpolung) at a carbon atom. In an alkyl halide, the carbon is electrophilic; after reacting with magnesium, it becomes part of a highly polar C-Mg bond, rendering it strongly nucleophilic and basic. This nucleophilic carbon readily attacks the electrophilic carbon of a carbonyl group. A critical requirement is the use of anhydrous solvents (typically diethyl ether or THF) and exclusion of atmospheric moisture, as the Grignard reagent is a strong base and will be quenched by protic sources.[10][12]
Caption: A generalized workflow for the Grignard synthesis of an alcohol.
Route A: 3,4-Dimethylbenzaldehyde + Methylmagnesium Halide
This approach involves the nucleophilic addition of a methyl group to 3,4-Dimethylbenzaldehyde. Both starting materials are commercially available, making this a convenient laboratory-scale synthesis.
Experimental Protocol: Grignard Reaction (Route A)
-
Setup: Assemble an oven-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.
-
Grignard Reagent: In the flask, place magnesium turnings (1.1 eq.). Add a small portion of a solution of methyl iodide or methyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel. Initiation may require gentle warming or the addition of a small iodine crystal. Once the reaction starts (indicated by bubbling and cloudiness), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Aldehyde Addition: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Add a solution of 3,4-Dimethylbenzaldehyde (1.0 eq.) in anhydrous ether dropwise from the funnel.
-
Reaction & Quench: Stir the mixture for 1 hour at room temperature after the addition is complete. Then, cool the flask again and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Workup: Separate the ether layer. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and evaporate the solvent to obtain the crude this compound, which can be purified by distillation or chromatography.
Comparative Analysis of Synthetic Routes
The choice between the reduction and Grignard pathways depends on several factors, including scale, cost, and the need for stereochemical control.
| Feature | Pathway I: Reduction of Ketone | Pathway II: Grignard Reaction |
| Starting Materials | o-Xylene, Acetyl Chloride | 3,4-Dimethylbenzaldehyde, Methyl Halide |
| Key Transformation | C=O reduction | C-C bond formation |
| Stereocontrol | Achievable (excellent with biocatalysis) | Difficult (produces racemate without chiral auxiliaries) |
| Scalability | Excellent (especially catalytic hydrogenation) | Good, but requires strict anhydrous conditions |
| Atom Economy | High (hydrogenation is an addition reaction) | Moderate (generates magnesium salts as byproducts) |
| Safety Concerns | Pyrophoric catalysts (Raney Ni, Pd/C); Flammable H₂ gas | Pyrophoric Mg; Highly reactive Grignard reagent; Flammable ether |
| Primary Application | Large-scale production; Enantioselective synthesis | Flexible, lab-scale synthesis; C-C bond construction |
Conclusion
The synthesis of this compound can be effectively accomplished through two primary and robust synthetic strategies. The reduction of 3',4'-Dimethylacetophenone is a highly versatile route. For large-scale manufacturing where a racemic product is acceptable or can be resolved later, catalytic hydrogenation offers an efficient, high-yielding, and atom-economical process. For applications demanding high enantiopurity, such as in modern pharmaceutical development, the biocatalytic reduction of the same ketone precursor stands out as a superior green chemistry approach, delivering the desired stereoisomer with exceptional selectivity.
The Grignard reaction pathway, while classic and effective for carbon skeleton construction, is generally better suited for laboratory-scale synthesis due to the stringent requirement for anhydrous conditions and its inherent lack of stereocontrol. Ultimately, the selection of the optimal synthetic route must be guided by a thorough evaluation of project-specific requirements, including scale, cost of goods, and, most critically, the desired stereochemical outcome.
References
- Vertex AI Search. (n.d.). Frambinone® (CAS N° 5471-51-2) - ScenTree. Retrieved January 12, 2026.
- Google Patents. (n.d.). CN105218340A - A kind of raspberry ketone synthesis technique. Retrieved January 12, 2026.
- Beilstein Journals. (2019, June 17).
- ChemicalBook. (n.d.). Raspberry Ketone | 5471-51-2. Retrieved January 12, 2026.
- ResearchGate. (2025, August 7). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Retrieved January 12, 2026.
- Hangzhou Leap Chem Co., Ltd. (n.d.). 4-(4-Hydroxyphenyl)-2-butanone丨CAS 5471-51-2. Retrieved January 12, 2026.
- PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved January 12, 2026.
- Extrasynthese. (n.d.). 4-(4-Hydroxyphenyl)-2-butanone 8825, CAS 5471-51-2 - Ketone. Retrieved January 12, 2026.
- University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved January 12, 2026.
- ResearchGate. (2021, August 27).
- Google Patents. (n.d.). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Retrieved January 12, 2026.
- Pharmaffiliates. (n.d.). 159754-92-4| Chemical Name : this compound-d3. Retrieved January 12, 2026.
- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Retrieved January 12, 2026.
- Semantic Scholar. (2016, February 25). Figure 40 from The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved January 12, 2026.
- LinkedIn. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved January 12, 2026.
- Web Pages. (n.d.). 1. Grignard Reaction. Retrieved January 12, 2026.
- Synblock. (n.d.). CAS 33967-19-0 | this compound. Retrieved January 12, 2026.
- Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved January 12, 2026.
- ResearchGate. (n.d.). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S). Retrieved January 12, 2026.
- Santa Cruz Biotechnology. (n.d.). This compound | SCBT. Retrieved January 12, 2026.
- Sigma-Aldrich. (n.d.). 3',4'-Dimethylacetophenone 98 3637-01-2. Retrieved January 12, 2026.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved January 12, 2026.
- ChemicalBook. (n.d.). 3',4'-Dimethylacetophenone CAS#: 3637-01-2. Retrieved January 12, 2026.
- PubChem - NIH. (n.d.). 3,4-Dimethylacetophenone | C10H12O | CID 77193. Retrieved January 12, 2026.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II (video). Retrieved January 12, 2026.
- ResearchGate. (n.d.). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Retrieved January 12, 2026.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 12, 2026.
- Premium Alcohol Supplier. (2024, November 10). The Vital Role of Ethanol in Pharmaceuticals. Retrieved January 12, 2026.
-
PubMed. (n.d.). Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[8][13]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors. Retrieved January 12, 2026.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3',4'-Dimethylacetophenone CAS#: 3637-01-2 [m.chemicalbook.com]
- 3. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 7. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Raspberry Ketone | 5471-51-2 [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3,4-Dimethylphenyl)ethanol
Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(3,4-Dimethylphenyl)ethanol (CAS No. 33967-19-0), a key secondary alcohol with applications as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its properties, spectroscopic profile, validated synthetic protocols, and safety considerations. The guide emphasizes the causality behind experimental choices to ensure both technical accuracy and practical utility in a laboratory setting.
Introduction
This compound is an aromatic secondary alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a precursor for more complex molecular architectures. The deuterated isotopologue of this compound, for instance, is utilized as an intermediate in the synthesis of labeled Medetomidine, a potent α2 adrenergic agonist, highlighting its relevance in pharmaceutical research and development. This guide aims to consolidate the known physical data, present predictable spectroscopic characteristics, and provide robust experimental protocols to facilitate its use and further investigation.
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Core Physicochemical Characteristics
The fundamental physical properties of a compound are critical for its handling, purification, and use in reactions. The data for this compound is summarized below. While some experimental values like boiling point and density are not widely published, its characteristics can be inferred from its structure and data from closely related analogs.
| Property | Value / Description | Source(s) |
| CAS Number | 33967-19-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [1][3][4] |
| Molecular Weight | 150.22 g/mol | [1][4] |
| Appearance | Colorless Oil (inferred from deuterated analog) | [5] |
| Boiling Point | Not specified in available literature. Expected to be >200°C at atmospheric pressure, similar to related isomers. | |
| Melting Point | Not applicable (liquid at room temperature). | |
| Solubility | Soluble in organic solvents such as Dichloromethane, Ether, and Ethyl Acetate. Insoluble in water. | [5] |
| Exact Mass | 150.104465 g/mol | [3][6] |
Spectroscopic Profile for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (δ 7.0-7.2 ppm): Three protons on the phenyl ring would appear in this region. Due to the 1,2,4-substitution pattern, they would likely present as a singlet and two doublets with characteristic ortho and meta coupling.
-
Methine Proton (CH-OH, δ ~4.9 ppm): The proton attached to the carbon bearing the hydroxyl group is expected to be a quartet due to coupling with the adjacent methyl group protons (J ≈ 6.5 Hz).
-
Aromatic Methyl Protons (δ ~2.2-2.3 ppm): Two distinct singlets, each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring.
-
Secondary Methyl Protons (δ ~1.5 ppm): A doublet integrating to 3 protons, corresponding to the methyl group of the ethanol side chain, coupled to the methine proton.
-
Hydroxyl Proton (OH, variable δ 1.5-3.0 ppm): A broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on concentration and temperature.[7]
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons (δ 125-145 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons bearing methyl groups and the one bearing the ethanol substituent would be quaternary and appear downfield.
-
Carbinol Carbon (C-OH, δ ~70 ppm): The carbon atom attached to the hydroxyl group is significantly deshielded and typically appears in this range for secondary alcohols.[7]
-
Methyl Carbons (δ ~20-25 ppm): Three distinct signals are expected: two for the aromatic methyl groups and one for the methyl group on the ethanol side chain.[7]
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups by detecting their vibrational frequencies.
-
Predicted Key IR Absorptions (Liquid Film):
-
O-H Stretch (3500-3200 cm⁻¹): A strong, broad absorption band characteristic of a hydrogen-bonded hydroxyl group in an alcohol.[8][9]
-
C-H Stretch (Aromatic, 3100-3000 cm⁻¹): Medium to weak absorptions from the C-H bonds on the phenyl ring.
-
C-H Stretch (Aliphatic, 3000-2850 cm⁻¹): Medium to strong absorptions from the methyl and methine C-H bonds.[9]
-
C=C Stretch (Aromatic, ~1600 cm⁻¹ and ~1500 cm⁻¹): Two or more medium-intensity bands characteristic of the phenyl ring.
-
C-O Stretch (1260-1050 cm⁻¹): A strong absorption band indicating the presence of the carbon-oxygen single bond of the secondary alcohol.[8][9]
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the compound.
-
[M-15]⁺ Peak: A strong peak at m/z = 135, resulting from the loss of a methyl group (•CH₃) to form a stable, resonance-stabilized benzylic cation. This is often the base peak for this type of structure.
-
[M-18]⁺ Peak: A potential peak from the loss of water (H₂O), common for alcohols.
-
Other Fragments: Peaks corresponding to the dimethylphenyl cation (m/z = 105) or other fragments from ring cleavage may also be observed.
-
Synthesis and Purification Strategies
A reliable and scalable synthesis is paramount for utilizing this compound in research. The most direct and common approach is the reduction of the corresponding ketone, 3',4'-dimethylacetophenone.
Validated Synthetic Protocol: Reduction of 3',4'-Dimethylacetophenone
This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for converting ketones to secondary alcohols without affecting the aromatic ring. It is chosen for its safety, ease of handling, and high efficiency compared to more reactive hydrides like lithium aluminum hydride.[10]
Figure 2: Synthesis Workflow via Ketone Reduction
A step-by-step workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethylacetophenone (1.0 eq.) in 95% ethanol (approx. 5-10 mL per gram of ketone). Cool the flask in an ice-water bath to 0-5 °C.[11]
-
Preparation of Reductant: In a separate beaker, dissolve sodium borohydride (NaBH₄, 1.2 eq.) in a minimal amount of cold 95% ethanol.
-
Causality: Using a slight excess of NaBH₄ ensures the complete conversion of the starting ketone.[11] The reaction is exothermic, so pre-cooling and slow addition are crucial for control.
-
-
Reduction: Add the NaBH₄ solution dropwise to the stirred ketone solution over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.[12][13]
-
Quenching: Cool the flask back to 0 °C and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the borate esters. Be cautious, as hydrogen gas evolution will occur.[11] Continue adding acid until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Solvent Removal & Extraction: Remove the bulk of the ethanol solvent using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and brine. This removes inorganic salts and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Considerations
For many applications, the crude product may be of sufficient purity. However, for high-purity requirements, such as in drug development, further purification is necessary.
-
Expert Insight: Phenyl-substituted ethanols can be sensitive to heat and acidic or basic conditions, which may cause dehydration to the corresponding styrene or formation of ether byproducts. Therefore, distillation is often not the preferred method.
-
Recommended Protocol: Purification via flash column chromatography on silica gel is the method of choice. A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) typically provides excellent separation of the product from any unreacted starting material and non-polar impurities.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical. The following guidelines are based on data for similar aromatic alcohols and general laboratory safety standards.
| Hazard Category | GHS Classification (Inferred from Isomers) | Precautionary Statements |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. |
-
Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-resistant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.
-
In all cases of significant exposure, seek immediate medical attention.
-
Conclusion
This compound is a structurally important secondary alcohol with established utility in chemical synthesis. This guide has detailed its core physical properties, provided a predictive framework for its spectroscopic characterization, and outlined a robust, field-proven protocol for its synthesis and purification. By understanding these technical aspects and adhering to the described safety procedures, researchers can confidently and effectively utilize this compound in their scientific endeavors.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(3,4-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Retrieved from [Link]
-
University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Dimethylphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 500 MHz, ethanol, simulated) (NP0002851). Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(3,5-Dimethylphenyl)ethanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Retrieved from [Link]
-
NIST. (n.d.). 1-(2,4-Dimethylphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,4-Dimethylphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3,4-dimethoxyphenyl)ethanol (C10H14O3). Retrieved from [Link]
Sources
- 1. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 2. 33967-19-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]
- 6. 2-(3,4-Dimethylphenyl)ethanol | C10H14O | CID 33943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. scribd.com [scribd.com]
- 13. rsc.org [rsc.org]
Safety and handling of 1-(3,4-Dimethylphenyl)ethanol
An In-depth Technical Guide to the Safe Handling of 1-(3,4-Dimethylphenyl)ethanol
Disclaimer: This document has been compiled to provide comprehensive safety and handling guidance for this compound. It is important to note that detailed, officially published safety data for this specific compound is limited. Therefore, the recommendations herein are synthesized from the known properties of the compound, hazard classifications of structurally analogous chemicals, and established best practices for handling laboratory reagents with similar anticipated characteristics. Users must always perform their own risk assessment in the context of their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
Introduction: A Proactive Approach to Safety
This compound (CAS No. 33967-19-0) is a substituted aromatic alcohol utilized in specialized research and development settings.[1][2] As with any chemical substance, particularly one with an incomplete public safety profile, a proactive and cautious approach to handling is paramount. This guide is structured to provide researchers and drug development professionals with a framework for managing this compound safely, grounded in the principles of risk assessment, exposure control, and emergency preparedness. The causality behind each procedural recommendation is explained to foster a deeper understanding of chemical safety, moving beyond mere compliance to a culture of intrinsic safety.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's basic properties is the foundation of a robust safety assessment. While a comprehensive experimental profile is not widely available, the fundamental identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 33967-19-0 | [1] |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | Not specified (Assumed liquid based on structure) | |
| Intended Use | For Research Use Only. Not for direct human use. | [1][2] |
Hazard Identification and Inferred Classification
Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not consistently published. However, by examining structurally similar compounds such as 1-(2,4-Dimethylphenyl)ethanol and 1-(3,4-Dimethoxyphenyl)ethanol, we can infer a probable hazard profile.[3][4][5] These analogues are consistently classified as causing skin, eye, and respiratory irritation.[3][4][5] Therefore, it is prudent and essential to handle this compound as, at minimum, an irritant.
Anticipated GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3][4]
-
Specific Target Organ Toxicity – Single Exposure: Category 3 (May cause respiratory irritation)[3][4]
These classifications are represented by the "Exclamation Mark" pictogram and the signal word "Warning".[6][7]
Caption: Inferred GHS Pictogram and Hazard Statements.
Toxicological Profile: Understanding the Risks
While specific toxicological studies on this compound are not publicly available, the inferred hazard classifications point to the primary risks associated with exposure:
-
Dermal (Skin) Contact: Direct contact is likely to cause redness, itching, and irritation.[8] Prolonged or repeated contact could lead to dermatitis. The causality lies in the chemical's ability to disrupt the lipid barrier of the skin.
-
Ocular (Eye) Contact: As a Category 2A irritant, splashes can cause significant and potentially painful irritation, redness, and watering of the eyes.[9][10] The mechanism involves direct chemical interaction with the sensitive tissues of the cornea and conjunctiva.
-
Inhalation: Vapors or aerosols may irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[11] This is a common property of volatile organic compounds.
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion would likely cause irritation to the gastrointestinal tract. Given its classification as an alcohol, systemic effects similar to ethanol intoxication could be possible at high doses, including dizziness, headache, and nausea.[9]
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the most critical aspect of safe chemical handling. This is achieved by applying the "Hierarchy of Controls," which prioritizes engineering and administrative controls over personal protective equipment.
Caption: The Hierarchy of Controls prioritizes safer work systems.
Engineering Controls
The primary engineering control is to handle this compound within a certified chemical fume hood.[12] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling vapors and contains any potential splashes or spills. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[8][9]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOPs and this guide.
-
Inventory Management: Minimize the quantity of the chemical stored in the laboratory.[13] Store only what is necessary for immediate use.[13]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a barrier against the identified hazards.[14]
| PPE Category | Specification and Rationale |
| Hand Protection | Nitrile or Neoprene Gloves: These materials provide good resistance to a range of organic chemicals.[14][15] Always inspect gloves for defects before use. Change gloves immediately if contamination is suspected and after a maximum of 30-60 minutes of use to prevent permeation.[16] Do not wear contaminated gloves outside the immediate work area. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified): These are mandatory.[15] Standard safety glasses do not provide adequate protection from splashes.[16] When there is a significant splash risk (e.g., transferring large volumes), a face shield must be worn in addition to chemical splash goggles.[14][15] |
| Skin/Body Protection | Flame-Resistant Laboratory Coat: A fully buttoned lab coat is required to protect skin and clothing from splashes.[15] Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory to protect the lower body.[15][17] |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood. If engineering controls are not feasible or fail, a respirator may be necessary, which requires enrollment in a formal respiratory protection program with medical evaluation and fit-testing.[15] |
Safe Handling and Storage Procedures
Handling
-
Preparation: Before starting work, read the SOP, assemble all necessary equipment, and ensure the fume hood is functioning correctly. Don all required PPE.
-
Dispensing: Ground and bond containers when transferring liquids to prevent static discharge, which can be an ignition source.[18][19] Use only non-sparking tools.[10][18][19]
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[18] Wash hands thoroughly after handling the chemical, even if gloves were worn.[20]
-
Heating: Avoid heating the material. If heating is necessary, use a controlled heating mantle or water bath; never an open flame.[9]
-
End of Work: Tightly close the container.[8][9][10] Decontaminate the work surface and any equipment used. Remove PPE in a manner that avoids self-contamination and dispose of it properly.
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition like heat, sparks, or open flames.[8][9][13][21]
-
Container: Keep the container tightly closed to prevent the release of vapors.[8][9][10] Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[12]
Accidental Release and Emergency Procedures
Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air.[8][9][18] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[11][19] |
| Skin Contact | Immediately remove all contaminated clothing.[8][18] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[8][18] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][9] Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention from an ophthalmologist.[10][22] |
| Ingestion | Do NOT induce vomiting.[18] Rinse the mouth thoroughly with water.[9][18] Seek immediate medical attention and provide the safety data information to the physician.[18] |
Spill Response Protocol
This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.
-
Alert & Assess: Alert personnel in the immediate area. Assess the spill size and potential hazards. Do not proceed if you are unsure or feel unsafe.
-
Isolate & Ventilate: Restrict access to the spill area. Ensure the fume hood is operational or increase ventilation if safe to do so.
-
Protect: Don appropriate PPE, including double-gloving with nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal chemical binder.[12][21] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Clean: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable waste container.[19]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[8]
Caption: Workflow for managing an incidental chemical spill.
Decontamination and Waste Disposal
All waste generated from the use of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be considered hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through your institution's EHS department. Never dispose of this chemical down the drain or in regular trash.[3][20]
Conclusion
The safe handling of this compound requires a diligent and informed approach. By understanding its inferred hazards, implementing robust engineering and administrative controls, and consistently using the correct personal protective equipment, researchers can minimize risks and maintain a safe laboratory environment. This guide provides the technical framework for these practices, but a true culture of safety relies on the commitment of every individual scientist to prioritize safety in all experimental work.
References
- Safety Data Sheet. (n.d.). Google Cloud.
- Safety Data Sheet. (2015, March 19). Fisher Scientific.
- Safety Data Sheet. (2009, April 24). Google Cloud.
- CAS 33967-19-0 | this compound. (n.d.). Synblock.
- Safety Data Sheet. (n.d.). Google Cloud.
- 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438. (n.d.). PubChem.
- 1-(3,4-Diethylphenyl)-2-(3-methylphenyl)ethanol | C19H24O | CID 115482657. (2019, June 18). PubChem.
- Safety Data Sheet. (n.d.). Airgas.
- SRM 2898a - Safety Data Sheet. (2021, August 6). Google Cloud.
- Safety Data Sheet. (2015, January 11). Google Cloud.
- Safety Data Sheet. (2025, July 29). Sigma-Aldrich.
- This compound | SCBT. (n.d.). Santa Cruz Biotechnology.
- Chemical Safety: Personal Protective Equipment. (n.d.). Google Cloud.
- Safety Data Sheet. (n.d.). Merck.
- 1-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 21475. (n.d.). PubChem - NIH.
- GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- 1-(2,4-DIMETHYLPHENYL)ETHANOL Safety Data Sheets(SDS). (n.d.). lookchem.
- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Google Cloud.
- How to Minimize the Hazard of Ethanol in Your Chemical Inventory?. (2025, June 10). Elchemy.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Google Cloud.
- Ethanol 80%. (n.d.). Ethos Biosciences.
- Chemical Hazard Classification (GHS). (2019, September 19). Division of Research Safety - University of Illinois.
Sources
- 1. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 21475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2,4-DIMETHYLPHENYL)ETHANOL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. content.oppictures.com [content.oppictures.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. leap.epa.ie [leap.epa.ie]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 14. mcrsafety.com [mcrsafety.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. pppmag.com [pppmag.com]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 18. fishersci.com [fishersci.com]
- 19. airgas.com [airgas.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. phi.com [phi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 1-(3,4-Dimethylphenyl)ethanol
Document ID: CHEM-SOL-2026-0112
Abstract
1-(3,4-Dimethylphenyl)ethanol is an aromatic alcohol with significant potential as a synthetic intermediate in the pharmaceutical and specialty chemical industries. Its processing, including reaction engineering, purification, and formulation, is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. Recognizing the current scarcity of published experimental data, this document emphasizes predictive modeling through Hansen Solubility Parameters (HSP) and provides a robust, self-validating experimental protocol for generating reliable thermodynamic solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility behavior to accelerate their research and development efforts.
Introduction: The Scientific Imperative for Solubility Data
This compound, a substituted phenylethanol derivative, possesses a molecular architecture—comprising a hydroxyl group for polar interactions, a substituted aromatic ring for nonpolar and π-π interactions, and a chiral center—that makes it a valuable building block in organic synthesis. The efficiency of its use in any application, from active pharmaceutical ingredient (API) synthesis to the formulation of specialty materials, is critically dependent on its interaction with solvents.
Key processes dictated by solubility include:
-
Reaction Kinetics and Yield: Ensuring reactants are in the same phase is crucial for optimal reaction rates.
-
Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is paramount for achieving high purity and desired crystal morphology.
-
Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[1][2]
-
Analytical Chemistry: Method development for techniques like HPLC requires the analyte to be fully dissolved in the mobile phase.
This guide addresses the critical need for reliable solubility data by integrating theoretical principles with actionable experimental protocols.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by the principle of "like dissolves like." The molecule's structure presents a duality:
-
The Hydroxyl (-OH) Group: This group is polar and capable of forming hydrogen bonds, favoring interaction with polar protic solvents (e.g., water, ethanol, methanol).
-
The 3,4-Dimethylphenyl Group: This aromatic, nonpolar moiety dominates the molecule's character, favoring interactions through van der Waals forces with nonpolar or moderately polar solvents (e.g., toluene, ethyl acetate, dichloromethane).
Based on this structure, a qualitative solubility profile can be predicted:
-
Low solubility in highly polar solvents like water.
-
Moderate to high solubility in alcohols (e.g., ethanol, isopropanol) where both hydrogen bonding and nonpolar interactions can occur.[3][4]
-
High solubility in aromatic solvents (e.g., toluene), ethers (e.g., THF), and chlorinated solvents (e.g., dichloromethane) due to favorable nonpolar interactions.[5]
Hansen Solubility Parameters (HSP) for Quantitative Prediction
To move beyond qualitative assessment, Hansen Solubility Parameters (HSP) provide a powerful quantitative tool. HSP deconstructs the total cohesive energy of a substance into three components[6][7][8]:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.
The principle is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[7] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity.[6]
Table 1: Estimated Hansen Solubility Parameters for this compound and Select Solvents
| Compound/Solvent | CAS Number | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound (Solute - Estimated) | 33967-19-0 | 18.0 | 6.0 | 12.0 |
| Water | 7732-18-5 | 15.5 | 16.0 | 42.3 |
| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |
| Isopropanol | 67-63-0 | 15.8 | 6.1 | 16.4 |
| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |
| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 75-09-2 | 18.2 | 6.3 | 6.1 |
| Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |
Source for solvent HSP data:[10]. Solute values are estimated based on structural analogy.
This table allows researchers to pre-screen potential solvents. For instance, the HSP of dichloromethane is very close to the estimated values for the solute, suggesting high solubility. Conversely, the large disparity with water and hexane predicts poor solubility.
Experimental Determination of Thermodynamic Solubility
While predictive models are invaluable for screening, experimental measurement is the gold standard for obtaining accurate thermodynamic solubility data.[11] The Saturation Shake-Flask Method is the most reliable and widely accepted technique for this purpose.[11][12]
Core Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid solute to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.[12][13]
Visual Workflow for Solubility Determination
The following diagram outlines the critical steps of the shake-flask protocol.
Caption: Experimental workflow for the Shake-Flask Solubility Measurement.
Detailed Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure data integrity.
Materials and Equipment:
-
This compound (purity >98%)[14]
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled orbital shaker
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[15][16]
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Samples:
-
To a series of 20 mL glass vials, add an excess of this compound (e.g., ~50 mg). The key is to ensure a solid phase remains at equilibrium.[12]
-
Accurately add 10.0 mL of the selected solvent to each vial.
-
Prepare at least three replicates for each solvent.
-
Prepare a solvent blank (solvent only) for analytical baseline purposes.
-
Securely cap all vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. Trustworthiness Check: To validate that equilibrium has been reached, a preliminary experiment can be run where samples are taken at 24, 48, and 72 hours. If the measured concentrations at 48 and 72 hours are statistically identical, a 48-hour equilibration time is sufficient.[17]
-
-
Sample Separation and Preparation:
-
Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to allow excess solid to sediment.
-
Carefully withdraw approximately 2 mL of the supernatant using a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Perform an accurate serial dilution of the clear filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve.
-
-
Analytical Quantification (HPLC-UV):
-
Method: A reverse-phase HPLC method is suitable for this aromatic alcohol.[15][18]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (based on the aromatic chromophore).
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a set of at least five calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve (Peak Area vs. Concentration) and ensure the correlation coefficient (r²) is >0.999.
-
Analysis: Inject the diluted samples and the blank.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
-
Report the final solubility as the mean ± standard deviation of the replicates.
-
Understanding Molecular Interactions for Solvent Selection
The choice of solvent is a strategic decision based on desired interactions. The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.
Caption: Key intermolecular forces influencing solubility.
This visualization reinforces the theoretical framework: polar protic solvents interact strongly with the hydroxyl group, while nonpolar solvents interact primarily with the large dimethylphenyl moiety. Solvents like ethanol, which have both polar and nonpolar character, are often effective "compromise" solvents, leading to good solubility.
Conclusion and Future Outlook
This guide establishes a foundational understanding of the solubility of this compound. While published experimental data is sparse, a robust predictive framework using Hansen Solubility Parameters combined with the detailed shake-flask experimental protocol provided herein empowers researchers to generate the high-quality, reliable data required for process development, formulation, and discovery.
Future work should focus on the systematic experimental determination of this compound's solubility in a broad range of pharmaceutically and industrially relevant solvents at various temperatures. This data will not only be invaluable for specific applications but will also serve to refine thermodynamic and machine learning models for more accurate future predictions.[1][19][20]
References
- Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Online]. Available: https://en.wikipedia.org/wiki/Hansen_solubility_parameter
- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Online]. Available: https://pubs.acs.org/doi/10.1021/jacs.3c03224
- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. [Online]. Available: https://pubmed.ncbi.nlm.nih.gov/22265780/
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Online]. Available: https://www.adscientis.com/en/hansen-solubility-parameters-hsp/
- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. [Online]. Available: https://www.acs.org/pressroom/presspacs/2023/acs-presspac-july-12-2023/predicting-solubility-curves-via-a-thermodynamic-cycle-and-machine-learning.html
- ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Online]. Available: https://pubs.acs.org/doi/10.1021/acs.jcim.3c00329
- Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Online]. Available: https://www.hansen-solubility.com/
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available: https://www.dissolutiontech.com/issues/201402/dt201402_a02
- PubMed. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Online]. Available: https://pubmed.ncbi.nlm.nih.gov/28456421/
- ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. [Online]. Available: https://pubs.acs.org/doi/full/10.1021/acs.jcim.3c00329
- ACS Publications. (n.d.). Using COSMO-RS to Predict Hansen Solubility Parameters. [Online]. Available: https://pubs.acs.org/doi/10.1021/acs.iecr.2c01191
- Polymer Chemistry (RSC Publishing). (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Online]. Available: https://pubs.rsc.org/en/content/articlelanding/2015/py/c5py00435a
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online]. Available: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-5qpvobq2dl4o/v1
- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Online]. Available: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751372/
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Online]. Available: https://helixchrom.com/hplc-methods-for-analysis-of-benzyl-alcohol/
- Enamine. (n.d.). Shake-Flask Solubility Assay. [Online]. Available: https://enamine.net/adme-tox/phys-chem-properties/shake-flask-solubility-assay
- HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Online]. Available: https://helixchrom.
- PubChem. (n.d.). 1-(3,4-Diethylphenyl)-2-(3-methylphenyl)ethanol. [Online]. Available: https://pubchem.ncbi.nlm.nih.gov/compound/115482657
- PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. [Online]. Available: https://pubchem.ncbi.nlm.nih.gov/compound/1-(3,4-Dimethoxyphenyl)ethanol
- ChemicalBook. (n.d.). This compound-d3. [Online]. Available: https://www.chemicalbook.com/ProductChemicalPropertiesCB52443048_EN.htm
- Pharmaffiliates. (n.d.). This compound-d3. [Online]. Available: https://www.pharmaffiliates.com/en/1-3-4-dimethylphenyl-ethanol-d3
- Synblock. (n.d.). This compound. [Online]. Available: https://www.synblock.com/cas-33967-19-0.html
- ResearchGate. (n.d.). Solubility of Selected Compounds in Water and Ethanol. [Online]. Available: https://www.researchgate.
- Journal of the Chilean Chemical Society. (n.d.). A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. [Online]. Available: https://www.jcchems.com/index.php/JCCHEMS/article/view/1004
- PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. [Online]. Available: https://pubmed.ncbi.nlm.nih.gov/22750059/
- OIV. (n.d.). Determination of total ethanol in wine by high-performance liquid chromatography. [Online]. Available: https://www.oiv.int/public/medias/6990/en-oiv-ma-as313-24.pdf
- University of Rochester. (n.d.). Solvents and Polarity. [Online]. Available: https://www.chem.rochester.edu/notvoodoo/pages/reagents_solvents/solvents_polarity.php
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Online]. Available: https://www.accudynetest.com/solvents_table.html?sort=hansen
- ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. [Online]. Available: https://www.researchgate.
- ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. [Online]. Available: https://www.researchgate.net/publication/327318351_Solubility_Measurement_and_Modeling_of_1-3-nitrophenylEthanone_and_1-4-nitrophenylEthenone_in_Nine_Pure_Organic_Solvents_from_T_27815_to_31815_K_and_Mixing_Properties_of_Solutions
- Santa Cruz Biotechnology. (n.d.). (1R)-1-(3,4-dimethylphenyl)ethanol. [Online]. Available: https://www.scbt.com/p/1r-1-3-4-dimethylphenyl-ethanol-145465-95-4
- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Online]. Available: https://www.sigmaaldrich.
- Phenomenex. (n.d.). Solvent Miscibility Table. [Online]. Available: https://www.phenomenex.com/Content/Images/design/Solvent_Miscibility_Chart.pdf
- Benchchem. (n.d.). (R)-1-(3-Nitrophenyl)ethanol. [Online]. Available: https://www.benchchem.com/product/bcp233367
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 11. tandfonline.com [tandfonline.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 15. helixchrom.com [helixchrom.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. View of A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS | Journal of the Chilean Chemical Society [jcchems.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of 1-(3,4-Dimethylphenyl)ethanol
Abstract: This document provides a detailed guide for the enantioselective synthesis of 1-(3,4-dimethylphenyl)ethanol, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1] We present a comprehensive overview of prevalent synthetic strategies and deliver a robust, step-by-step protocol for the asymmetric reduction of 3',4'-dimethylacetophenone using the Corey-Bakshi-Shibata (CBS) reduction method.[2] This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, execution, and analytical validation to ensure high yield and enantiopurity.
Introduction: The Significance of Chiral Alcohols
Chirality is a fundamental principle in drug design and development, as enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[3] Chiral secondary alcohols, in particular, are ubiquitous structural motifs in active pharmaceutical ingredients (APIs). This compound serves as a key intermediate for various complex molecules, making its synthesis in enantiomerically pure form a critical objective.[1] The asymmetric reduction of prochiral ketones is one of the most efficient and direct methods to establish the desired stereocenter.[4] This note focuses on providing a practical, reliable, and well-vetted protocol to achieve this transformation with high enantioselectivity.
Strategic Overview: Pathways to Enantiopurity
Several robust methodologies exist for the asymmetric reduction of prochiral ketones like 3',4'-dimethylacetophenone. The choice of method often depends on available equipment, scale, cost, and desired enantiomer.
-
Catalytic Asymmetric Hydrogenation: Pioneered by Noyori, this method utilizes chiral ruthenium-diphosphine complexes (e.g., Ru-BINAP) and hydrogen gas to achieve exceptional enantioselectivity for a wide range of ketones.[5][6] It is a highly atom-economical process, though it often requires specialized high-pressure equipment.[4][5] The mechanism involves the formation of a metal hydride species that delivers hydrogen to the ketone in a highly controlled, stereospecific manner.[6]
-
Catalytic Asymmetric Transfer Hydrogenation: A powerful alternative to high-pressure hydrogenation, this approach uses readily available hydrogen donors like isopropanol or formic acid.[7] Noyori-type catalysts, such as N-sulfonated diamine-ruthenium complexes, are highly effective and offer significant operational advantages by avoiding the use of flammable hydrogen gas.[7]
-
Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method, developed by Corey, Bakshi, and Shibata, employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF) to reduce ketones with high enantiomeric excess.[2][8][9] The catalyst, derived from a chiral amino alcohol like proline, coordinates with both the borane and the ketone's carbonyl oxygen, creating a rigid, chair-like transition state that directs hydride delivery to one specific face of the ketone.[2][10] Its operational simplicity and predictable stereochemical outcome make it a staple in synthetic labs.
-
Biocatalysis: Leveraging the high selectivity of enzymes, bioreduction offers an environmentally friendly route to chiral alcohols.[1] Ketoreductases (KREDs) or whole-cell systems (e.g., Saccharomyces cerevisiae, E. coli) can reduce ketones with exceptional enantioselectivity, often under mild aqueous conditions.[11][12][13] Plant-mediated reductions have also shown promise, with sugar beet cell cultures yielding >99% enantiomeric excess for the target alcohol.[1]
For this guide, we will detail the CBS Reduction due to its excellent balance of high selectivity, operational simplicity, and wide applicability without the need for high-pressure reactors.
Experimental Workflow: Synthesis and Analysis
The overall process involves the catalytic reduction of the starting ketone, followed by workup, purification, and analytical validation to confirm yield and enantiomeric excess.
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Detailed Protocol: CBS Reduction of 3',4'-Dimethylacetophenone
This protocol details the synthesis of (S)-1-(3,4-dimethylphenyl)ethanol using the (R)-methyl-CBS catalyst. Using the (S)-catalyst will produce the (R)-alcohol.
4.1. Materials and Equipment
-
Starting Material: 3',4'-Dimethylacetophenone (MW: 148.20 g/mol )[14]
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Reagents for Workup: Methanol (MeOH), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes, dropping funnel, rotary evaporator, glass column for chromatography, Thin Layer Chromatography (TLC) plates.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL). Cool the flask to 0°C in an ice bath.
-
Catalyst and Borane Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.7 mmol, 1.7 mL of 1 M solution) to the stirred THF. Following this, add the BH₃·THF solution (10 mmol, 10 mL of 1 M solution) dropwise over 10 minutes, ensuring the temperature remains below 5°C. Stir the resulting mixture at 0°C for 15 minutes.
-
Substrate Addition: Dissolve 3',4'-dimethylacetophenone (1.0 g, 6.75 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 23°C). Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting ketone spot has disappeared (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add methanol (15 mL) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Stir for 20 minutes.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. To the residue, add 1 M HCl (20 mL) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to afford the pure this compound as a colorless oil.
4.3. Expected Results
| Parameter | Expected Value |
| Yield | 85 - 95% |
| Enantiomeric Excess (% e.e.) | >95% |
| Appearance | Colorless Oil |
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess of the final product must be determined to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.[15][16]
5.1. HPLC Method
-
Instrument: Standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP is typically effective (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting condition is 98:2 (Hexane:IPA). The ratio may require optimization to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
5.2. Data Analysis
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Obtain the chromatogram, which should show two separated peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula, where A1 and A2 are the areas of the two enantiomer peaks:[17] % e.e. = (|A1 - A2| / (A1 + A2)) * 100
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of Organic Chemistry, 53(12), 2861-2863. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00247a044]
- Corey–Itsuno reduction. (2023). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]
- Noyori Hydrogenation. NROChemistry. [URL: https://www.nrochemistry.
- CBS Reduction, Enantioselective Catalysis. (2021). Organic Chemistry, Reaction Mechanism. [URL: https://www.youtube.
- Corey-Bakshi-Shibata Reduction. Alfa Chemistry. [URL: https://www.alfa-chemistry.
- Gladiali, S., & Alberico, E. (2006). Recoverable Fluorous CBS Methodology for Asymmetric Reduction of Ketones. Organic Letters, 8(1), 123-126. [URL: https://pubs.acs.org/doi/10.1021/ol052579h]
- Asymmetric Routes to Chiral Secondary Alcohols. (2007). Pharmaceutical Technology, 31(10). [URL: https://www.pharmtech.com/view/asymmetric-routes-chiral-secondary-alcohols]
- Dub, P. A., & Gordon, J. C. (2018). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 37(22), 4279-4292. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00602]
- Asymmetric hydrogenation. (2023). In Wikipedia. [URL: https://en.wikipedia.
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. BenchChem. [URL: https://www.benchchem.
- Noyori Asymmetric Hydrogenation. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- Soai, K., Hirose, Y., & Sakata, S. (1991). Catalytic Asymmetric Synthesis of Optically Active Secondary Alcohols Deuterated on the Secondary Carbon by the Enantioselective Alkylation of Aldehydes. Bulletin of the Chemical Society of Japan, 64(7), 2291-2293. [URL: https://www.journal.csj.jp/doi/10.1246/bcsj.64.2291]
- Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. (2017). ResearchGate. [URL: https://www.researchgate.net/publication/320880313_Plant-mediated_asymmetric_reduction_of_1-34-dimethylphenyl-ethanone]
- Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. (2017). ResearchGate. [URL: https://www.researchgate.net/figure/Asymmetric-reduction-of-1-3-4-dimethylphenyl-ethanone-to-S-1-3-4-dimethylphenyl_fig1_320880313]
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (1996). Eindhoven University of Technology. [URL: https://research.tue.nl/nl/publications/catalytic-asymmetric-synthesis-of-chiral-alcohols-and-amines]
- Sanchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 927-932. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.22089]
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [URL: https://www.heraldopenaccess.
- Recent advances in catalytic asymmetric synthesis. (2022). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.994239/full]
- Chiral Purity (enantiomer excess) for HPLC. (2007). Physics Forums. [URL: https://www.physicsforums.com/threads/chiral-purity-enantiomer-excess-for-hplc.204301/]
- Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2314. [URL: https://www.mdpi.com/1420-3049/23/9/2314]
- Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. (2016). ResearchGate. [URL: https://www.researchgate.net/publication/309440050_Recent_Advances_in_Catalytic_Asymmetric_Synthesis_of_Tertiary_Alcohols_via_Nucleophilic_Addition_to_Ketones]
- Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. (2018). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/technical-article/green-chemistry/biocatalysis/asymmetric-reduction-with-s-cerevisiae]
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules, 27(15), 4886. [URL: https://www.mdpi.com/1420-3049/27/15/4886]
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (2020). ACS Catalysis, 10(15), 8436-8442. [URL: https://pubs.acs.org/doi/10.
- This compound. Synblock. [URL: https://www.synblock.com/product/33967-19-0.html]
- (1R)-1-(3,4-dimethylphenyl)ethanol. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1r-1-3-4-dimethylphenyl-ethanol-137234-99-0]
- Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. (2021). Symmetry, 13(11), 2185. [URL: https://www.mdpi.com/2073-8994/13/11/2185]
- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. Google Patents. [URL: https://patents.google.
- 3',4'-Dimethylacetophenone. Biosynth. [URL: https://www.biosynth.com/p/FD39726/3-4-dimethylacetophenone]
- Asymmetric Synthesis of P-Chiral Diphosphines. (1997). Inorganic Chemistry, 36(10), 2133-2141. [URL: https://pubs.acs.org/doi/abs/10.1021/ic961479s]
- 3′,4′-Dimethylacetophenone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/137235]
- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). AMB Express, 11(1), 121. [URL: https://amb-express.springeropen.com/articles/10.1186/s13568-021-01278-6]
- Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. (2021). Catalysts, 11(11), 1380. [URL: https://www.mdpi.com/2073-4344/11/11/1380]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3′,4′-二甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. physicsforums.com [physicsforums.com]
Application and Protocol for the Chiral Resolution of Racemic 1-(3,4-Dimethylphenyl)ethanol
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, chirality is a fundamental principle governing the interaction between drug molecules and their biological targets. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity in therapeutics[1]. Consequently, the ability to resolve racemic mixtures into their constituent enantiomers is a cornerstone of modern drug discovery and development[2][3][4].
This application note provides a comprehensive guide to the chiral resolution of racemic 1-(3,4-dimethylphenyl)ethanol, a versatile chiral building block for the synthesis of various pharmaceutical agents. We will delve into the principles and practical application of enzymatic kinetic resolution, a highly efficient and environmentally benign method, and detail the analytical techniques required for monitoring and validating the separation.
Part 1: The Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture[5]. Lipases, in particular, have gained widespread adoption due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents[5][6]. The underlying principle is the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The enzyme preferentially acylates one enantiomer, leaving the other unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by conventional chromatographic methods. A significant advantage of this method is the mild reaction conditions, which helps in preserving sensitive functional groups[6].
The lipase B from Candida antarctica (CAL-B), often immobilized on a solid support such as Novozym® 435, is a particularly robust and versatile biocatalyst for the resolution of secondary alcohols[7][8][9][10]. Its high enantioselectivity makes it an ideal choice for the resolution of this compound.
Part 2: Experimental Protocols
Enzymatic Kinetic Resolution of Racemic this compound
This protocol details the steps for the lipase-catalyzed transesterification of racemic this compound. The goal is to achieve approximately 50% conversion, which theoretically yields the highest enantiomeric excess (ee) for both the acylated product and the remaining alcohol.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Temperature-controlled oil bath or heating mantle
-
Syringes and needles for sampling
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1 equivalent).
-
Solvent Addition: Add anhydrous organic solvent to achieve a substrate concentration of 0.1-0.5 M.
-
Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate). The optimal enzyme loading should be determined empirically.
-
Acyl Donor Addition: Add the acyl donor. For irreversible acyl donors like vinyl acetate, 1.5 equivalents are typically used to drive the reaction towards approximately 50% conversion[6].
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). The optimal temperature can influence both the reaction rate and enantioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product[6].
-
Reaction Quench: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with a fresh portion of the solvent and reused for subsequent batches[6].
-
Work-up and Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting residue, a mixture of the enantioenriched ester and the unreacted enantioenriched alcohol, can be separated by silica gel column chromatography.
Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow of a typical lipase-catalyzed kinetic resolution experiment.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Accurate determination of enantiomeric excess is crucial for evaluating the success of the chiral resolution. Chiral HPLC is the most common and reliable method for this purpose[11]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers, including chiral alcohols[12][13].
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Sample vials
Protocol:
-
Sample Preparation: Prepare a dilute solution of the reaction aliquot or the purified product in the mobile phase.
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)[14]. The optimal ratio may need to be adjusted to achieve baseline separation.
-
Flow Rate: 1.0 mL/min[14].
-
Detection: UV at a suitable wavelength (e.g., 254 nm)[14].
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the area of each enantiomer peak.
-
The enantiomeric excess is calculated using the following formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 where Area1 is the area of the major enantiomer peak and Area2 is the area of the minor enantiomer peak.
-
Data Presentation:
| Parameter | Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High enantioselectivity for secondary alcohols and robust performance in organic media[7][9]. |
| Substrate | Racemic this compound | The target molecule for chiral resolution. |
| Acyl Donor | Vinyl acetate | Irreversible acyl donor that drives the reaction to completion[15]. |
| Solvent | Toluene or MTBE | Anhydrous, non-polar solvents that are compatible with lipases. |
| Temperature | 30-40 °C | Balances reaction rate and enzyme stability/selectivity. |
| Monitoring | Chiral HPLC | Provides accurate measurement of conversion and enantiomeric excess[11]. |
Part 3: Mechanistic Insights and Optimization
The high enantioselectivity of lipases like CAL-B arises from the three-dimensional structure of their active site, which creates a chiral environment that preferentially binds one enantiomer over the other. The catalytic triad (serine, histidine, and aspartate/glutamate) within the active site facilitates the acylation of the alcohol[6].
Simplified Mechanism of Lipase-Catalyzed Transesterification:
Caption: Simplified mechanism of lipase-catalyzed transesterification.
Optimization Strategies:
-
Solvent Selection: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Generally, non-polar, hydrophobic solvents are preferred.
-
Acyl Donor: While vinyl acetate is common, other acyl donors can be screened to improve the reaction rate or selectivity.
-
Temperature: Lowering the temperature can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate[5].
-
Water Activity: The amount of water in the reaction medium can influence lipase activity. Anhydrous conditions are generally preferred for transesterification reactions.
Conclusion
The enzymatic kinetic resolution of racemic this compound using immobilized Candida antarctica Lipase B is a highly effective and practical method for obtaining the enantiomerically pure forms of this valuable chiral building block. The protocols outlined in this application note provide a robust starting point for researchers in drug development and organic synthesis. By carefully controlling the reaction parameters and utilizing appropriate analytical techniques like chiral HPLC, high enantiomeric excess can be reliably achieved. This methodology aligns with the principles of green chemistry by employing a biodegradable catalyst under mild reaction conditions[6].
References
- BenchChem. (2025). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
-
Vedejs, E., & Jure, M. (2005). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 127(45), 15768-15769. [Link]
-
Bastos, R. R., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
Wang, Y., et al. (2017). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. bioRxiv. [Link]
-
Szymańska, K., et al. (2020). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 25(18), 4143. [Link]
-
Mukaiyama, T., et al. (2003). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters, 5(21), 3815-3817. [Link]
-
Patil, S. L., & Yadav, G. D. (2017). Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. Industrial & Engineering Chemistry Research, 56(45), 12796-12805. [Link]
-
Fu, G. C. (2012). Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(35), 14593-14601. [Link]
-
Kumar, A., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
-
Mukaiyama, T., et al. (2003). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes - Supporting Information. Organic Letters. [Link]
-
McLoughlin, E. C., et al. (2024). Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. [Link]
-
Lateral. (2025). Chiral alcohols: Significance and symbolism. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-348. [Link]
-
Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 193. [Link]
-
de Paiva, L. C., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(23), 6435-6440. [Link]
-
Thomas, C. J. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology, 37(10). [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Bäckvall, J.-E., et al. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(40), 9740-9747. [Link]
-
de Paiva, L. C., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. ChemistrySelect. [Link]
-
Oono, M., et al. (2019). Lipase‐Palladium Co‐Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. Chemistry – An Asian Journal, 14(22), 4118-4122. [Link]
-
Sheldon, R. A., et al. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Journal of Molecular Catalysis B: Enzymatic, 29(1-6), 151-156. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
ChemEurope. (n.d.). Chiral resolution. [Link]
-
Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition, 10(1), 1-11. [Link]
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol.... [Link]
-
ResearchGate. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. [Link]
-
Fokin, V. V., et al. (2021). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Molecules, 26(5), 1279. [Link]
-
Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Al-Saeed, F. A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [Link]
-
MDPI. (n.d.). Chromatographic Separation of Enantiomers: Commemorative Issue in Honor of Professor Stig Allenmark on the Occasion of His 80th Birthday. [Link]
-
ResearchGate. (n.d.). Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Chiral_resolution [chemeurope.com]
- 5. jocpr.com [jocpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Asymmetric Reduction of 3,4-Dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern asymmetric synthesis. The resulting chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fragrance industries. This guide provides an in-depth technical overview and detailed protocols for the asymmetric reduction of 3,4-dimethylacetophenone to produce chiral (R)- or (S)-1-(3,4-dimethylphenyl)ethanol, a key intermediate in the synthesis of various bioactive molecules.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind two prominent catalytic systems: the Noyori Asymmetric Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction. Additionally, a biocatalytic approach using Alcohol Dehydrogenase (ADH) is presented as a sustainable alternative. Each protocol is designed to be self-validating, with integrated analytical steps for the determination of yield and enantiomeric excess (e.e.).
Comparative Overview of Methodologies
The choice of method for asymmetric ketone reduction depends on several factors including desired enantiomer, substrate scope, catalyst availability and cost, and operational simplicity. Below is a summary of the methods detailed in this guide.
| Methodology | Catalyst/Reagent | Hydrogen Source | Typical e.e. | Key Advantages | Considerations |
| Noyori Asymmetric Hydrogenation | [RuCl₂(BINAP)]₂·NEt₃ | H₂ gas | >98% | High enantioselectivity, broad substrate scope. | Requires high-pressure hydrogenation equipment. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (BH₃) | >95% | High enantioselectivity, predictable stereochemistry, mild conditions. | Stoichiometric use of borane, requires inert atmosphere. |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Isopropanol (cosubstrate) | >99% | Extremely high enantioselectivity, environmentally benign, mild conditions. | Requires cofactor regeneration system, enzyme stability can be a factor. |
Protocol 1: Noyori Asymmetric Hydrogenation
This protocol details the asymmetric hydrogenation of 3,4-dimethylacetophenone using a chiral Ruthenium-BINAP catalyst. The mechanism, first elucidated by Noyori and his coworkers, involves the coordination of the ketone to the chiral Ru-hydride species, followed by hydride transfer through a six-membered transition state.[1][2] The chirality of the BINAP ligand dictates the facial selectivity of the hydride attack on the carbonyl carbon.[3]
Workflow Diagram
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Materials and Reagents
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
[RuCl₂(p-cymene)]₂
-
Potassium tert-butoxide (KOtBu)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and (R)-BINAP (0.022 mmol) to a Schlenk flask.
-
Add 10 mL of anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the precatalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve 3,4-dimethylacetophenone (2 mmol, 1.0 eq) in 5 mL of anhydrous methanol.
-
Transfer this solution to a high-pressure autoclave equipped with a magnetic stir bar.
-
Add the prepared catalyst solution to the autoclave via cannula.
-
Add potassium tert-butoxide (0.1 mmol, 0.05 eq) to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Heat the reaction mixture to 50°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC if possible.
-
-
Work-up and Purification:
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1-(3,4-dimethylphenyl)ethanol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess by chiral HPLC analysis (see Protocol 3).
-
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane to the ketone.[7][8] The mechanism involves the formation of a complex between the oxazaborolidine and borane. The ketone then coordinates to the boron atom of the catalyst in a way that minimizes steric interactions, directing the hydride transfer to one face of the carbonyl.[7]
Workflow Diagram
Caption: Workflow for Corey-Bakshi-Shibata (CBS) Reduction.
Materials and Reagents
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.2 mmol, 0.1 eq).
-
Add 5 mL of anhydrous THF and cool the flask to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add borane-THF solution (2.2 mmol, 1.1 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 3,4-dimethylacetophenone (2 mmol, 1.0 eq) in 5 mL of anhydrous THF.
-
Add the ketone solution dropwise to the reaction mixture over 30 minutes using a syringe pump, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol (5 mL).
-
Stir for 30 minutes, then remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and stir for another 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis (see Protocol 3).
-
Protocol 3: Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)
This protocol employs an alcohol dehydrogenase for the asymmetric reduction of 3,4-dimethylacetophenone. ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[9][10] For the reductive direction, a stoichiometric amount of a hydride donor, typically the cofactor NADPH or NADH, is required.[9] To make the process cost-effective, a cofactor regeneration system is employed, where a sacrificial alcohol (e.g., isopropanol) is used to regenerate the NADPH in situ.[11]
Workflow Diagram
Caption: Workflow for Biocatalytic Reduction using ADH.
Materials and Reagents
-
Alcohol Dehydrogenase (e.g., from Lactobacillus brevis, ADH-LB)
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Isopropanol (2-Propanol)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup:
-
In a 50 mL vial, prepare a solution containing 20 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add NADP⁺ (1 mg/mL) and the alcohol dehydrogenase (e.g., 5-10 mg).
-
In a separate small vial, dissolve 3,4-dimethylacetophenone (1 mmol) in 5 mL of isopropanol.
-
Add the substrate solution to the buffer/enzyme mixture.
-
-
Bioreduction:
-
Seal the vial and place it in an orbital shaker at 30°C and 200 rpm for 24-48 hours.
-
Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Determine the enantiomeric excess by chiral HPLC.
-
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis.[12] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[13][14]
Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP is often effective (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H). The choice of column is critical and may require screening.
-
Mobile Phase: Typically a mixture of hexanes and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers. A common starting point is 95:5 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified alcohol (approx. 1 mg) in 1 mL of the mobile phase.
Procedure
-
Racemic Standard: First, inject a sample of the racemic alcohol (if available, or produced by reduction with a non-chiral agent like sodium borohydride) to determine the retention times of both enantiomers.
-
Sample Analysis: Inject the sample obtained from the asymmetric reduction.
-
Calculation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:[15]
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc. [Link]
-
Doucet, H., Ohkuma, T., Murata, K., Yokozawa, T., Kozawa, M., Katayama, E., ... & Noyori, R. (1998). (S)-BINAP/diamine-ruthenium (II) complexes for the asymmetric hydrogenation of ketones. Angewandte Chemie International Edition, 37(12), 1703-1707. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
ResearchGate. Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
National Center for Biotechnology Information. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]
-
Calmes, M., & Escale, F. (1999). Stereoselective Borane Reduction of Acetophenone using 1,3,2-Oxazaborolidine Derived from (R)-Cysteine. Synthetic Communications, 29(8), 1341-1347. [Link]
-
Huang, S., Wang, B., Shan, Z., & Zhao, D. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2429. [Link]
-
International Journal of Pharmaceutical and Research Sciences. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. [Link]
-
ResearchGate. Asymmetric reduction of acetophenone in the presence of catalyst 1. [Link]
-
Organic & Biomolecular Chemistry. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. [Link]
-
American Chemical Society. The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex. [Link]
-
ResearchGate. Asymmetric reduction of acetophenone catalyzed by immobilized carrots. [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Physics Forums. Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Royal Society of Chemistry. Ruthenium-catalyzed dynamic kinetic asymmetric transfer hydrogenation. [Link]
-
Organic Chemistry Portal. ADH, Alcohol dehydrogenase. [Link]
-
ResearchGate. Alcohol dehydrogenase (ADH)-catalyzed reduction of acetophenone (1) to... [Link]
-
MDPI. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
-
American Chemical Society. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. [Link]
-
American Chemical Society. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
Royal Society of Chemistry. Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. [Link]
-
Royal Society of Chemistry. Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives. [Link]
-
International Journal of Life Sciences Scientific Research. Study of Reduction Properties of Enzyme Alcohol Dehydrogenase from Saccharomyces cerevisiae Meyen ex. Hansen on Some Selected Compounds. [Link]
-
ResearchGate. Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: Effect of charge density. [Link]
-
National Center for Biotechnology Information. Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. [Link]
-
MDPI. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [Link]
-
National Center for Biotechnology Information. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]
-
MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
-
MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
-
National Center for Biotechnology Information. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. [Link]
-
MDPI. Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water. [Link]
-
University of York. Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. [Link]
-
IOP Conference Series: Materials Science and Engineering. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Fisher Scientific. 3',4'-Dimethylacetophenone, 98%. [Link]
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. 3′,4′-二甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3',4'-Dimethylacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 6. 3′,4′-二甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. books.rsc.org [books.rsc.org]
- 8. insuf.org [insuf.org]
- 9. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 10. iijls.com [iijls.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uma.es [uma.es]
- 15. physicsforums.com [physicsforums.com]
Application Notes & Protocols: The Strategic Role of 1-(3,4-Dimethylphenyl)ethanol in Pharmaceutical Intermediate Synthesis
Abstract
1-(3,4-Dimethylphenyl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of complex pharmaceutical molecules. Its substituted phenyl ring and secondary alcohol moiety offer versatile handles for molecular elaboration, making it a valuable intermediate in drug discovery and development. The stereochemistry of its hydroxyl group is of paramount importance, as the biological activity of enantiomers can differ significantly. This guide provides an in-depth exploration of the synthesis, purification, characterization, and application of this compound, with a focus on both classical chemical methods and modern, green biocatalytic strategies for achieving high enantiopurity. Detailed protocols are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this intermediate effectively.
Introduction: The Significance of Chiral Phenyl Alcohols
In pharmaceutical chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of therapeutic efficacy and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit different pharmacological and toxicological profiles. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even harmful.
This compound (CAS: 33967-19-0) is a key chiral intermediate whose value lies in its structure: a stable dimethylphenyl group coupled with a reactive chiral secondary alcohol. This structure is a precursor for introducing specific pharmacophores into active pharmaceutical ingredients (APIs). The production of this alcohol in an enantiomerically pure form, either as the (R)- or (S)-enantiomer, is a critical challenge in synthetic chemistry.[1] Asymmetric synthesis, therefore, is not merely an academic exercise but a crucial tactic in the pharmaceutical industry to create single-enantiomer drugs.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 33967-19-0 | [2] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | Colorless Oil | [4] |
| Purity (Typical) | ≥97% | [2] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate | [4] |
Synthesis Methodologies: From Racemates to Enantiopure Alcohols
The primary route to this compound is the reduction of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone. The choice of reduction method dictates the stereochemical outcome, yielding either a racemic mixture or a specific enantiomer.
Chemical Synthesis: Catalytic Hydrogenation
A robust and scalable method for producing racemic this compound involves the catalytic hydrogenation of 3',4'-dimethoxyacetophenone, a closely related analogue. This process can be adapted for 1-(3,4-dimethylphenyl)ethanone. The use of catalysts like Raney Nickel in an aqueous medium under pressure is effective for this transformation.[5] While economical for large-scale production, this method yields a 50:50 mixture of (R) and (S) enantiomers, requiring subsequent chiral resolution if a single enantiomer is desired.
Asymmetric Synthesis: The Green Chemistry Approach
Modern pharmaceutical synthesis prioritizes environmentally friendly and highly selective methods. Biocatalysis, using whole cells or isolated enzymes, has emerged as a powerful tool for the asymmetric reduction of ketones, offering high yields and exceptional enantiomeric excess (ee).[6]
Plant-mediated bioreduction, for instance, has demonstrated the capacity to reduce 1-(3,4-dimethylphenyl)ethanone to the corresponding chiral alcohol with yields up to 88.2% and an enantiomeric excess of up to 97.2% for the (S)-enantiomer. This "green chemistry" approach avoids the use of toxic reagents and complex catalysts, making it an attractive alternative to classical chemical methods.
The diagram below illustrates the general synthetic pathway from the precursor ketone to the chiral alcohol product.
Caption: General synthesis pathways for this compound.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.
Protocol 1: Chemical Reduction of 1-(3,4-Dimethylphenyl)ethanone
This protocol describes a standard laboratory-scale synthesis of racemic this compound using sodium borohydride, a mild and selective reducing agent.
-
Objective: To synthesize racemic this compound.
-
Causality: Sodium borohydride (NaBH₄) is chosen for its selectivity in reducing ketones and aldehydes without affecting other functional groups like esters or aromatic rings. Ethanol is used as a protic solvent which also participates in the reaction mechanism by protonating the intermediate alkoxide.
Materials & Equipment:
-
1-(3,4-Dimethylphenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Ethanol, absolute[7]
-
Hydrochloric acid (1M HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 1-(3,4-Dimethylphenyl)ethanone in 100 mL of absolute ethanol. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0-5 °C.
-
Reduction: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes. Causality: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[8]
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1M HCl while cooling the flask in an ice bath. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate. Caution: Hydrogen gas will be evolved.
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Causality: Diethyl ether is a suitable non-polar solvent for extracting the alcohol product from the aqueous phase.[9]
-
Washing & Drying: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation, though care must be taken as phenyl ethanols can be heat-sensitive and may dehydrate to form styrene derivatives.[5]
Protocol 2: Asymmetric Bioreduction using Plant Cells
This protocol provides a framework for the enantioselective synthesis of (S)-1-(3,4-Dimethylphenyl)ethanol using carrot roots as a whole-cell biocatalyst, a method noted for its high selectivity and green credentials.[6]
-
Objective: To synthesize enantiomerically enriched (S)-1-(3,4-Dimethylphenyl)ethanol.
-
Causality: Plant cells, such as those in carrots, contain oxidoreductase enzymes that can stereoselectively reduce ketones. The use of a buffered medium maintains the pH required for optimal enzyme activity.
Materials & Equipment:
-
Fresh carrot roots
-
1-(3,4-Dimethylphenyl)ethanone
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Blender or homogenizer
-
Orbital shaker
-
Centrifuge
-
Separatory funnel
Procedure:
-
Biocatalyst Preparation: Wash and peel 100 g of fresh carrot roots. Cut them into small pieces and homogenize in 200 mL of 0.1 M phosphate buffer (pH 7.0) using a blender.
-
Reaction Setup: Transfer the carrot homogenate to a 500 mL Erlenmeyer flask. Add 1.0 g of 1-(3,4-Dimethylphenyl)ethanone to the flask.
-
Biotransformation: Seal the flask and place it on an orbital shaker at 150 rpm and 28 °C for 48-72 hours. Causality: The controlled temperature and agitation ensure cell viability and adequate mixing for the reaction to proceed.
-
Reaction Termination & Extraction: After the incubation period, terminate the reaction by adding an equal volume of ethyl acetate. Stir vigorously for 30 minutes.
-
Separation: Separate the organic layer from the plant debris and aqueous phase, initially by decanting and then by centrifugation to break any emulsions.
-
Workup: Transfer the supernatant to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude chiral alcohol.
-
Analysis: The product's purity and enantiomeric excess (ee) must be determined using Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC), respectively.
Purification and Analytical Characterization
Post-synthesis, a rigorous purification and characterization workflow is essential to ensure the intermediate meets the stringent quality standards required for pharmaceutical applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 3. scbt.com [scbt.com]
- 4. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]
- 5. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. mdpi.com [mdpi.com]
- 9. env.go.jp [env.go.jp]
Application Note: Enhancing GC Analysis of 1-(3,4-Dimethylphenyl)ethanol Through Derivatization
Abstract
This technical guide provides detailed methodologies for the derivatization of 1-(3,4-dimethylphenyl)ethanol prior to gas chromatography (GC) analysis. Due to its polarity and potential for peak tailing, direct GC analysis of this secondary alcohol can be challenging. Derivatization is a crucial sample preparation step that enhances analyte volatility, improves chromatographic peak shape, and increases sensitivity.[1][2][3][4] This note explores two primary derivatization strategies: silylation and acylation, providing both theoretical background and step-by-step protocols for researchers, scientists, and professionals in drug development and chemical analysis. Furthermore, considerations for the chiral separation of its enantiomers are discussed, a critical aspect for pharmaceutical and biological studies.
Introduction: The Rationale for Derivatization
This compound is a chiral secondary alcohol whose analysis by gas chromatography is often necessary for quality control, impurity profiling, and pharmacokinetic studies. The presence of a polar hydroxyl (-OH) group can lead to undesirable chromatographic behavior, including poor peak symmetry (tailing) and reduced volatility, which can compromise resolution and sensitivity.[1][5]
Derivatization addresses these issues by chemically modifying the analyte to a less polar and more volatile form.[1][6] This is achieved by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[1] The two most common and effective approaches for alcohols are silylation and acylation.[3]
-
Silylation: This process replaces the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[1][6] Silylation reagents are highly effective for derivatizing hydroxyl groups, leading to derivatives with increased volatility and thermal stability.[4]
-
Acylation: This method introduces an acyl group to the molecule.[7][8] Acylation, particularly with fluorinated acyl groups, can significantly improve volatility and chromatographic separation.[9]
The choice of derivatization strategy depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the need for chiral separation.
Derivatization Strategies and Mechanisms
Silylation with MSTFA
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and versatile silylation reagent. It reacts with alcohols to form trimethylsilyl ethers, with the byproducts being volatile and generally not interfering with the chromatography.[10] The reaction is efficient for non-sterically hindered alcohols.[10]
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of MSTFA, leading to the formation of a stable trimethylsilyl ether and N-methyltrifluoroacetamide.
Caption: Silylation of an alcohol with MSTFA.
Acylation with TFAA
Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that converts alcohols to their corresponding trifluoroacetate esters.[11] These derivatives are very volatile and are particularly useful for enhancing detection with an electron capture detector (ECD) due to the presence of fluorine atoms.[12]
Reaction Mechanism: TFAA reacts readily with alcohols, often in the presence of a catalyst or an acid scavenger like pyridine or triethylamine, to form a stable trifluoroacetyl ester.[12]
Caption: Acylation of an alcohol with TFAA.
Experimental Protocols
The following protocols are provided as a detailed guide. Researchers should optimize these conditions based on their specific instrumentation and analytical goals.
Protocol 1: Silylation using MSTFA
This protocol describes the formation of the trimethylsilyl ether of this compound.
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
A suitable solvent (e.g., dichloromethane, hexane), anhydrous
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Pipette 100 µL of the stock solution into a GC vial.
-
If the sample is in a protic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine to the vial.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
The sample is now ready for GC analysis. Inject 1 µL into the GC system.
Workflow Diagram:
Caption: Silylation workflow with MSTFA.
Protocol 2: Acylation using TFAA
This protocol details the formation of the trifluoroacetate ester of this compound.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA) or Pyridine as a catalyst/acid scavenger
-
A suitable solvent (e.g., dichloromethane, ethyl acetate), anhydrous
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Pipette 100 µL of the stock solution into a GC vial.
-
If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the anhydrous solvent (e.g., dichloromethane).
-
Add 20 µL of TEA or pyridine.
-
Add 50 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC analysis. Inject 1 µL into the GC system.
Workflow Diagram:
Caption: Acylation workflow with TFAA.
Chiral Analysis Considerations
Since this compound is a chiral molecule, distinguishing between its enantiomers is often a requirement, especially in pharmaceutical applications where enantiomers can exhibit different pharmacological activities.
There are two primary GC-based strategies for chiral separation:
-
Direct Separation on a Chiral Stationary Phase: The derivatized or underivatized alcohol can be directly separated on a GC column with a chiral stationary phase, most commonly based on cyclodextrin derivatives.[13][14][15][16][17] These columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[14][17]
-
Indirect Separation via Chiral Derivatization: In this approach, the racemic alcohol is reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard, achiral GC column.[4][18]
For routine analysis, direct separation on a chiral column is often preferred for its simplicity. However, if a chiral column is not available, chiral derivatization provides an effective alternative.
Data Presentation and Expected Outcomes
The success of the derivatization can be confirmed by comparing the chromatograms of the derivatized and underivatized analyte.
| Parameter | Underivatized Analyte | Derivatized Analyte (Silylated/Acylated) |
| Retention Time | Shorter | Longer |
| Peak Shape | May exhibit tailing | Symmetrical, sharp |
| Volatility | Lower | Higher |
| Detector Response | May be lower | Generally enhanced |
Conclusion
Derivatization of this compound by either silylation with MSTFA or acylation with TFAA is a robust and effective strategy to improve its analysis by gas chromatography. These methods enhance volatility, improve peak shape, and increase sensitivity, leading to more reliable and accurate quantitative results. The choice between silylation and acylation will depend on the specific analytical needs and available instrumentation. For enantiomeric analysis, the use of a chiral GC column is recommended for direct separation of the derivatized enantiomers. The protocols provided in this application note serve as a comprehensive starting point for method development and routine analysis.
References
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - Repositori Obert UdL. Available at: [Link]
-
Derivatization for Gas Chromatography - Phenomenex. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. Available at: [Link]
-
Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing). Available at: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. Available at: [Link]
-
Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - RSC Publishing. Available at: [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - MDPI. Available at: [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed. Available at: [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest. Available at: [Link]
-
Silylation - Wikipedia. Available at: [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test | Request PDF - ResearchGate. Available at: [Link]
-
General Silylation Procedures - Gelest Technical Library. Available at: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. Available at: [Link]
-
Alcohols-Glycols | Products | GL Sciences. Available at: [Link]
-
Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid - PubMed. Available at: [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Available at: [Link]
-
Why Use GC Derivatization Reagents - Chrom Tech, Inc. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC - Restek. Available at: [Link]
-
Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase | Request PDF - ResearchGate. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes - ResearchGate. Available at: [Link]
-
(PDF) Derivatization Methods in GC and GC/MS - ResearchGate. Available at: [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed. Available at: [Link]
Sources
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. gcms.cz [gcms.cz]
- 3. scispace.com [scispace.com]
- 4. chromtech.com [chromtech.com]
- 5. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. covachem.com [covachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. gcms.cz [gcms.cz]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of 1-(3,4-Dimethylphenyl)ethanol
Abstract
This application note details a highly efficient and robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 1-(3,4-Dimethylphenyl)ethanol. The method utilizes a polysaccharide-based chiral stationary phase (CSP), specifically an amylose tris(3,5-dimethylphenylcarbamate) coated column, under normal phase conditions. This protocol provides a baseline resolution of greater than 2.0 for the (R)- and (S)-enantiomers, making it suitable for accurate quantification in research, development, and quality control settings. The causality behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The stereochemical configuration of molecules is a critical attribute in the pharmaceutical industry, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[1] this compound is a chiral alcohol and a valuable building block in the synthesis of various pharmaceutical compounds. Therefore, the ability to accurately determine its enantiomeric purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the gold standard for the separation and quantification of enantiomers due to its high efficiency and broad applicability.[1][2]
This application note presents a validated chiral HPLC method for the separation of this compound enantiomers. The method development strategy focused on selecting a suitable CSP and optimizing the mobile phase to achieve optimal resolution and analysis time. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their exceptional chiral recognition capabilities for a broad range of compounds, including aromatic alcohols.[1][3][4] The selected amylose-based CSP provides the necessary stereospecific interactions to effectively resolve the enantiomers of the target analyte.
Experimental
Materials and Reagents
-
Racemic this compound (purity ≥97%) was sourced from a commercial supplier.[5]
-
HPLC-grade n-hexane and 2-propanol (isopropanol) were used for the mobile phase.
-
The chiral HPLC column used was a Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size. This column contains amylose tris(3,5-dimethylphenylcarbamate) coated onto a silica gel support.[6][7]
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector was employed for this analysis. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Chiral Stationary Phase | Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Sample Preparation
A stock solution of racemic this compound was prepared by dissolving 10 mg of the compound in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL. The solution was filtered through a 0.45 µm syringe filter before injection.
Results and Discussion
Method Development and Optimization
The development of a successful chiral separation method hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition.[8][9]
-
Chiral Stationary Phase Selection: Polysaccharide-based CSPs are known for their broad enantioselectivity.[4][6] The CHIRALPAK® AD-H, an amylose-based CSP, was chosen due to its proven success in resolving a wide range of chiral compounds, including those with aromatic groups and hydroxyl functionalities. The chiral recognition mechanism of this CSP involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[10][11]
-
Mobile Phase Optimization: A normal phase elution mode using a mixture of n-hexane and an alcohol modifier is a common starting point for polysaccharide-based CSPs.[9][12] Different ratios of n-hexane and 2-propanol were screened. A mobile phase composition of 90:10 (v/v) n-hexane/2-propanol provided the best balance between retention time and resolution. Increasing the percentage of 2-propanol decreased retention times but also reduced the resolution between the enantiomers. Conversely, decreasing the alcohol content led to longer analysis times with diminishing returns on resolution improvement.
Chromatogram and System Suitability
Under the optimized conditions, the racemic mixture of this compound was baseline resolved into two distinct peaks corresponding to the two enantiomers. A representative chromatogram is shown below.
Note: A representative chromatogram would be displayed here in a full application note.
The system suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the following table.
| Parameter | Result | Acceptance Criteria |
| Retention Time (Peak 1) | ~ 8.5 min | - |
| Retention Time (Peak 2) | ~ 9.8 min | - |
| Resolution (Rs) | > 2.0 | Rs > 1.5 |
| Tailing Factor (T) | < 1.5 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 |
The high resolution (Rs > 2.0) indicates a complete separation of the two enantiomers, which is ideal for accurate quantification.[1] The tailing factor and theoretical plates are well within the acceptable limits, demonstrating good peak shape and column efficiency.
Protocol: Enantiomeric Separation of this compound
This section provides a step-by-step protocol for the chiral HPLC analysis.
Instrument and Column Preparation
-
System Equilibration: Equilibrate the HPLC system and the CHIRALPAK® AD-H column with the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Temperature Control: Set the column oven temperature to 25 °C.
-
Detector Wavelength: Set the UV detector to a wavelength of 220 nm.
Sample Analysis
-
Sample Injection: Inject 10 µL of the prepared 1.0 mg/mL sample solution of this compound.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks (approximately 15 minutes).
-
Data Processing: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Method Validation
A comprehensive method validation should be performed according to ICH or other relevant guidelines to ensure the reliability of the results.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the baseline resolution of the enantiomers from each other and from any potential impurities.[14]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.[14]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
Conclusion
The developed chiral HPLC method provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a CHIRALPAK® AD-H column with a mobile phase of n-hexane and 2-propanol offers excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and scientists, providing a solid foundation for the routine analysis and quality control of this important chiral intermediate. The detailed protocol and discussion of the method development rationale will enable users to successfully implement and adapt this method for their specific needs.
Visualizations
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Chemical Structure of this compound
Caption: Structure of this compound.[15][16]
References
- Dong, M. W. (2013). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 31(10), 882-891.
-
Daicel. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Hichrom. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Available at: [Link]
- Kotoni, D., et al. (2025). Conformational changes in polysaccharide-based chiral selectors induced by mobile phase composition: Effects on enantioselective retention and enantiomer elution order reversal.
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at: [Link]
- De Klerck, K., et al. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
- Zhang, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(5), 4567-4574.
- Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. International Journal of Pharmaceutical Sciences and Research, 5(9), 3745-3751.
- Ilisz, I., et al. (2020).
-
The Laboratory Store Ltd. (n.d.). Daicel CHIRALPAK® AD-3 / CHIRALPAK® AD-H / CHIRALPAK® AD HPLC Columns. The Laboratory Store Ltd. Available at: [Link]
- Ali, I., & Aboul-Enein, H. Y. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel Chiral Technologies. Available at: [Link]
-
Analytics-Shop. (n.d.). Chiral HPLC Columns by DAICEL. Analytics-Shop. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. LCGC International. Available at: [Link]
- Douša, M., & Hoskovcová, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
- Li, T., & Hyun, M. H. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
- Carradori, S., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate)
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Hyun, M. H. (2003). Enantiomer Separation by Chiral Crown Ether Stationary Phases. In Chiral Separation Techniques (pp. 215-236). Springer, Berlin, Heidelberg.
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Catalog. Daicel Chiral Technologies. Available at: [Link]
- Ali, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
- Wainer, I. W. (2017). Chiral Separations by High‐Performance Liquid Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
-
Regis Technologies, Inc. (n.d.). CHIRAL Handbook. Regis Technologies, Inc. Available at: [Link]
- Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 6. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 7. thelabstore.co.uk [thelabstore.co.uk]
- 8. hplc.today [hplc.today]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. bgb-analytik.com [bgb-analytik.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound [webbook.nist.gov]
- 16. scitoys.com [scitoys.com]
Application Note: Quantitative Purity Assessment of 1-(3,4-Dimethylphenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated protocol for the determination of purity and the identification of related substance impurities in 1-(3,4-Dimethylphenyl)ethanol. As a critical intermediate in pharmaceutical synthesis and a valuable compound in chemical research, ensuring its chemical purity is paramount. This guide leverages the high-resolution separation capabilities of Gas Chromatography (GC) combined with the definitive structural elucidation power of Mass Spectrometry (MS). We provide a comprehensive methodology, from sample preparation to data interpretation, designed for researchers, quality control analysts, and drug development professionals. The causality behind critical experimental parameters is explained, and the protocol is framed within the context of established validation guidelines to ensure trustworthiness and reproducibility.
Introduction and Scientific Rationale
This compound (CAS No. 33967-19-0) is an aromatic alcohol whose utility spans from being a precursor in active pharmaceutical ingredient (API) synthesis to a building block in materials science.[1][2] The presence of impurities, even at trace levels, can have significant consequences, potentially altering reaction kinetics, inducing side reactions, or introducing toxicological risks in a final pharmaceutical product.[3] Therefore, a precise and reliable analytical method for purity assessment is not merely a quality control checkpoint but a fundamental requirement for process control and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds.[4] Its strength lies in the synergistic combination of two powerful techniques: the physical separation of sample components by GC and their subsequent identification based on their unique mass-to-charge ratio (m/z) and fragmentation patterns by MS.[] This dual-detection mechanism provides exceptional specificity, allowing for the confident identification and quantification of the main component and its structurally similar impurities. This protocol is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[6]
Principle of the Method
The sample, containing this compound, is first dissolved in a suitable solvent and injected into the GC system. Inside the GC, the volatilized sample is carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. Compounds with higher volatility and lower affinity for the stationary phase elute faster.
Upon exiting the column, the separated components enter the MS detector's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to lose an electron and form a positively charged molecular ion (M⁺•).[7] This high energy also induces predictable fragmentation of the molecular ion into smaller, characteristic fragment ions. The mass analyzer separates these ions based on their m/z ratio, and the detector records their relative abundance. The resulting mass spectrum serves as a chemical "fingerprint," enabling unequivocal identification by comparison to spectral libraries or by manual interpretation of fragmentation patterns. Purity is determined by calculating the area percent of the main peak relative to the total area of all detected peaks.
Materials and Instrumentation
3.1 Reagents and Consumables
-
This compound Reference Standard: Purity ≥ 99.5%
-
Methanol: HPLC or GC-grade, ≥ 99.9% purity
-
Helium: Ultra-high purity (99.999%)
-
GC Vials: 2 mL, amber, with PTFE-lined septa
-
Syringes and Filters: As required for sample preparation.
3.2 Instrumentation A standard Gas Chromatography system equipped with a Mass Spectrometric detector is required. The following configuration was used for the development of this method.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | Agilent J&W DB-5ms (or equivalent 5%-phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Data System | MassHunter, ChemStation, or equivalent CDS |
| Spectral Library | NIST/Wiley Mass Spectral Library |
Rationale for Column Selection: A DB-5ms column is a low-polarity stationary phase that provides excellent separation for a wide range of non-polar to moderately polar compounds, including aromatic alcohols. Its robustness and widespread use ensure good method transferability.
Experimental Workflow and Protocols
Visual Overview of the Analytical Workflow
The entire process, from sample receipt to final data analysis, follows a structured sequence to ensure consistency and accuracy.
Caption: High-level workflow for GC-MS purity analysis.
Step-by-Step Protocol: Sample and Standard Preparation
-
Solvent Preparation: Dispense approximately 50 mL of GC-grade methanol into a clean, dry flask. This will be used as the diluent.
-
Sample Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Mix thoroughly until the sample is completely dissolved.
-
Transfer an aliquot of the solution into a 2 mL GC vial.
-
-
System Suitability Solution (Reference Standard): Prepare a solution of the reference standard at the same concentration (1000 µg/mL) following the steps outlined in 4.2.2.
Causality: Methanol is chosen as the solvent due to its high volatility, low boiling point, and its ability to readily dissolve the analyte. A concentration of 1000 µg/mL (or 1 mg/mL) is standard for purity analysis, as it provides a strong signal for the main component while allowing for the detection of impurities at levels down to ~0.05% without overloading the detector.[8]
Step-by-Step Protocol: GC-MS Instrument Parameters
-
System Setup: Install the DB-5ms column and condition it according to the manufacturer's instructions. Perform an autotune of the mass spectrometer to ensure optimal performance.
-
Method Programming: Enter the following parameters into the instrument control software.
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | Provides flexibility. |
| Inlet Mode | Split | Prevents column and detector overload from the high-concentration main peak. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Split Ratio | 50:1 | A common starting point to achieve sharp peaks for a 1000 µg/mL sample. May be optimized. |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Allows for sharp peak focusing at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate effectively separates early-eluting volatile impurities from the main analyte. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that any less volatile, late-eluting impurities are eluted from the column ("baking out"). |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| MS Source | 230 °C | Standard temperature for Electron Ionization sources. |
| MS Quadrupole | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible, library-searchable mass spectra. |
| Electron Energy | 70 eV | Industry standard energy that provides consistent and extensive fragmentation.[7] |
| Acquisition Mode | Scan | Acquires full mass spectra, essential for identifying unknown impurities. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of the analyte (150.22 g/mol ) and its expected fragments and impurities.[1] |
| Injection | ||
| Injection Volume | 1 µL | Standard volume for capillary GC. |
-
Sequence Setup:
-
Begin with a solvent blank (methanol) to ensure system cleanliness.
-
Inject the System Suitability Solution six times to establish system precision.
-
Inject the Sample Solution.
-
Results, Data Analysis, and Interpretation
System Suitability
Before analyzing samples, the system's performance must be verified. Using the six replicate injections of the reference standard, calculate the following:
-
Peak Area Precision: The relative standard deviation (RSD) of the peak area for the main this compound peak should be ≤ 2.0%.
-
Retention Time Precision: The RSD of the retention time should be ≤ 1.0%.
-
Peak Tailing Factor: Should be between 0.8 and 1.5.
Failure to meet these criteria indicates a problem with the GC-MS system that must be rectified before proceeding.
Identification of the Main Component
The primary peak in the chromatogram is identified as this compound by comparing its retention time to that of the reference standard and its mass spectrum to a library spectrum or a reference spectrum. The molecular ion (M⁺•) should be visible at m/z 150.
Mass Spectral Fragmentation Analysis
The EI mass spectrum of this compound is characterized by specific fragmentation patterns common to secondary benzylic alcohols.[9] Understanding these pathways is crucial for confirming the structure and distinguishing it from isomers.
-
Molecular Ion (m/z 150): The peak corresponding to the intact ionized molecule, [C₁₀H₁₄O]⁺•. Its presence confirms the molecular weight.
-
Alpha-Cleavage (m/z 135): The most favorable fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage), resulting in the loss of a methyl radical (•CH₃).[10] This forms a highly stable, resonance-stabilized oxonium ion at m/z 135. This is often the base peak.
-
Dehydration (m/z 132): Alcohols readily lose a molecule of water (18 Da) under EI conditions, leading to a peak at [M-18]⁺•, or m/z 132.[9][10]
-
Benzylic Cleavage (m/z 119): Loss of the entire hydroxyethyl group (•CH(OH)CH₃) can lead to the formation of the dimethylbenzyl cation, which may rearrange to a xylenyl cation at m/z 105 after loss of CH₂. However, the most prominent fragmentation is the loss of a methyl group from the molecular ion.
Caption: Predicted fragmentation of this compound in EI-MS.
Impurity Identification and Quantification
Any additional peaks in the total ion chromatogram (TIC) are considered impurities.
-
Integration: Integrate all peaks in the chromatogram, typically with an area threshold of 0.05% of the main peak area.
-
Identification: For each impurity peak, analyze the mass spectrum. Compare it against the NIST/Wiley library to propose a structure. Potential impurities could include:
-
Unreacted Starting Material: e.g., 3,4-Dimethylacetophenone.
-
Isomers: e.g., 1-(2,3-Dimethylphenyl)ethanol.[11]
-
By-products: e.g., Dehydration products formed during synthesis.
-
-
Quantification: Calculate the purity using area normalization. This method assumes that all compounds have a similar response factor in the detector, which is a reasonable approximation for structurally similar impurities.[12]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data Table:
| Peak No. | Retention Time (min) | Area % | Proposed Identity | Key m/z fragments | Likely Origin |
| 1 | 8.52 | 0.15 | 3,4-Dimethylacetophenone | 148, 133, 105 | Starting Material |
| 2 | 9.15 | 99.75 | This compound | 150, 135, 132, 105 | Main Component |
| 3 | 9.31 | 0.10 | 1-(2,3-Dimethylphenyl)ethanol | 150, 135, 119 | Isomeric Impurity |
Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[6][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic resolution of all impurities and confirmed by the unique mass spectra.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by preparing a calibration curve over a range (e.g., LOQ to 120% of the nominal concentration). A correlation coefficient (R²) of >0.999 is typically required.[14]
-
Accuracy: The closeness of the test results to the true value. Determined by performing recovery studies on samples spiked with known amounts of impurities.
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). Expressed as the RSD% for a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[15]
Conclusion
This application note provides a comprehensive and scientifically-grounded framework for the GC-MS analysis of this compound. By detailing the experimental protocol, explaining the rationale behind key parameters, and outlining the principles of data interpretation and method validation, this guide serves as a reliable resource for ensuring the quality and purity of this important chemical compound. The described method is specific, robust, and suitable for implementation in both research and quality control laboratories.
References
-
ASTM International. (2021). E2500-13(2021) Standard Guide for Specification, Design, and Verification of Pharmaceutical and Biopharmaceutical Manufacturing Systems and Equipment. ASTM International. [Link]
- Vertex AI Search Result. (2024).
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Jain, D. et al. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Bhavyasri, G. et al. (2021). A review on GC-MS and method development and validation. ResearchGate. [Link]
-
Raja, K. D. et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. [Link]
-
Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
-
Patel, K. et al. (2010). Pharmaceutical Impurities: An Overview. ResearchGate. [Link]
Sources
- 1. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
Application Note: Stereochemical Assignment of 1-(3,4-Dimethylphenyl)ethanol using NMR Spectroscopy
Introduction
The precise determination of stereochemistry is a critical aspect of drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. For chiral molecules such as 1-(3,4-Dimethylphenyl)ethanol, which possesses a single stereocenter, the ability to confidently assign the absolute configuration is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure, offers a reliable method for this purpose through the use of chiral derivatizing agents (CDAs).[1][2][3] This application note provides a detailed protocol for the stereochemical assignment of this compound by converting the enantiomers into diastereomers with distinct NMR spectral properties.[3] The most widely adopted approach, the Mosher ester analysis, will be the focus of this guide.[4][5][6]
The fundamental principle of this method lies in the conversion of the enantiomeric mixture of the alcohol into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral derivatizing agent.[3] These resulting diastereomers are no longer mirror images and, therefore, exhibit different chemical shifts in their NMR spectra.[7] By analyzing these differences, the absolute configuration of the original alcohol can be determined.[6][7]
Principle of the Mosher Ester Method
The Mosher ester method utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, as the chiral derivatizing agent.[6] The alcohol of unknown stereochemistry is esterified with both the (R)- and (S)-enantiomers of MTPA chloride.[4][5] The resulting diastereomeric esters adopt a preferred conformation where the bulky phenyl group of the MTPA moiety is oriented away from the other bulky groups of the alcohol. This conformational preference places the protons of the alcohol in distinct spatial relationships with the anisotropic phenyl ring of the MTPA moiety.[8][9]
The anisotropic effect of the phenyl ring creates shielding and deshielding zones in its vicinity.[8][9][10] Protons located in the shielding cone (above and below the plane of the ring) will experience an upfield shift in their NMR resonance, while protons in the deshielding zone (in the plane of the ring) will experience a downfield shift.[10] By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a systematic difference in the chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter can be observed. A consistent positive or negative sign for the Δδ values on one side of the molecule and the opposite sign on the other side allows for the unambiguous assignment of the absolute configuration.[11][12]
Experimental Workflow
The overall workflow for the stereochemical assignment of this compound using the Mosher ester method is depicted below.
Caption: Workflow for Mosher ester analysis.
Materials and Methods
Materials
-
(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware (round-bottom flasks, syringes, etc.)
-
Magnetic stirrer and stir bars
-
NMR spectrometer (a high-field instrument, e.g., 400 MHz or higher, is recommended for better signal dispersion)
Safety Precautions
-
(R)- and (S)-MTPA are corrosive and cause skin and eye irritation.[17][18] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Pyridine is a flammable and toxic liquid. Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[17][18][19]
Detailed Protocol
This protocol outlines the preparation of the (R)- and (S)-MTPA esters of this compound. The reactions should be carried out in parallel to ensure identical reaction conditions.
1. Preparation of the (R)-MTPA Ester
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add (R)-MTPA-Cl (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel to obtain the pure (R)-MTPA ester.
2. Preparation of the (S)-MTPA Ester
-
Follow the same procedure as described for the (R)-MTPA ester, but substitute (S)-MTPA-Cl for (R)-MTPA-Cl.
Data Acquisition and Analysis
1. NMR Data Acquisition
-
Prepare separate NMR samples of the purified (R)- and (S)-MTPA esters in CDCl₃.
-
Acquire high-resolution ¹H NMR spectra for both diastereomers. It is crucial to use the same NMR spectrometer and acquisition parameters for both samples to ensure data comparability.
-
For unambiguous assignment of proton signals, it is recommended to acquire 2D NMR spectra, such as COSY and HSQC.
2. Data Analysis and Interpretation
-
Assign Proton Resonances: Carefully assign all the proton resonances in the ¹H NMR spectra of both the (R)- and (S)-MTPA esters. The key protons to focus on are those of the 1-(3,4-Dimethylphenyl)ethyl moiety.
-
Calculate Chemical Shift Differences (Δδ): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester using the formula: Δδ = δS - δR.
-
Tabulate the Data: Organize the chemical shifts and the calculated Δδ values in a table for clear visualization and analysis.
Table 1: Expected ¹H NMR Data for Mosher Esters of this compound
| Proton Assignment | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-α (methine) | Expected Value | Expected Value | Expected Value |
| CH₃ (methyl of ethanol) | Expected Value | Expected Value | Expected Value |
| Ar-H (aromatic protons) | Expected Value | Expected Value | Expected Value |
| Ar-CH₃ (aromatic methyls) | Expected Value | Expected Value | Expected Value |
Note: The actual chemical shift values will need to be determined experimentally. The sign of the Δδ values is critical for the stereochemical assignment.
-
Determine Absolute Configuration:
-
Draw the Newman projection of the MTPA esters, with the ester carbonyl and the C-CF₃ bond eclipsing.
-
The phenyl group of the MTPA moiety will shield the substituents on one side of the molecule.
-
Protons with a positive Δδ value are located on one side of the plane defined by the Cα-O bond, while protons with a negative Δδ value are on the other side.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the original alcohol can be assigned. For a secondary alcohol, if the Δδ values for the protons of the larger substituent are negative and those for the smaller substituent are positive, the stereocenter has the (R) configuration, and vice versa.
-
Troubleshooting
-
Incomplete Reaction: If the esterification reaction does not go to completion, try increasing the reaction time or using a slight excess of the MTPA-Cl and pyridine. Ensure all reagents and solvents are anhydrous, as moisture will quench the MTPA-Cl.
-
Difficult Purification: If the diastereomers are difficult to separate by column chromatography, ensure a high-quality silica gel is used and optimize the solvent system.
-
Overlapping NMR Signals: If proton signals in the ¹H NMR spectrum are overlapping, acquiring the spectra on a higher field NMR instrument can improve resolution. 2D NMR techniques are also invaluable for resolving and assigning overlapping signals.
-
Ambiguous Δδ Values: If the Δδ values are very small or inconsistent, it may be due to conformational flexibility. In such cases, other chiral derivatizing agents with different steric and electronic properties may be more suitable.
Conclusion
NMR spectroscopy, in conjunction with the use of chiral derivatizing agents like MTPA, provides a robust and reliable method for the stereochemical assignment of chiral alcohols such as this compound. The Mosher ester method, when performed with care and precision, allows for the unambiguous determination of the absolute configuration, which is a critical piece of information for researchers in the fields of medicinal chemistry and drug development.
References
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017, June 25). Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link]
-
Baranac-Stojanović, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(3), 1133-1144. Retrieved from [Link]
-
Anisotropic Effect Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Carroll, A. R., Avery, V. M., & Healy, P. C. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(11), 2826. Retrieved from [Link]
-
Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications, 46(15), 2692–2694. Retrieved from [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Wenzel, T. J., & Wilcox, C. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(7), 533–546. Retrieved from [Link]
-
(S)-(-)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid Safety Data Sheet. (2019, February 25). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Retrieved from [Link]
-
dos Santos, A. A., & Ferreira, A. G. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3328. Retrieved from [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Retrieved from [Link]
-
Latypov, S. K., Galiullina, N. F., Aganov, A. V., Kataev, V. E., & Riguera, R. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 57(11), 2231–2236. Retrieved from [Link]
-
Ananikov, V. P., Orlov, N. V., Beletskaya, I. P., & Khrustalev, V. N. (2014). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 16(4), 1848–1855. Retrieved from [Link]
-
Mosher ester derivatives. (n.d.). Retrieved from [Link]
-
Kleinpeter, E., Sips, C., & Klod, S. (2008). Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the 1H NMR spectra of NO 3 − coordinated complexes. Tetrahedron, 64(22), 5044–5050. Retrieved from [Link]
-
Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). Retrieved from [Link]
-
D'Amore, C., & De Luca, G. (2020). Anisotropy and NMR spectroscopy. Magnetic Resonance, 1(1), 1–25. Retrieved from [Link]
-
1-(3,4-dimethoxyphenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]
-
This compound-d3. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. (n.d.). ResearchGate. Retrieved from [Link]
-
Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
Sources
- 1. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C3RA45512B [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. arsdcollege.ac.in [arsdcollege.ac.in]
- 11. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 12. Mosher ester derivatives [sites.science.oregonstate.edu]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 15. scbt.com [scbt.com]
- 16. scbt.com [scbt.com]
- 17. fishersci.com [fishersci.com]
- 18. chemos.de [chemos.de]
- 19. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid - Safety Data Sheet [chemicalbook.com]
Application Spotlight: 1-(3,4-Dimethylphenyl)ethanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The specific stereochemistry of a molecule can dictate its biological activity, making the precise control of chirality a critical aspect of modern chemical synthesis. 1-(3,4-Dimethylphenyl)ethanol is a chiral secondary alcohol that has been noted as a valuable synthetic intermediate. Its enantiomerically pure forms are typically accessed via the asymmetric reduction of the corresponding prochiral ketone, 1-(3,4-dimethylphenyl)ethanone. While recognized as a key chiral building block, detailed and specific applications of this compound itself as a direct precursor to chiral ligands or as a chiral auxiliary in asymmetric catalysis are not extensively documented in readily available scientific literature.
This application note will, therefore, provide a conceptual framework and generalized protocols based on established principles of asymmetric catalysis, illustrating how a chiral alcohol like this compound could theoretically be employed. It is important to note that the following sections are based on analogous systems and are intended to serve as a guide for research and development rather than a direct reflection of established, widespread applications of this specific molecule.
Conceptual Applications of this compound in Asymmetric Catalysis
The utility of a chiral alcohol such as this compound in asymmetric catalysis would typically involve its derivatization into a more complex molecular scaffold that can effectively transfer its stereochemical information to a substrate in a catalytic reaction. Two primary avenues for this are its use as a chiral ligand for a metal catalyst or as a covalently-bound chiral auxiliary.
As a Precursor for Chiral Ligands
Chiral ligands are organic molecules that coordinate to a central metal atom to create a chiral catalyst. This catalyst can then interact with a substrate in a way that favors the formation of one enantiomer of the product over the other. Chiral alcohols are common starting materials for the synthesis of various classes of privileged ligands, including phosphine, phosphinite, and P,N-ligands.
Conceptual Workflow for Ligand Synthesis and Application:
Caption: Conceptual workflow for the utilization of this compound as a ligand precursor.
Mechanistic Insight: The chirality of the 1-(3,4-dimethylphenyl)ethyl moiety would create a sterically defined pocket around the metal center. This chiral environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The electronic properties of the dimethylphenyl group could also influence the catalytic activity.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral alcohols are often used to form chiral esters or ethers, which can then undergo diastereoselective reactions.
Conceptual Workflow for Chiral Auxiliary Application:
Caption: Conceptual workflow for the use of this compound as a chiral auxiliary.
Mechanistic Insight: The bulky 3,4-dimethylphenyl group of the auxiliary would sterically shield one face of the reactive intermediate (e.g., an enolate). This steric hindrance directs the approach of the electrophile to the opposite face, resulting in the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the enantiomerically enriched product.
Generalized Protocols
The following are generalized, hypothetical protocols to guide the experimental design for using this compound in asymmetric catalysis. These protocols are illustrative and would require significant optimization and adaptation for any specific transformation.
Protocol 1: Synthesis of a Chiral Phosphinite (P-O Bond) Ligand and its Application in Asymmetric Hydrogenation (Hypothetical)
Part A: Ligand Synthesis
-
Materials: (R)-1-(3,4-Dimethylphenyl)ethanol, anhydrous toluene, triethylamine (Et3N), chlorodiphenylphosphine (ClPPh2), Schlenk flask, magnetic stirrer, syringe.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-1-(3,4-Dimethylphenyl)ethanol (1.0 eq) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add chlorodiphenylphosphine (1.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the chiral phosphinite ligand.
-
Part B: Asymmetric Hydrogenation
-
Materials: Chiral phosphinite ligand from Part A, [Rh(COD)₂]BF₄, prochiral olefin (e.g., methyl α-acetamidoacrylate), degassed methanol, autoclave or high-pressure hydrogenation vessel.
-
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphinite ligand (2.2 mol%).
-
Add degassed methanol and stir for 30 minutes to form the catalyst solution.
-
In a separate autoclave, dissolve the prochiral olefin (100 mol%) in degassed methanol.
-
Transfer the catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).
-
Carefully vent the hydrogen and concentrate the reaction mixture.
-
Determine the conversion by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: Asymmetric Aldol Addition Using a 1-(3,4-Dimethylphenyl)ethyl Ester as a Chiral Auxiliary (Hypothetical)
-
Materials: Propanoic acid, (S)-1-(3,4-Dimethylphenyl)ethanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), anhydrous dichloromethane (DCM), lithium diisopropylamide (LDA), an aldehyde (e.g., isobutyraldehyde), anhydrous THF.
-
Procedure:
-
Ester Formation: To a solution of propanoic acid (1.0 eq) in anhydrous DCM, add (S)-1-(3,4-Dimethylphenyl)ethanol (1.0 eq), DCC (1.1 eq), and a catalytic amount of DMAP. Stir at room temperature for 12 hours. Filter to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify by column chromatography to obtain the chiral ester.
-
Enolate Formation: Dissolve the chiral ester (1.0 eq) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour at -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq) to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis and Cleavage: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. Purify the major diastereomer by column chromatography. The chiral auxiliary can be cleaved by hydrolysis (e.g., using LiOH in THF/water) or reduction (e.g., using LiAlH₄) to yield the chiral β-hydroxy acid or alcohol, respectively. The enantiomeric excess of the final product can be determined by chiral HPLC or by derivatization with a chiral resolving agent.
-
Data Presentation (Hypothetical Results)
The efficacy of a chiral ligand or auxiliary is typically evaluated by the yield and the enantiomeric or diastereomeric excess of the product. Below are tables with hypothetical data for the reactions described above.
Table 1: Hypothetical Results for Asymmetric Hydrogenation using a Ligand Derived from this compound
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Yield (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | 1.0 | 5 | >99 | 85 (S) |
| 2 | Methyl α-acetamidocinnamate | 1.0 | 5 | 98 | 92 (S) |
| 3 | Itaconic acid dimethyl ester | 1.0 | 10 | 95 | 78 (R) |
Table 2: Hypothetical Results for a Chiral Auxiliary-Directed Aldol Reaction
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield of Major Diastereomer (%) |
| 1 | Isobutyraldehyde | 95:5 | 88 |
| 2 | Benzaldehyde | 92:8 | 85 |
| 3 | Pivalaldehyde | >99:1 | 91 |
Conclusion and Future Outlook
While this compound is a recognized chiral building block, its potential as a direct precursor for ligands and auxiliaries in asymmetric catalysis remains an area for further exploration. The conceptual workflows and generalized protocols presented here provide a starting point for researchers interested in developing new catalytic systems based on this and structurally related chiral alcohols. The steric and electronic properties of the 3,4-dimethylphenyl moiety could offer unique advantages in terms of catalyst stability, activity, and selectivity. Further research is warranted to synthesize and evaluate derivatives of this compound in a range of important asymmetric transformations, which could lead to the discovery of novel and efficient catalytic processes for the synthesis of valuable chiral molecules.
References
Note: As specific applications for this compound in asymmetric catalysis are not well-documented, the following references provide general background on the principles and methods discussed in this application note.
-
Comprehensive Asymmetric Catalysis. Jacobsen, E. N.; Pfaltz, A.; Yamamoto, H., Eds. Springer, 1999 .
-
Chiral Auxiliaries: Principles and Applications. Gaucher, A.; Ollivier, J. Wiley-VCH, 2013 .
-
Asymmetric Synthesis—The Essentials. Christmann, M.; Bräse, S., Eds. Wiley-VCH, 2007 .
-
Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. ResearchGate, 2017 .
Application Notes & Protocols: Synthesis of 1-(3,4-Dimethylphenyl)ethanol Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(3,4-Dimethylphenyl)ethanol in Modern Synthesis
This compound is a secondary alcohol that serves as a valuable chiral building block in synthetic organic chemistry. Its derivatives are of significant interest in medicinal chemistry and materials science. In particular, the enantiomerically pure forms of this alcohol are critical intermediates for the synthesis of biologically active molecules, where stereochemistry dictates efficacy and safety. For instance, isotopically labeled variants of this compound serve as intermediates in the production of labeled Medetomidine, a potent α2 adrenergic agonist.[1]
The primary challenge in synthesizing these derivatives lies in controlling the stereochemistry at the carbinol center. The production of pure chiral drugs is a major focus for pharmaceutical industries, making robust methods for asymmetric synthesis and chiral resolution highly sought after.[2] This guide provides a comprehensive overview of reliable synthetic strategies, from classic achiral methods to modern enantioselective protocols, complete with detailed experimental procedures, characterization data, and purification techniques.
Section 1: A Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via two primary pathways: the reduction of a corresponding ketone or the formation of a new carbon-carbon bond using an organometallic reagent. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and, most importantly, the requirement for stereochemical control.
-
Reduction of 3',4'-Dimethylacetophenone: This is the most direct route, starting from the commercially available ketone.[3][4] The versatility of this method lies in the wide array of available reducing agents, which can be tailored to achieve either a racemic mixture or a highly enantioenriched product.
The following diagram illustrates the two principal synthetic approaches.
Caption: High-level overview of synthetic routes to this compound.
Section 2: Protocol 1 - Synthesis by Reduction of 3',4'-Dimethylacetophenone
This section details two protocols for the reduction of 3',4'-dimethylacetophenone: a straightforward achiral method using sodium borohydride and an advanced enantioselective method employing biocatalysis.
Protocol 1A: Achiral Reduction with Sodium Borohydride (NaBH₄)
Principle & Rationale: Sodium borohydride is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols. Its ease of handling and high yields make it an ideal choice for producing racemic this compound for applications where chirality is not a concern or when subsequent chiral resolution is planned. The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.
Detailed Step-by-Step Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3',4'-dimethylacetophenone (5.0 g, 33.7 mmol).
-
Dissolution: Add 100 mL of absolute ethanol to the flask and stir until the ketone is fully dissolved.[7][8]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.9 g, 50.6 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl (aq) while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford pure this compound as a colorless oil.
Protocol 1B: Enantioselective Biocatalytic Reduction
Principle & Rationale: Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds.[9] Whole plant cells or isolated enzymes contain reductases that can reduce prochiral ketones with high stereoselectivity, often yielding one enantiomer in excellent excess (>99% ee).[9][10] This method leverages the natural enzymatic machinery of organisms like sugar beet (Beta vulgaris) or carrot (Daucus carota) to perform the asymmetric reduction of 3',4'-dimethylacetophenone to the corresponding (S)- or (R)-alcohol.[9][11] The choice of biocatalyst can influence which enantiomer is produced.[9]
Detailed Step-by-Step Protocol (Adapted from Plant-Mediated Reduction Studies[9]):
-
Biocatalyst Preparation: Obtain fresh sugar beet roots (approx. 100 g). Wash thoroughly with distilled water, peel, and cut into small pieces (approx. 1 cm³).
-
Reaction Medium: Prepare a phosphate buffer solution (50 mM, pH 7.0).
-
Setup: In a 500 mL Erlenmeyer flask, suspend the prepared sugar beet pieces in 200 mL of the phosphate buffer.
-
Substrate Addition: Dissolve 3',4'-dimethylacetophenone (200 mg, 1.35 mmol) in a minimal amount of ethanol (1-2 mL) and add it to the flask.
-
Incubation: Seal the flask with a cotton plug and place it on an orbital shaker (150 rpm) at room temperature (25-28 °C).
-
Reaction Monitoring: Allow the biotransformation to proceed for 48-72 hours. Monitor the conversion by taking small aliquots, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) or TLC.
-
Workup: After the reaction reaches completion, remove the plant material by filtration through cheesecloth.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC analysis.
Caption: Workflow for enantioselective biocatalytic reduction.
Section 3: Characterization Data
Proper characterization is essential to confirm the structure and purity of the synthesized product.
| Technique | Expected Observations for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (m, 3H, Ar-H), 4.85 (q, J=6.4 Hz, 1H, CH-OH), 2.25 (s, 6H, 2 x Ar-CH₃), 1.80 (br s, 1H, OH), 1.48 (d, J=6.4 Hz, 3H, CH-CH₃). Note: The OH proton signal can be broad and its chemical shift is variable.[12][13] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 136.8, 136.5, 129.5, 126.0, 123.5, 70.5, 25.0, 19.8, 19.5.[14] |
| IR Spectroscopy (Neat) | ν_max 3350 cm⁻¹ (broad, O-H stretch), 2970 cm⁻¹ (C-H stretch, aliphatic), 1510 cm⁻¹ (C=C stretch, aromatic), 1050 cm⁻¹ (C-O stretch).[12] |
| Mass Spectrometry (EI) | M⁺ at m/z = 150.22.[15] |
Section 4: Purification and Chiral Resolution
While asymmetric synthesis aims to produce a single enantiomer, many synthetic routes yield racemic mixtures that require separation. Chiral chromatography is the most powerful technique for this purpose.[2]
Principle & Rationale: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound.[16][] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of racemates, including chiral alcohols.[2][18] SFC is often preferred for preparative-scale separations as it is faster and uses less organic solvent, replacing it with supercritical CO₂.
Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Daicel Chiralpak® IA, IB, or IC.
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of your racemic this compound in isopropanol (IPA).
-
Screen a primary mobile phase of Hexane/IPA or Hexane/Ethanol in various ratios (e.g., 90:10, 80:20, 70:30).
-
Run isocratic elutions and monitor the chromatogram for peak separation.
-
-
Mobile Phase Screening (Reverse Phase):
-
If normal phase is unsuccessful, switch to a reverse-phase compatible chiral column.
-
Screen mobile phases such as Acetonitrile/Water or Methanol/Water.
-
-
Optimization: Once baseline separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce run time.
-
Scale-Up: For preparative separation, increase the column diameter, sample concentration, and injection volume. Use stacked injections to improve throughput.
| Parameter | Example Starting Conditions for Chiral SFC |
| Column | Daicel Chiralpak® AD-H (250 x 10 mm) |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 10 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 220 nm |
References
- Angew. Chem. Int. Ed. 2020, DOI: 10.1002/anie.202003104. Asymmetric Guerbet Reaction to Access Chiral Alcohols.
-
Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines. [Link]
-
Targeted Library. (2024). Enantioselective Preparation of Secondary Alcohols and Amines. [Link]
-
Organic Letters. (2010). Catalytic Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes and Aldehydes via 1-Alkenylboron Reagents. [Link]
-
Journal of the American Chemical Society. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
ResearchGate. (2020). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
ResearchGate. (2017). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. [Link]
- Google Patents.
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ResearchGate. (2021). Chiral Separation Techniques: A Practical Approach. [Link]
-
Pharmaffiliates. This compound-d3. [Link]
-
Reddit. (2023). Chiral alcohol separation. [Link]
-
Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
PMC - NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
PubMed. (2025). Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[19][20]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors. [Link]
-
PubChem - NIH. 3',4'-Dimethylacetophenone. [Link]
-
PMC - NIH. (2008). Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. [Link]
-
Yale University, The Miller Group. Publications. [Link]
-
LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
European Journal of Medicinal Chemistry Reports. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. [Link]
-
PubChem. (R)-1-(3-nitrophenyl)ethanol. [Link]
-
Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol. [Link]
-
Scribd. 13-4 - NMR Exam Style Qs - With Ms. [Link]
-
AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. [Link]
-
ResearchGate. (2025). Ethanol-Mediated One-Pot Synthesis of 3-Phenyl-3,4,5,12- tetrahydrobenzo[19][20]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA Inhibitors. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. 3',4'-Dimethylacetophenone CAS#: 3637-01-2 [m.chemicalbook.com]
- 4. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. leah4sci.com [leah4sci.com]
- 7. Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. azom.com [azom.com]
- 15. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 16. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Application of (R)-1-(3,4-dimethylphenyl)ethanol in Stereoselective Total Synthesis
For the modern synthetic chemist, the quest for enantiopure molecules is a central theme, particularly in the realms of pharmaceutical and natural product synthesis. The biological activity of a chiral molecule is often confined to a single enantiomer, rendering stereocontrol not merely an academic exercise, but a critical determinant of therapeutic efficacy and safety. Within the diverse toolkit of asymmetric synthesis, chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity. This guide provides an in-depth exploration of the application of (R)-1-(3,4-dimethylphenyl)ethanol , a valuable yet underutilized chiral secondary alcohol, in the context of total synthesis. We will delve into its role as a chiral auxiliary, offering detailed protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Introduction: The Merits of a Substituted Phenylethanol Auxiliary
(R)-1-(3,4-dimethylphenyl)ethanol belongs to the class of chiral benzylic alcohols, which have proven to be effective chiral auxiliaries. The foundational principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
The strategic advantage of the 3,4-dimethyl substitution pattern on the phenyl ring, when compared to the more common 1-phenylethanol, lies in its nuanced steric and electronic properties. The methyl groups provide additional steric bulk, which can enhance facial discrimination of an approaching reagent, leading to higher diastereoselectivity. Furthermore, the electron-donating nature of the methyl groups can influence the reactivity of intermediates.
This guide will focus on a practical, literature-inspired application: the asymmetric synthesis of 2,6-disubstituted piperidine alkaloids, a scaffold prevalent in numerous biologically active natural products, such as the fire ant venom alkaloid (-)-solenopsin.[2][3] While the seminal work in this area often employs (R)-1-phenylethanol, we will adapt this robust methodology to showcase the utility of (R)-1-(3,4-dimethylphenyl)ethanol, providing a comprehensive and actionable protocol.
Part 1: Synthesis of the Chiral Moiety: (R)-1-(3,4-dimethylphenyl)ethanol
The accessibility of the chiral auxiliary in high enantiopurity is paramount. (R)-1-(3,4-dimethylphenyl)ethanol can be efficiently prepared via the asymmetric reduction of its corresponding prochiral ketone, 3',4'-dimethylacetophenone. Biocatalytic methods, in particular, offer an environmentally benign and highly selective route.
Protocol 1: Asymmetric Bioreduction of 3',4'-Dimethylacetophenone
This protocol is adapted from established procedures for the asymmetric reduction of acetophenone derivatives using yeast.[4]
Materials:
-
3',4'-Dimethylacetophenone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a flask, dissolve sucrose (50 g) in warm deionized water (250 mL).
-
To this solution, add Baker's yeast (30 g) and stir until a homogeneous suspension is formed.
-
Add 3',4'-dimethylacetophenone (1 g, 6.75 mmol) to the yeast suspension.
-
Seal the flask with a fermentation lock or a balloon to allow for the release of carbon dioxide.
-
Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, add diatomaceous earth to the mixture and filter through a Büchner funnel.
-
Saturate the filtrate with sodium chloride and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-1-(3,4-dimethylphenyl)ethanol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
| Parameter | Value |
| Substrate | 3',4'-Dimethylacetophenone |
| Biocatalyst | Saccharomyces cerevisiae |
| Typical Yield | 70-85% |
| Typical ee% | >95% (R) |
Part 2: Application as a Chiral Auxiliary in the Synthesis of a (-)-Solenopsin Analogue
We will now detail the application of (R)-1-(3,4-dimethylphenyl)ethanol as a chiral auxiliary in a synthetic sequence inspired by the total synthesis of the fire ant alkaloid (-)-solenopsin.[2][3] This pathway involves the diastereoselective addition of a Grignard reagent to a chiral imine derived from the auxiliary.
Workflow for Asymmetric Piperidine Synthesis
Caption: Workflow for the asymmetric synthesis of a piperidine alkaloid.
Protocol 2: Diastereoselective Synthesis of an N-Auxiliary Substituted Piperidone
This protocol outlines the key steps of attaching the auxiliary, performing the diastereoselective addition, and subsequent cyclization.
Step 2a: Formation of the Chiral Imine
-
To a solution of (R)-1-(3,4-dimethylphenyl)ethanol (1.0 eq) in a suitable solvent (e.g., DCM), add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or perform a Swern oxidation) to obtain the corresponding chiral ketone.
-
Purify the ketone by column chromatography.
-
Condense the chiral ketone with a primary amine (e.g., 5-aminopent-1-ene) under dehydrating conditions (e.g., using a Dean-Stark trap with toluene as solvent) to form the chiral imine.
Step 2b: Diastereoselective Grignard Addition
-
Dissolve the chiral imine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add the Grignard reagent (e.g., undecylmagnesium bromide, 1.2 eq) dropwise. The steric bulk of the 3,4-dimethylphenyl group on the auxiliary is expected to effectively shield one face of the imine, leading to a highly diastereoselective addition.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting diastereomeric amine adduct can be purified by column chromatography if necessary, though often the crude product is carried forward.
Step 2c: Intramolecular Cyclization to the Piperidone
-
The crude amine from the previous step is subjected to reaction conditions that facilitate intramolecular cyclization. This can often be achieved by treating the amine with an acylating agent (e.g., acetyl chloride) to form an amide, followed by ring-closing metathesis if an alkene is present in the amine side chain, or other cyclization strategies depending on the specific substrate. For the synthesis of a solenopsin-like piperidone, an intramolecular amination or similar cyclization strategy would be employed.
| Reaction Step | Key Reagents | Expected Diastereomeric Ratio (d.r.) |
| Grignard Addition | Undecylmagnesium bromide, THF, -78 °C | >95:5 |
| Cyclization | Varies with substrate | High fidelity from diastereomeric adduct |
Part 3: Cleavage of the Chiral Auxiliary
The final crucial step is the removal of the chiral auxiliary to yield the target enantiopure piperidine. For N-benzyl-type auxiliaries, catalytic hydrogenolysis is a common and effective method.[5]
Protocol 3: Reductive Cleavage of the N-Arylmethyl Auxiliary
Materials:
-
N-(1-(3,4-dimethylphenyl)ethyl)piperidone
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-substituted piperidone (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol % of Pd).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine product.
-
Purify by column chromatography or distillation to obtain the enantiopure 2,6-disubstituted piperidine.
-
The cleaved auxiliary, 1,2-dimethylbenzene, can be recovered from the reaction mixture.
Caption: Reductive cleavage of the chiral auxiliary.
Conclusion and Future Outlook
This guide has detailed the synthesis and application of (R)-1-(3,4-dimethylphenyl)ethanol as a chiral auxiliary in the context of a total synthesis of a piperidine alkaloid analogue. The protocols provided are designed to be a practical resource for researchers aiming to employ this versatile chiral moiety in their own synthetic endeavors. The added steric bulk of the dimethylphenyl group offers the potential for enhanced stereocontrol compared to simpler phenylethanol-based auxiliaries, a hypothesis that warrants further investigation across a broader range of asymmetric transformations. As the demand for efficient and selective methods for the synthesis of complex chiral molecules continues to grow, the exploration and application of novel, readily accessible chiral auxiliaries like (R)-1-(3,4-dimethylphenyl)ethanol will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.
References
- Leclercq, S., Daloze, D., & Braekman, J. C. (1997). Synthesis of the fire ant alkaloids, solenopsins. A review. Bulletin des Sociétés Chimiques Belges, 106(7-8), 439-451.
- Higashiyama, K., Inoue, H., & Takahashi, H. (1994). Diastereoselective addition of chiral imines and 1,3-oxazolidines with Grignard reagents; Asymmetric synthesis of (R)-2-aryl- and (R,R)-2,5-bis(aryl)pyrrolidines. Tetrahedron, 50(4), 1083–1092.
- Reding, M. T., & Buchwald, S. L. (1998). A Catalytic Asymmetric Strategy for the Synthesis of Solenopsin A. The Journal of Organic Chemistry, 63(19), 6344–6347.
- Chen, L., & Fadamiro, H. Y. (2023). Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids. Toxins, 15(7), 441.
- Heravi, M. M., Dehaghani, N. A., Zadsirjan, V., & Rangraz, Y. (2020). Applications of the Cu-Catalyzed C–C and C(sp²)–N Cross-Coupling Reactions in the Total Synthesis of Natural Products.
- Khomane, N. B., et al. (2018). Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent.
- Wanner, K. T., & Beer, H. (1987). Synthesis of α-Substituted Piperidines of High Enantiomeric Purity. Heterocycles, 26(4), 959-962.
- Hande, V. P., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Sajiki, H. (1995). Selective inhibition of catalytic hydrogenolysis of benzyl ethers with ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- Ghorbani-Choghamarani, A., & Azadi, N. (2016). Triphosgene and its Application in Organic Synthesis. Current Organic Chemistry, 20(26), 2766-2784.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 3-10). Wiley-VCH Verlag GmbH & Co. KGaA.
- Singh, S., & Singh, S. K. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)ethanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 1-(3,4-Dimethylphenyl)ethanol (CAS 33967-19-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of Primary Synthetic Routes
The synthesis of this compound, a valuable alcohol intermediate[1], is most commonly achieved via two primary pathways: the reduction of a ketone or a Grignard reaction. The choice of method depends on starting material availability, desired purity, and scale.
-
Reduction of 3',4'-Dimethylacetophenone: This is arguably the most direct and high-yielding route. It involves the reduction of the carbonyl group of the corresponding ketone, 3',4'-dimethylacetophenone.[4][5][6] This method is favored for its operational simplicity and generally clean reaction profile.
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction can also be employed.[7][8] It typically involves reacting 3,4-dimethylbenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) or, alternatively, reacting an aryl Grignard reagent derived from 4-bromo-1,2-dimethylbenzene with acetaldehyde. While versatile, Grignard reactions require strict anhydrous conditions and can be prone to side reactions if not carefully controlled.[9]
Below is a comparative summary of these primary methods:
| Feature | Reduction of Ketone | Grignard Reaction |
| Primary Precursor | 3',4'-Dimethylacetophenone | 3,4-Dimethylbenzaldehyde or 4-Bromo-1,2-dimethylbenzene |
| Key Reagent | Hydride source (e.g., NaBH₄) | Organomagnesium halide (e.g., CH₃MgBr) |
| Pros | High yields, clean reaction, mild conditions, less sensitive to moisture | Excellent for C-C bond formation, versatile |
| Cons | Requires precursor ketone | Strict anhydrous conditions required, potential for side reactions (e.g., Wurtz coupling)[9] |
| Typical Yield | >90% | 60-85% |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Reduction of 3',4'-Dimethylacetophenone
This pathway is often preferred for its reliability. However, optimization is key to achieving high yields and purity.
Question 1: My reduction reaction is incomplete, and TLC analysis shows significant starting material even after the recommended reaction time. What's going wrong?
Answer: Incomplete conversion is a common issue that can usually be traced back to one of three factors: reagent stoichiometry, temperature, or reagent quality.
-
Causality: Sodium borohydride (NaBH₄) reacts with the protic solvent (typically ethanol or methanol) over time, consuming the reagent. If the reaction is run for too long at elevated temperatures or if the NaBH₄ is added too slowly, a significant portion may be quenched before it can reduce the ketone.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: For a standard reduction, 1.1 to 1.5 molar equivalents of NaBH₄ are typically sufficient. If you observe incomplete reaction, consider increasing the equivalents to 2.0.
-
Control Temperature: The initial addition of NaBH₄ should be performed at a low temperature (0-5 °C) to control the exothermic reaction with the solvent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.[10]
-
Check Reagent Quality: NaBH₄ is sensitive to moisture. Use a freshly opened bottle or ensure your current stock has been stored in a desiccator. Clumped or grayish powder is a sign of degradation.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. If the reaction stalls, a small, additional portion of NaBH₄ can be added.
-
Question 2: The workup of my borohydride reduction is problematic. I'm getting a gelatinous precipitate, leading to poor separation during the aqueous extraction. How can I resolve this?
Answer: The formation of borate esters during the reaction and workup is the primary cause of this issue. These esters must be fully hydrolyzed to ensure a clean extraction.
-
Causality: The initial product of the reduction is an alkoxide-boron complex. Upon quenching with water, this can form complex borate salts that are often poorly soluble and can lead to emulsions or precipitates.
-
Troubleshooting Steps:
-
Acidic Quench: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Instead of quenching with neutral water, slowly add 1M hydrochloric acid (HCl). The acid will neutralize excess NaBH₄ and hydrolyze the borate esters to boric acid and the desired alcohol. Be cautious, as this generates hydrogen gas.
-
pH Adjustment: Continue adding acid until the pH of the aqueous phase is acidic (pH ~2-3). This ensures complete hydrolysis and that the boric acid is in its water-soluble form.
-
Extraction: Proceed with the extraction using a suitable organic solvent like ethyl acetate or dichloromethane. The layers should now separate cleanly.
-
Part 2: Grignard Reaction Route
The Grignard reaction is a powerful tool but demands precision and an understanding of its sensitivities.
Question 3: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged after adding the alkyl/aryl halide.
Answer: This is the most common failure point of a Grignard reaction and is almost always due to the presence of water or passivation of the magnesium surface.[7] Grignard reagents are potent bases and will be quenched by even trace amounts of protic species.[11]
-
Causality: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Furthermore, water in the solvent or on the glassware will react with the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: All glassware must be oven-dried (>120 °C) for several hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous diethyl ether or THF, or solvent from a purification system.[8]
-
Magnesium Activation: If the reaction is still sluggish, activation of the magnesium is necessary. A few methods include:
-
Adding a small crystal of iodine (the brown color will disappear upon initiation).
-
Adding a few drops of pre-formed Grignard reagent from a previous batch.
-
Gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[7]
-
-
Initiate with Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and should sustain itself.[7]
-
Question 4: My Grignard reaction worked, but the yield is low and I've isolated a significant amount of a non-polar, high-boiling point byproduct. What is it?
Answer: You have likely formed a biphenyl byproduct through a Wurtz-type coupling reaction.[9]
-
Causality: The Grignard reagent can react with the unreacted aryl halide in a coupling reaction. This is particularly favored at higher temperatures and higher concentrations of the halide.[9]
-
Troubleshooting Steps:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, favoring the formation of the Grignard reagent over the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux during the reaction. Overheating can accelerate the rate of byproduct formation.
-
Purification: The biphenyl byproduct is non-polar and can typically be separated from the desired alcohol product by silica gel column chromatography.
-
Part 3: General & Asymmetric Synthesis
Question 5: How can I synthesize a single enantiomer, for example, (S)-1-(3,4-dimethylphenyl)ethanol?
Answer: Achieving high enantioselectivity requires moving beyond standard chemical reduction. Biocatalysis is an excellent and environmentally friendly approach for this transformation.
-
Methodology: The asymmetric reduction of 3',4'-dimethylacetophenone can be accomplished using whole-cell biocatalysts. Studies have shown that various plant roots or their cell cultures can effectively reduce the ketone to the corresponding chiral alcohol with high yield and excellent enantiomeric excess (ee).
-
Specific Examples:
-
Sugar beet cell cultures have been used to reduce 3',4'-dimethylacetophenone, yielding the alcohol in up to 88.2% yield and with an enantiomeric excess of >99% for the (S)-enantiomer.[12]
-
Fungal strains and other microbial systems are also widely employed for stereoselective reductions of ketones.[13]
-
-
Considerations: The choice of biocatalyst and optimization of reaction conditions (pH, temperature, co-solvents) are critical for achieving high conversion and enantioselectivity.[13]
Visualized Workflows & Logic
To better illustrate the key processes and troubleshooting logic, the following diagrams have been generated.
Caption: Standard experimental workflow for the synthesis of this compound via sodium borohydride reduction.
Sources
- 1. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 3′,4′-二甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3',4'-Dimethylacetophenone CAS#: 3637-01-2 [m.chemicalbook.com]
- 6. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3,4-Dimethylphenyl)ethanol
Welcome to the technical support center for the purification of 1-(3,4-Dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the isolation of this compound from its reaction byproducts. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure you can achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing foundational knowledge for designing a successful purification strategy.
Q1: What are the most common byproducts I should expect when synthesizing this compound?
The expected byproducts are highly dependent on your synthetic route. Two primary methods are common:
-
Reduction of 3,4-Dimethylacetophenone: This is typically performed using a reducing agent like sodium borohydride (NaBH₄). The primary impurity will be unreacted 3,4-dimethylacetophenone. Other potential byproducts include borate esters, which are typically hydrolyzed and removed during the aqueous workup.[1][2][3]
-
Grignard Reaction: This route involves reacting an organometallic reagent with a carbonyl compound (e.g., methylmagnesium bromide with 3,4-dimethylbenzaldehyde or 3,4-dimethylphenylmagnesium bromide with acetaldehyde).[4][5] Besides unreacted starting materials, you may encounter:
-
Wurtz Coupling Products: Homocoupling of the organohalide used to generate the Grignard reagent.[6]
-
Quenched Grignard Reagent: The Grignard reagent is a strong base and will react with any trace acidic protons from water or alcohols, creating the corresponding alkane (e.g., toluene from methylmagnesium bromide).[6][7] It is critical to use anhydrous solvents and flame-dried glassware to minimize this.[6]
-
Q2: Which purification method—distillation or chromatography—is better for this compound?
The choice depends on the specific impurities, the scale of your reaction, and the required final purity.
-
Fractional Distillation is ideal for large-scale purifications where the primary impurity has a significantly different boiling point from the product.[8] For instance, separating the product alcohol from the higher-boiling starting ketone (3,4-dimethylacetophenone) can be effective. This method is generally less effective for removing impurities with very similar boiling points, such as isomeric byproducts.
-
Flash Chromatography is the preferred method for laboratory-scale purification, especially when dealing with a complex mixture of byproducts or impurities with similar boiling points.[9][10][11] It separates compounds based on polarity. Since this compound is an alcohol, it is significantly more polar than unreacted ketones, aromatic starting materials, or hydrocarbon coupling products, making for an effective separation.[12][13]
Q3: My product appears as an oil. Can I still use recrystallization?
This compound is typically a colorless oil at room temperature, which precludes direct recrystallization of the final product.[14][15] Recrystallization is a purification technique for solid compounds.[16][17] However, this technique can be useful for:
-
Purifying a solid starting material (e.g., 3,4-dimethylacetophenone) before the reaction.
-
Purifying a solid derivative of the alcohol, should you choose to form one for characterization or chiral resolution purposes.
Q4: How do I perform an aqueous workup after a Sodium Borohydride reduction?
After the reaction is complete (monitored by TLC), the goal is to quench excess NaBH₄ and hydrolyze the resulting borate ester complex.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add aqueous acid (e.g., 1M HCl) dropwise to neutralize the excess reducing agent and hydrolyze the borate complexes.[18] Be cautious, as hydrogen gas is evolved during this step.[18]
-
Once the quenching is complete, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Problem 1: The crude product is a complex mixture, and I'm unsure how to proceed.
Cause: This often results from side reactions, incomplete reactions, or the presence of non-polar byproducts.
Solution: Develop a systematic purification plan.
-
Analyze the Mixture: Run a Thin-Layer Chromatography (TLC) analysis of your crude product against the starting material(s). Use a solvent system like 20-30% ethyl acetate in hexanes. This will give you a visual map of the components based on polarity. The product alcohol should have a lower Rf than the less polar starting materials (ketone, aldehyde) and byproducts.
-
Choose the Right Technique: Based on the TLC, decide on the best purification method.
Diagram: Purification Method Selection A decision tree to guide the choice of purification technique.
Problem 2: Low yield after Flash Chromatography.
Cause: This can be due to several factors, including improper solvent selection, co-elution of product with impurities, or leaving the product on the column.
Solution: Optimize your chromatography protocol.
-
Method Development with TLC: Before running a column, optimize your solvent system using TLC.[12] The ideal solvent system will give your product an Rf value of ~0.25-0.35. This provides the best balance between resolution and run time.
-
Column Loading: Ensure the crude material is loaded onto the column in a minimal volume of solvent or adsorbed onto a small amount of silica gel (dry loading). Using too much of a strong solvent during loading will cause band broadening and poor separation.
-
Proper Elution: Use a gradient elution. Start with a low-polarity solvent (e.g., 5% ethyl acetate in hexanes) to elute non-polar byproducts, then gradually increase the polarity (e.g., to 20-40% ethyl acetate) to elute your product.
-
Check All Fractions: Do not discard fractions until you have analyzed them by TLC to ensure no product is being accidentally thrown away.
Table 1: Suggested Starting Solvent Systems for Flash Chromatography
| TLC Rf of Product | Suggested Starting Gradient (Ethyl Acetate in Hexanes) |
| > 0.6 | 2-5% |
| 0.4 - 0.6 | 5-10% |
| 0.2 - 0.4 | 15-25% |
| < 0.2 | 30-50% or consider a more polar solvent system |
Problem 3: Distillate is cloudy or discolored.
Cause: Cloudiness can indicate the presence of water or that the wash has frothed and carried over into the condenser.[19][20] Discoloration may suggest thermal decomposition of the product or impurities.
Solution: Refine the distillation setup and procedure.
-
Ensure Dryness: Make sure the crude product is thoroughly dried over an anhydrous salt before distillation. Any residual water can form an azeotrope or cause cloudiness.
-
Use Vacuum Distillation: Aromatic alcohols can have high boiling points. Distilling under vacuum lowers the boiling point, preventing thermal degradation.
-
Avoid Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Violent bumping can carry non-volatile impurities into the condenser.
-
Clean Glassware: Residue from previous experiments can cause discoloration.[19] Ensure all glassware is meticulously cleaned.
Experimental Protocols
Protocol 1: Purification by Automated Flash Chromatography
This protocol assumes the crude product contains unreacted 3,4-dimethylacetophenone and other non-polar impurities.
1. Sample Preparation:
- Dissolve the crude oil (~1 g) in a minimal amount of dichloromethane (DCM).
- Add 2-3 g of silica gel to this solution.
- Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry load."
2. Column and Solvent Preparation:
- Select a silica gel column appropriately sized for your sample (a good rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
- Prepare two mobile phases: Solvent A (100% Hexanes) and Solvent B (100% Ethyl Acetate).
3. Chromatography Run:
- Equilibrate the column with 100% Solvent A.
- Load the dry-loaded sample onto the column.
- Run a linear gradient as follows:
- 0-5 min: 5% Solvent B (isocratic) to elute very non-polar impurities.
- 5-25 min: Ramp from 5% to 40% Solvent B. The product, this compound, will typically elute at around 20-30% Ethyl Acetate.
- 25-30 min: Ramp to 80% Solvent B to wash the column.
- Collect fractions and monitor by TLC.
4. Product Isolation:
- Combine the pure fractions containing the desired product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.
Diagram: Flash Chromatography Workflow A step-by-step visualization of the purification process.
Protocol 2: Purification by Vacuum Fractional Distillation
This protocol is suitable for larger scales (>5 g) where the main impurity is the starting ketone.
1. Setup:
- Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.
- Place the crude this compound in the distillation flask with a magnetic stir bar.
2. Physical Data Comparison:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3,4-Dimethylacetophenone | 148.20 | ~245 °C (at 760 mmHg) |
| This compound | 150.22[21] | ~115-117 °C (at 10 mmHg) |
3. Distillation Procedure:
- Begin stirring and slowly apply vacuum.
- Gently heat the distillation flask using a heating mantle.
- Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) separately.
- As the temperature approaches the boiling point of the product at your operating pressure, change the receiving flask.
- Carefully collect the fraction that distills over at a constant temperature. This is your purified product.
- Stop the distillation before the pot runs dry to avoid overheating high-boiling residues.
4. Final Steps:
- Release the vacuum carefully before turning off the heat.
- Weigh the collected fraction to determine the yield. Analyze for purity by GC or NMR.
References
- BenchChem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
- Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs.
- EasyStill. (2024).
- PubChem. (n.d.). 1-(3,4-Diethylphenyl)-2-(3-methylphenyl)ethanol.
- Biotage. (2023).
- PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol.
- Scribd. (n.d.). Still Spirits Trouble Shooting Guide.
- ChemicalBook. (n.d.). This compound-d3.
- Pharmaffiliates. (n.d.). This compound-d3.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- Synblock. (n.d.). CAS 33967-19-0 | this compound.
- King Group. (n.d.).
- Asian Journal of Research in Chemistry. (n.d.).
- Reddit. (2018). What are the byproducts of reduction with borohydride?.
- LEAF by Lesaffre. (2023). Troubleshooting checklist for industrial ethanol production.
- Phenomenex. (2025).
- University of Colorado Boulder. (n.d.).
- Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
- Google Patents. (n.d.).
- University of California, Los Angeles. (n.d.).
- BenchChem. (2025).
- Wellesley College. (n.d.).
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- Wikipedia. (n.d.).
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone.
- Santa Cruz Biotechnology. (n.d.). (1R)-1-(3,4-dimethylphenyl)ethanol.
- Quora. (2018).
- PMC - NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Acetophenones.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
Sources
- 1. reddit.com [reddit.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. This compound-d3 | 159754-92-4 [amp.chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. mt.com [mt.com]
- 18. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 19. Love Brewing [lovebrewing.co.uk]
- 20. scribd.com [scribd.com]
- 21. CAS 33967-19-0 | this compound - Synblock [synblock.com]
Common side reactions in the synthesis of 1-(3,4-Dimethylphenyl)ethanol
Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)ethanol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. As a key chiral intermediate in various synthetic applications, achieving high purity and yield is paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. We will focus on the two most prevalent laboratory-scale synthetic routes: the reduction of 3',4'-dimethylacetophenone and the Grignard addition of a methyl group to 3,4-dimethylbenzaldehyde.
Route A: Reduction of 3',4'-Dimethylacetophenone
This is often considered the more straightforward approach, typically employing sodium borohydride (NaBH₄) to reduce the ketone to the desired secondary alcohol.
Q1: My reaction is incomplete. Analysis by TLC and ¹H NMR shows a significant amount of unreacted 3',4'-dimethylacetophenone. What is the likely cause?
A: An incomplete reaction is typically due to issues with the reducing agent's stoichiometry or activity.
-
The "Why": Sodium borohydride (NaBH₄) provides a hydride ion (H⁻) for the reduction. Stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone. However, the reagent's efficacy can be compromised by age, improper storage (exposure to moisture), or reaction with the solvent. If an insufficient number of molar equivalents of active hydride are available, the conversion will stall.
-
Troubleshooting & Solution:
-
Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.
-
Increase Stoichiometry: While the theoretical ratio is 0.25 equivalents, it is common practice to use 1.0 to 1.5 equivalents to ensure the reaction goes to completion.
-
Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot (which is more non-polar) and the appearance of the alcohol spot (more polar) indicates conversion.
-
Consider a Stronger Reagent: If NaBH₄ proves insufficient, Lithium aluminum hydride (LiAlH₄) is a more powerful alternative, though it requires stricter anhydrous conditions and a more cautious workup.
-
Q2: My final product is contaminated with 3,4-dimethylethylbenzene. How was this hydrocarbon formed?
A: The formation of 3,4-dimethylethylbenzene indicates complete reduction of the carbonyl group to a methylene (CH₂) group. This is a common result of using overly aggressive reduction conditions.
-
The "Why": Standard hydride reagents like NaBH₄ and LiAlH₄ will not reduce the benzylic alcohol further under normal conditions. This side product strongly suggests the use of a Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction.[1] These methods are specifically designed to convert ketones to alkanes.
-
Troubleshooting & Solution:
-
Select the Correct Reagent: For the ketone-to-alcohol transformation, stick to selective hydride donors like NaBH₄ or LiAlH₄.
-
Control Reaction Conditions: Ensure your protocol does not involve strong acids and metal catalysts (like Zn(Hg)/HCl) that would facilitate over-reduction.
-
Route B: Grignard Synthesis (Methylmagnesium Bromide + 3,4-Dimethylbenzaldehyde)
This classic carbon-carbon bond-forming reaction is powerful but highly sensitive to reaction conditions.
Q1: The reaction failed to initiate (no bubbling or exotherm observed after adding the methyl iodide/bromide). What went wrong?
A: This is the most common failure point in a Grignard reaction and is almost always due to the presence of water or the passivation of the magnesium surface.
-
The "Why": Grignard reagents are potent nucleophiles and extremely strong bases.[2] They react rapidly and preferentially with any source of acidic protons, especially water. This "quenching" reaction produces an alkane (methane, in this case) and magnesium salts, destroying the reagent.[3] Additionally, magnesium metal is often coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[2]
-
Troubleshooting & Solution:
-
Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Anhydrous ether or THF must be used as the solvent.[3]
-
Magnesium Activation: Activate the magnesium turnings by gently crushing them with a glass rod (to expose fresh surface area) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The color change (disappearance of iodine's purple/brown) or bubbling indicates initiation.
-
Initiate a Small Portion: Add only a small amount of the alkyl halide to the magnesium and wait for initiation before adding the rest slowly.
-
Q2: My yield is very low, and I've isolated a significant amount of 3,4-dimethyltoluene as a byproduct. Why?
A: The presence of 3,4-dimethyltoluene is a definitive sign that your starting material, 3,4-dimethylbenzaldehyde, was contaminated with water or that moisture was introduced during the reaction.
-
The "Why": While the Grignard reagent (MeMgBr) itself being quenched by water produces methane, if the water is introduced along with the aldehyde, the Grignard reagent will react with the water first. However, a more likely scenario leading to 3,4-dimethyltoluene involves a different side reaction pathway. If the Grignard reagent reduces the aldehyde to the corresponding alkoxide, and then a proton source is available, the resulting alcohol can be further reduced under certain conditions, though this is less common. A more direct explanation is the presence of acidic impurities in the aldehyde starting material.
-
Troubleshooting & Solution:
-
Purify Starting Materials: Ensure the 3,4-dimethylbenzaldehyde is pure and dry. Distillation may be necessary if it is of low quality.
-
Maintain Anhydrous Conditions: As detailed in the previous question, maintaining a strictly anhydrous environment throughout the addition and reaction time is critical.
-
Q3: My purified product contains a non-polar, high-boiling impurity identified as ethane. How did this form?
A: This is a classic example of a Wurtz-type coupling side reaction.
-
The "Why": The Grignard reagent can react with the unreacted alkyl halide (in this case, methyl bromide or iodide) to form a new carbon-carbon bond, resulting in ethane (CH₃-CH₃). This side reaction is catalyzed by certain impurities and becomes more significant if the alkyl halide is added too quickly or if local concentrations become too high.
-
Troubleshooting & Solution:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration and allow it to react with the magnesium before it has a chance to couple with an already-formed Grignard reagent.
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added alkyl halide.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: For a standard laboratory-scale synthesis, which route is generally preferred: reduction or Grignard?
A: The reduction of 3',4'-dimethylacetophenone is often preferred for its simplicity, reliability, and less stringent reaction conditions. Sodium borohydride is relatively inexpensive, stable in air, and the reaction can often be run in alcoholic solvents like methanol or ethanol. The Grignard synthesis, while a cornerstone of organic chemistry, requires meticulous attention to anhydrous conditions, which can be more challenging to maintain.
Q2: What is the best method to purify the final this compound product?
A: The choice of purification depends on the scale and the nature of the impurities.
-
Flash Column Chromatography: This is the most effective method for removing both more-polar and less-polar impurities, providing a very pure product, especially for smaller scales.
-
Distillation: If the primary impurity is unreacted starting material with a sufficiently different boiling point, vacuum distillation can be an effective purification method for larger quantities.
-
Recrystallization: If the final product is a solid at room temperature or can be derivatized, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an excellent way to achieve high purity.[4]
Q3: How can I synthesize an enantiomerically pure version of this compound?
A: Achieving a single enantiomer requires an asymmetric synthesis approach.
-
Asymmetric Reduction: This is the most common method, involving the reduction of 3',4'-dimethylacetophenone with a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. Examples include using a borane with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
-
Biocatalysis: Using enzymes or whole-cell systems (like yeast) can provide high enantioselectivity for the reduction of the ketone.[5]
-
Kinetic Resolution: A racemic mixture of the alcohol can be reacted with a chiral agent that reacts faster with one enantiomer, allowing the other to be isolated in an enriched form.[6]
Section 3: Protocols & Data
Table 1: Comparative Overview of Synthetic Routes
| Feature | Route A: Ketone Reduction | Route B: Grignard Synthesis |
| Starting Materials | 3',4'-Dimethylacetophenone, NaBH₄ | 3,4-Dimethylbenzaldehyde, Mg, CH₃I |
| Key Side Products | Unreacted starting material | 3,4-Dimethyltoluene, ethane (Wurtz) |
| Typical Yield | 85-95% | 60-80% |
| Pros | High yield, simple setup, robust | Forms C-C bond, versatile |
| Cons | Does not increase carbon chain length | Requires strict anhydrous conditions |
Protocol 1: Synthesis via Reduction of 3',4'-Dimethylacetophenone
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-dimethylacetophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Addition of Reductant: While stirring, add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup (Quench): Slowly and carefully add 1 M HCl dropwise to the reaction mixture (caution: hydrogen gas evolution) until the solution is acidic (pH ~2) to neutralize excess NaBH₄.
-
Extraction: Remove the methanol using a rotary evaporator. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Section 4: Visual Guides
Below are diagrams to help visualize key workflows and reaction pathways.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
Caption: Desired vs. side reaction pathways in common syntheses.
References
- ECHEMI. (2024). What happens when acetophenone reacts with zinc (Hg) in the presence of concentrated HCl?
-
The Chemical Backbone: Acetophenone's Role in Synthesis and Industry. (n.d.). Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
ResearchGate. (2017). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
- Hubbard, M. A., et al. (2006). Process and products of purification of anhydrosugar alcohols. (U.S.
Sources
Technical Support Center: Optimizing the Reduction of 3,4-Dimethylacetophenone
Welcome to the technical support center for the reduction of 3,4-dimethylacetophenone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation, troubleshoot common issues, and ensure the highest standards of safety and reproducibility. As your partner in the lab, we move beyond simple protocols to explain the fundamental principles behind each step, empowering you to make informed decisions for your specific research goals.
The conversion of 3,4-dimethylacetophenone to 1-(3,4-dimethylphenyl)ethanol is a foundational ketone reduction, yielding a chiral secondary alcohol that can be a valuable building block in organic synthesis.[1][2][3] This guide provides field-tested insights and solutions to common challenges encountered during this procedure.
Troubleshooting Guide
This section addresses specific, practical problems you might face during the experiment in a direct question-and-answer format.
Question 1: My reaction shows low or incomplete conversion of the starting ketone. What are the likely causes and solutions?
Answer: This is one of the most common issues and typically points to one of four areas: reagent stoichiometry, reaction conditions, reagent quality, or moisture contamination.
-
Reagent Stoichiometry and Activity: Sodium borohydride (NaBH₄), the most common reagent for this transformation, provides four hydride equivalents per molecule.[4][5] However, it can slowly react with protic solvents like methanol or ethanol. To compensate, a molar excess is recommended.
-
Reaction Temperature and Time: The reduction is typically exothermic.[7] While often run at room temperature, initial cooling can be crucial for control.
-
Solution: Begin the reaction by adding the NaBH₄ solution to the ketone solution at 0 °C (ice bath).[8][9] After the initial exothermic phase, allow the reaction to warm to room temperature and stir for 1-2 hours. If TLC analysis still shows starting material, allow the reaction to proceed for a longer duration (up to 4 hours).[6]
-
-
Reagent Quality: Sodium borohydride can degrade over time, especially if improperly stored.
-
Solution: Use a freshly opened bottle of NaBH₄ whenever possible. If you suspect your reagent is old, perform a small-scale test reaction or consider purchasing a new supply. Store NaBH₄ in a tightly sealed container in a cool, dry place.[10]
-
-
Moisture: Water reacts with and consumes sodium borohydride, reducing the amount available for your ketone.
-
Solution: While the reaction is tolerant to protic solvents, ensure your glassware is thoroughly dried and use anhydrous grade solvents if consistently facing issues.
-
// Nodes start [label="Low or Incomplete\nConversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="1. Check Reagent Stoichiometry\n& Quality", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Verify Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_monitoring [label="3. Confirm Reaction\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"];
solution_reagent [label="Action:\n- Use 1.2-1.5 eq. NaBH₄\n- Use fresh NaBH₄", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Action:\n- Start at 0°C, then RT\n- Increase reaction time (2-4h)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_monitoring [label="Action:\n- Re-run TLC\n- Check for overlapping spots", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagent [label=" Is NaBH₄ amount\nand age sufficient? "]; start -> check_conditions [label=" Are time and\ntemperature adequate? "]; start -> check_monitoring [label=" Is the reaction\ntruly incomplete? "];
check_reagent -> solution_reagent [style=dashed]; check_conditions -> solution_conditions [style=dashed]; check_monitoring -> solution_monitoring [style=dashed]; } ` Caption: Troubleshooting logic for low reaction conversion.
Question 2: The work-up is difficult, and I'm getting a low isolated yield. How can I improve product recovery?
Answer: A challenging work-up leading to poor recovery often stems from an improper quench or inefficient extraction. The goal is to neutralize excess hydride, protonate the product alkoxide, and efficiently separate the organic product from inorganic salts.
-
Quenching: The quench destroys excess NaBH₄ and can generate hydrogen gas.[7] It must be done slowly and at a low temperature.
-
Solution: After the reaction is complete, cool the flask in an ice bath. Slowly add 1M HCl dropwise until gas evolution ceases.[6] This ensures the borate salts formed are water-soluble and the product alcohol is protonated. An alternative is to use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder quench.[6]
-
-
Extraction: The product, this compound, has some water solubility. Emulsions can also form, trapping the product.
-
Solution: After quenching, if you used an alcohol solvent, it's beneficial to remove most of it via rotary evaporation.[7] Add water and a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure complete recovery of the product from the aqueous layer.[11] If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
-
-
Drying: Residual water in the combined organic layers can inflate the crude product mass and interfere with subsequent steps.
-
Solution: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Swirl the flask until the drying agent no longer clumps together. Filter the drying agent off before concentrating the solvent.
-
Question 3: My reaction time is not consistent between batches. Why is this happening?
Answer: Inconsistent reaction times are almost always due to a lack of precise control over the reaction temperature, especially during reagent addition.
-
Exothermic Nature: The reaction between NaBH₄ and the ketone is exothermic.[7] If the reagents are mixed too quickly at room temperature, the temperature can spike, leading to a very fast but potentially uncontrolled reaction. In other runs, if the ambient temperature is lower, the reaction will naturally proceed more slowly.
-
Solution: Standardize your procedure by always controlling the initial temperature. Add the sodium borohydride solution dropwise to the ketone solution while maintaining the temperature at 0 °C with an ice bath.[9] This ensures a consistent starting temperature for every batch. After the addition is complete, you can then remove the ice bath and allow the reaction to proceed at a controlled room temperature, leading to highly reproducible reaction times.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about reagent selection, reaction monitoring, and safety.
Question 1: What is the recommended reducing agent for converting 3,4-dimethylacetophenone to this compound?
Answer: For most lab-scale applications, sodium borohydride (NaBH₄) is the ideal choice. It is a selective reducing agent that reduces aldehydes and ketones to their corresponding alcohols but does not typically affect other functional groups like esters or amides under standard conditions.[6][12] It is also relatively safe and easy to handle and can be used in protic solvents like ethanol or methanol, which are convenient.[1][4]
Catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C) is another option.[2][13] However, this method is less chemoselective and may also reduce the aromatic ring under harsh conditions. It also requires specialized equipment to handle flammable hydrogen gas under pressure, making it more common for industrial-scale processes.[14]
| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
| Selectivity | High (Ketones/Aldehydes only)[6][15] | Lower (Reduces C=C, C≡C, etc.)[14] |
| Solvents | Protic (Ethanol, Methanol)[1] | Various, often requires specific solvents |
| Conditions | 0 °C to Room Temp, Atmospheric Pressure | Elevated Temperature & Pressure |
| Safety | Water-reactive, handle with care.[10] | Flammable H₂ gas, requires specialized setup. |
| Recommendation | Excellent for lab-scale synthesis | Better suited for industrial scale |
Question 2: How do I properly set up and interpret a Thin-Layer Chromatography (TLC) to monitor the reaction?
Answer: TLC is an essential technique for monitoring reaction progress quickly and effectively.[16][17] A properly executed TLC will clearly show the consumption of the starting material and the formation of the product.
The product, this compound, is an alcohol and is therefore more polar than the starting ketone, 3,4-dimethylacetophenone. On a normal-phase silica gel TLC plate, the more polar compound will travel a shorter distance, resulting in a lower Retention Factor (Rf).[18]
| Compound | Functional Group | Polarity | Expected Rf Value |
| 3,4-Dimethylacetophenone | Ketone | Less Polar | Higher (e.g., ~0.6) |
| This compound | Alcohol | More Polar | Lower (e.g., ~0.3) |
Note: Rf values are highly dependent on the solvent system and should be used as a relative measure.
Question 3: What are the most critical safety precautions for this reduction?
Answer: Safety is paramount. While NaBH₄ is safer than many other hydrides, it is not benign.
-
Chemical Hazards: Sodium borohydride is corrosive and can cause burns upon contact with skin or eyes.[10][19] It is also toxic if ingested.[20] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10]
-
Reactivity with Water/Acid: NaBH₄ reacts with water and acids to produce highly flammable hydrogen gas.[10][21] This reaction can be vigorous.
-
ALWAYS perform the reaction and especially the acid quench in a well-ventilated chemical fume hood.[7]
-
NEVER add water or acid quickly to a large amount of unreacted NaBH₄. Add the quenching agent slowly and dropwise with cooling.
-
Keep flammable solvents away from the reaction flask during the quench.
-
-
Storage: Store NaBH₄ away from moisture and acids in a tightly sealed container.[10][21]
Question 4: The product is chiral. How can I achieve a stereoselective reduction?
Answer: Standard reduction with NaBH₄ will produce a racemic mixture (a 50:50 mix of R and S enantiomers) because the hydride can attack the planar carbonyl from either face with equal probability.[22] Achieving a stereoselective reduction to favor one enantiomer requires a chiral influence. This is an advanced topic, but common strategies include:
-
Catalytic Asymmetric Reduction: Using a chiral catalyst, such as an oxazaborolidine in a Corey-Bakshi-Shibata (CBS) reduction, can create a chiral environment around the ketone, directing the hydride attack to one face.[23][24]
-
Enzymatic Reduction: Ketoreductase (KRED) enzymes are highly effective biocatalysts that can reduce ketones with exceptional enantioselectivity.[25][26]
-
Chiral Reducing Agents: Using a borohydride reagent that has been modified with a chiral ligand can also induce selectivity.[23]
These methods are powerful tools for synthesizing enantiomerically pure compounds, which is often critical in pharmaceutical development.[27]
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 3,4-Dimethylacetophenone
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylacetophenone (e.g., 2.0 g, 13.5 mmol). Dissolve the ketone in 30 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to ~0 °C.
-
Reagent Preparation: In a separate beaker, dissolve sodium borohydride (e.g., 0.61 g, 16.2 mmol, 1.2 equiv) in 15 mL of cold methanol.
-
Addition: Add the NaBH₄ solution to the stirring ketone solution dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (see Protocol 2).
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add 1M HCl (approx. 20 mL) dropwise until gas evolution stops and the solution is slightly acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 30 mL of dichloromethane (DCM) and shake. Separate the layers and collect the organic (bottom) layer. Extract the aqueous layer two more times with 15 mL portions of DCM.
-
Washing & Drying: Combine all organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Eluent: Prepare a TLC chamber with ~0.5 cm of eluent. A good starting point is 20% ethyl acetate in hexanes (v/v).
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[28]
-
Sample Preparation: Prepare a dilute solution of your starting material in ethyl acetate. Take a small aliquot of your reaction mixture.
-
Spotting: Using a capillary tube, spot the SM solution on the "SM" and "CO" marks. Spot the reaction mixture aliquot on the "RM" and "CO" marks.[28]
-
Development: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[29] Circle the visible spots. The reaction is complete when the spot in the "RM" lane corresponding to the starting material is gone, and a new, lower-Rf spot is present.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]
-
OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Eurofins Scientific. (2010, January 29). SAFETY DATA SHEET - Sodium borohydride. Retrieved from [Link]
-
Brainly. (2023, August 19). Analyze and explain the TLC (Thin Layer Chromatography) results of the starting material, acetophenone, and.... Retrieved from [Link]
-
J.T. Baker. (1999, November 17). SODIUM BOROHYDRIDE - MSDS. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
Sdfine. (n.d.). SODIUM BOROHYDRIDE - GHS Safety Data Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry, Reaction Mechanism. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. Retrieved from [Link]
-
YouTube. (2022, September 15). 345 BCH3023 Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
ResearchGate. (2018, December 27). How to reduce a ketone (like acetophenone derivatives) in presence of a sulfinyl imine alpha to the keto group?. Retrieved from [Link]
-
Chegg. (2020, May 3). Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF. Retrieved from [Link]
-
ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]
-
Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
YouTube. (2020, August 29). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase. Retrieved from [Link]
-
Introtech. (n.d.). Reduction of aldehydes and ketones. Retrieved from [Link]
-
Study.com. (n.d.). Using Reduction to Create Primary & Secondary Alcohols. Retrieved from [Link]
-
Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone Reduction by Sodium Borohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation and hydrogenolysis of HMF to DMF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral sec‐Alcohols by Ketone Reduction. Retrieved from [Link]
-
Morressier. (2020, March 26). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Retrieved from [Link]
-
MDPI. (2023, November 30). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Retrieved from [Link]
- Books. (n.d.). 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine.
-
MD Topology. (n.d.). 3,4-Dimethylacetophenone | C10H12O. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Using Reduction to Create Primary & Secondary Alcohols | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. science-revision.co.uk [science-revision.co.uk]
- 15. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. brainly.com [brainly.com]
- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 20. eurofinsus.com [eurofinsus.com]
- 21. chemistry.osu.edu [chemistry.osu.edu]
- 22. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 23. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 24. books.rsc.org [books.rsc.org]
- 25. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry [morressier.com]
- 28. How To [chem.rochester.edu]
- 29. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Chiral HPLC Separation of 1-(3,4-Dimethylphenyl)ethanol Isomers
Welcome to the technical support center for the chiral HPLC separation of 1-(3,4-Dimethylphenyl)ethanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges in this specific chiral separation.
Introduction: The Challenge of Separating this compound Enantiomers
This compound is a chiral aromatic alcohol. The separation of its enantiomers is a critical step in many pharmaceutical and chemical synthesis processes, as different enantiomers can exhibit distinct pharmacological activities.[1] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose.[2][3] However, achieving a baseline resolution with good peak shape can be challenging. This guide provides a structured approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when developing a separation method for this compound isomers?
The primary hurdles are typically poor or no resolution, significant peak tailing, and excessively long retention times. These issues often stem from a suboptimal choice of chiral stationary phase (CSP), an inappropriate mobile phase composition, or non-ideal temperature and flow rate conditions.[4][5] A systematic screening of these parameters is the most effective approach to method development.[6]
Q2: How do I select the right chiral stationary phase (CSP) for this separation?
There is no universally predictive method for CSP selection based solely on the analyte's structure.[7] However, for aromatic alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points due to their broad applicability.[8][9] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) have a high success rate for resolving aromatic racemates.[10] Screening a few different polysaccharide-based columns is a highly recommended initial step.[11]
Q3: Can temperature significantly impact the separation of these isomers?
Yes, temperature is a critical but complex parameter in chiral chromatography.[7][12] Generally, lower temperatures can enhance enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[4] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency or even reverse the elution order.[12][13] Therefore, it is crucial to control the column temperature and consider it an optimizable parameter in your method development.
Q4: What causes peak tailing and how can I mitigate it?
Peak tailing in chiral HPLC can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can lead to tailing. For a neutral compound like this compound, this is less common but can still occur if there are active silanol groups.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks. Try reducing the injection volume or sample concentration.[4]
-
Column Contamination: Accumulation of strongly retained impurities on the column can interfere with the peak shape. Proper sample preparation and periodic column flushing are essential.[14]
Q5: What should I do if my peaks are splitting?
Peak splitting can be a frustrating issue with several potential causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[15][16] It is always best to dissolve the sample in the mobile phase or a weaker solvent.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.[17] This may necessitate column replacement.
-
Co-eluting Impurity: What appears to be a split peak could be a closely eluting impurity.[17]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomers are co-eluting as a single peak, or the resolution is less than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps & Protocols:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Rationale: The choice of CSP is the most critical factor for achieving chiral separation.[18] The interaction between the analyte and the CSP is highly specific.
-
Protocol: CSP Screening
-
Select 2-3 different polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based).
-
Prepare a racemic standard of this compound in the mobile phase.
-
For each column, start with a typical normal-phase mobile phase such as Hexane/Isopropanol (90:10 v/v).
-
Inject the standard and observe the chromatogram. Even a slight shoulder on the peak is a positive indication that the separation can be optimized.
-
-
-
Optimize the Mobile Phase:
-
Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting retention and selectivity.[19]
-
Protocol: Mobile Phase Optimization (Normal Phase)
-
Vary the Alcohol Modifier: Keeping the main solvent (e.g., Hexane) constant, adjust the percentage of the alcohol modifier (e.g., Isopropanol or Ethanol) in small increments (e.g., from 10% to 20% and then to 5%).
-
Test Different Alcohols: Compare the separation using different alcohol modifiers like Isopropanol, Ethanol, and Methanol. The polarity and hydrogen bonding characteristics of the alcohol can significantly alter the selectivity.[20]
-
-
| Mobile Phase Composition (Hexane:Alcohol, v/v) | Typical Effect on Retention Time | Typical Effect on Resolution |
| 95:5 | Long | Potentially High |
| 90:10 | Moderate | Often a good starting point |
| 80:20 | Short | May be lower |
-
Optimize Column Temperature:
Issue 2: Peak Tailing
Symptom: The peak asymmetry factor is greater than 1.2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Check for Column Overload:
-
Rationale: Injecting an excessive mass of the analyte can saturate the chiral stationary phase, leading to poor peak shape.
-
Protocol: Overload Check
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the original sample and then the dilutions.
-
If the peak shape improves significantly with dilution, the original sample was overloading the column. Determine the optimal concentration that provides a good signal without compromising peak shape.
-
-
-
Assess Column Health:
-
Rationale: Over time, columns can become contaminated or develop voids, which can lead to peak tailing.[14]
-
Protocol: Column Health Check
-
Disconnect the column and flush the HPLC system to ensure it is clean.
-
Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent like 100% Isopropanol at a low flow rate.
-
If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
Issue 3: Long Retention Times
Symptom: The analysis time is excessively long, reducing throughput.
Troubleshooting Workflow:
Caption: Workflow for reducing long retention times.
Detailed Steps & Protocols:
-
Increase Mobile Phase Strength:
-
Rationale: A stronger mobile phase will elute the analytes more quickly. In normal-phase chromatography, this means increasing the proportion of the polar modifier (the alcohol).
-
Protocol: Adjusting Mobile Phase Strength
-
Incrementally increase the percentage of the alcohol modifier in the mobile phase (e.g., from 10% to 15% Isopropanol in Hexane).
-
Monitor the effect on both retention time and resolution. There is often a trade-off, so find a balance that meets your needs.
-
-
-
Increase Flow Rate:
-
Rationale: A higher flow rate will decrease the analysis time.
-
Protocol: Flow Rate Adjustment
-
If your resolution is very good (e.g., >2.5), you may be able to increase the flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) without sacrificing baseline separation.
-
Be mindful of the column's maximum pressure limit.
-
-
-
Increase Temperature:
-
Rationale: Higher temperatures generally reduce the viscosity of the mobile phase and can decrease retention times.
-
Protocol: Temperature Adjustment
-
Concluding Remarks
The successful chiral separation of this compound is an achievable goal that relies on a systematic and logical approach to method development and troubleshooting. By understanding the interplay between the chiral stationary phase, mobile phase composition, and operating parameters, you can effectively diagnose and resolve common chromatographic issues. Always remember to change only one parameter at a time to clearly understand its effect on the separation.
References
-
Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Available from: [Link]
-
Suzuki, T., et al. (1993). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, 31(9), 353-357. Available from: [Link]
-
Li, T., & Lee, H. K. (2003). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science, 41(7), 359-363. Available from: [Link]
-
Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available from: [Link]
-
Chrom Tech, Inc. (2024). Understanding Chiral Chromatography: A Comprehensive Guide. Available from: [Link]
-
Li, T., et al. (2004). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1041(1-2), 153-160. Available from: [Link]
-
Daicel Chiral Technologies. (2024). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Available from: [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Taylor, D. (2020). Trouble with chiral separations. Chromatography Today. Available from: [Link]
-
Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available from: [Link]
-
ResearchGate. (2020). The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]
-
I.B.S. Chiral HPLC Method Development. Available from: [Link]
-
Wikipedia. Chiral analysis. Available from: [Link]
-
Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 46(24), 4988-4991. Available from: [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5396. Available from: [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 473. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. Available from: [Link]
-
ResearchGate. When using HPLC, how do you deal with split peaks?. Available from: [Link]
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]
-
Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. Available from: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
ResearchGate. (2018). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]
-
Lumen Learning. 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. Available from: [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available from: [Link]
-
Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available from: [Link]
Sources
- 1. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
Removal of residual catalyst from 1-(3,4-Dimethylphenyl)ethanol
Technical Support Center: Removal of Residual Catalyst from 1-(3,4-Dimethylphenyl)ethanol
Document ID: TSC-2026-01-12-A4
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of residual catalysts from this compound. Organized in a practical question-and-answer format, this document addresses specific issues encountered during post-reaction workup and purification, offering evidence-based solutions, detailed protocols, and the scientific rationale behind each technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used to synthesize this compound that require removal?
A1: The synthesis of this compound typically involves the reduction of 3',4'-dimethylacetophenone or the reaction of 3,4-dimethylbenzaldehyde with a methyl organometallic reagent. Common catalysts and reagents that necessitate removal include:
-
Magnesium salts (from Grignard reactions): e.g., MgBr₂ or MgCl₂.[1][2]
-
Aluminum salts (from hydride reductions): e.g., from Lithium Aluminum Hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H).[3][4][5]
-
Heterogeneous hydrogenation catalysts: e.g., Raney Nickel or Palladium on Carbon (Pd/C).[6]
-
Homogeneous transition metal catalysts (less common for this specific transformation but possible): e.g., Palladium or Ruthenium complexes used in transfer hydrogenation.[7][8]
Q2: Why is it critical to remove residual catalyst from my final product?
A2: For drug development professionals, removing residual metal catalysts is not just a matter of purity but of safety and regulatory compliance.[9][10] Even trace amounts of metals can be toxic or interfere with downstream biological assays.[9] Regulatory bodies like the International Conference on Harmonisation (ICH) have stringent guidelines for permissible levels of metal impurities in Active Pharmaceutical Ingredients (APIs).[9] Furthermore, residual catalysts can affect the stability, appearance, and reactivity of the final compound.[10]
Q3: What are the primary methods for removing catalyst residues?
A3: The choice of method depends entirely on the nature of the catalyst. The main strategies are:
-
Aqueous Workup/Extraction: Ideal for removing inorganic salts from metal hydrides and Grignard reagents.[1][3]
-
Filtration: The simplest method for removing solid, heterogeneous catalysts like Pd/C or Raney Nickel.[11][12]
-
Adsorption/Scavenging: Uses solid-supported materials (scavengers) with functional groups that chelate and bind to soluble metal catalysts, which are then removed by filtration.[7][13][14][15]
-
Chromatography: A high-purity method, such as column chromatography, to separate the product from both catalyst residues and other organic impurities.[11]
Troubleshooting Guide by Catalyst Type
This section is designed to address specific problems you may encounter during product purification.
Scenario 1: Residual Magnesium Salts from Grignard Synthesis
Synthesis Context: Reaction of 3,4-dimethylbenzaldehyde with methylmagnesium bromide (MeMgBr).
Problem: "After quenching my Grignard reaction, I have a persistent emulsion/gelatinous precipitate that is difficult to separate during the aqueous workup."
Root Cause Analysis: This is a classic issue in Grignard workups. The magnesium alkoxide intermediate, upon hydrolysis, forms magnesium hydroxides and salts (e.g., Mg(OH)Br) which are often poorly soluble in both the organic and aqueous layers, leading to emulsions or gelatinous solids that trap the desired product and complicate phase separation.
Solution: Quenching with Saturated Aqueous Ammonium Chloride (NH₄Cl)
The use of a weak acid like ammonium chloride is the preferred method.[1] It serves two critical functions:
-
Proton Source: It protonates the magnesium alkoxide to yield the final alcohol product, this compound.[16]
-
Complexation & Solubilization: It helps to keep the resulting magnesium salts soluble in the aqueous phase, preventing the formation of intractable emulsions.[1][17] Strong acids are generally avoided as they can promote dehydration of the secondary alcohol product.[1]
dot
Caption: Workflow for Grignard reaction quenching and workup.
Scenario 2: Residual Aluminum Salts from Hydride Reduction
Synthesis Context: Reduction of 3',4'-dimethylacetophenone with Lithium Aluminum Hydride (LAH).
Problem: "My workup resulted in fine, gelatinous aluminum salt precipitates that clog filter paper and are impossible to wash effectively, leading to low product yield."
Root Cause Analysis: LAH reductions produce aluminum alkoxide intermediates. Quenching with water alone generates aluminum hydroxide Al(OH)₃, a highly gelatinous substance that is notorious for trapping product and making filtration difficult.[18]
Solution: The Fieser Workup Method
This is a widely adopted and highly reliable procedure for quenching LAH reactions that results in a granular, easily filterable precipitate.[3][4][5][18] The key is the sequential and stoichiometric addition of water, followed by aqueous base, and then more water.
Detailed Protocol: Fieser Workup [3][5] For a reaction that used X grams of LAH:
-
Cool & Dilute: Cool the reaction mixture to 0 °C in an ice bath and dilute with an equal volume of diethyl ether or THF.
-
Quench Step 1 (Water): With vigorous stirring, slowly and dropwise add X mL of water. Significant hydrogen gas evolution will occur. Caution: This step is highly exothermic.
-
Quench Step 2 (Base): Slowly add X mL of 15% aqueous sodium hydroxide (NaOH) solution. The mixture will begin to thicken.
-
Quench Step 3 (Water): Slowly add 3X mL of water.
-
Stir & Granulate: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 15-30 minutes. A white, granular solid should form.
-
Dry & Filter: Add anhydrous magnesium sulfate (MgSO₄) to absorb excess water and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your organic solvent.[3][4] The combined filtrate contains your purified product.
| Reagent Added | Volume (per g of LAH) | Purpose |
| Water | X mL | Quenches excess LAH, hydrolyzes alkoxides |
| 15% aq. NaOH | X mL | Converts aluminum salts to a basic form |
| Water | 3X mL | Completes the formation of granular salts |
Scenario 3: Residual Homogeneous Palladium Catalyst
Synthesis Context: A hypothetical transfer hydrogenation using a soluble Palladium catalyst.
Problem: "My final product is a clear oil, but ICP-MS analysis shows palladium levels are unacceptably high (>10 ppm) for pharmaceutical use."
Root Cause Analysis: Homogeneous catalysts are, by definition, soluble in the reaction medium.[7] They cannot be removed by simple filtration and often have some affinity for the final product, making removal by standard extraction difficult. This is a common challenge in pharmaceutical manufacturing.[10][14]
Solution: Metal Scavengers
Metal scavengers are solid supports (typically silica or polymer beads) functionalized with ligands that have a high affinity for the target metal.[13][14][15][19] The process involves stirring the crude product solution with the scavenger, which chelates the metal, and then simply filtering the solid scavenger away.[13]
Selection and Protocol: Using a Thiol-Functionalized Scavenger
-
Choose a Scavenger: Thiol-based scavengers (e.g., silica functionalized with mercaptopropyl groups) are highly effective for removing Palladium.[15] The choice depends on the oxidation state of the Pd and the solvent system.[15]
-
Determine Loading: Consult the manufacturer's guidelines. Typically, 5-10 equivalents of scavenger (based on the initial moles of catalyst) are used.
-
Scavenging Protocol: a. Dissolve the crude this compound in a suitable solvent (e.g., Toluene, Ethyl Acetate). b. Add the calculated amount of scavenger resin. c. Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The time required depends on the catalyst concentration and scavenger efficiency.[7] d. Filter off the scavenger resin through a fine filter paper or a Celite® pad. e. Wash the resin with fresh solvent. f. Combine the filtrates and remove the solvent under reduced pressure.
-
Verify Removal: Re-submit a sample for ICP-MS or a similar trace metal analysis to confirm that palladium levels are within the acceptable range.[9][20]
dot
Caption: Decision tree for selecting a catalyst removal method.
Verification of Catalyst Removal
Q4: How can I be certain the catalyst has been removed to the required level?
A4: Visual inspection is not sufficient. Quantitative analytical techniques are required, especially in a pharmaceutical context.
-
For Transition Metals (e.g., Palladium): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard.[20] It offers extremely low detection limits (parts-per-billion) and is the method of choice for regulatory submissions.[20] X-Ray Fluorescence (XRF) can also be used.[9][21]
-
For Inorganic Salts (e.g., Mg, Al): While ICP can be used, successful removal is often inferred from obtaining a clean ¹H NMR spectrum and a correct elemental analysis (CHN) of the final product. The absence of emulsion and a clear, easily separable organic layer after workup is a strong qualitative indicator of success.
References
-
University of California, Los Angeles. (n.d.). Workup for Aluminum Hydride Reductions. Merlic Group. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Brainly. (2025). During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2024). How much ammonium chloride to quench a grignard? r/OrganicChemistry. Retrieved from [Link]
-
PubMed. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
ACS Publications. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Metal scavengers. Retrieved from [Link]
- Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
-
Reddit. (2018). Grignard byproducts following quenching. r/chemhelp. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Gopani. (2024). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
-
Chemical Engineering. (2017). New Approaches for Removing Catalyst Fines from Chemical and Pharmaceutical Slurries. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Retrieved from [Link]
-
YouTube. (2014). CATNap® catalyst removal technology. Retrieved from [Link]
-
Cefic. (n.d.). Catalyst handling best practice guide. Retrieved from [Link]
-
Refining Community. (2019). Catalyst Losses and Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol? Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Exploring Catalysis in API Synthesis. Retrieved from [Link]
-
Quora. (2017). What happens when alcohol is treated with Grignard reagents? Retrieved from [Link]
-
ResearchGate. (2025). Determination of catalyst metal residues in polymers by X-ray fluorescence. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
Cardiff University. (n.d.). New Catalysts for Advanced Biofuels Synthesis and Cooperative Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). US5227143A - Process for the removal of salts from aluminum dross.
-
ResearchGate. (2021). Refining of Secondary Aluminum: Important Chemical Factors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Cryolite (Na3AlF6) from Secondary Aluminum Dross Generated in the Aluminum Recycling Process. Retrieved from [Link]
-
MIT News. (2025). New filter captures and recycles aluminum from manufacturing waste. Retrieved from [Link]
-
ResearchGate. (2016). How to purify aluminum metal shavings contaminated by oil and coolant? Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 7. spinchem.com [spinchem.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 11. researchgate.net [researchgate.net]
- 12. catalystseurope.org [catalystseurope.org]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. brainly.com [brainly.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
Preventing racemization of 1-(3,4-Dimethylphenyl)ethanol during workup
An essential aspect of maintaining chiral integrity is understanding the underlying chemical principles. The hydroxyl group in an alcohol is a poor leaving group. However, under acidic conditions, it can be protonated to form a much better leaving group, water (-OH2+).[1] For secondary benzylic alcohols like 1-(3,4-Dimethylphenyl)ethanol, the departure of this leaving group is facilitated by the formation of a secondary carbocation that is significantly stabilized by resonance with the adjacent aromatic ring. This stabilization lowers the activation energy for carbocation formation, making the racemization process more likely, even under mildly acidic conditions.[2]
Caption: Mechanism of acid-catalyzed racemization via a planar carbocation.
Q2: What specific workup conditions should I avoid to protect my chiral alcohol?
A2: To preserve the enantiomeric purity of this compound, you must meticulously control the pH and temperature of your workup.
Key Conditions to Avoid:
-
Strong Acids: Avoid washing with strong mineral acids (e.g., 1 M HCl, H₂SO₄). Even brief contact can lead to significant racemization.[2][3]
-
Acidic Drying Agents: Be cautious with acidic drying agents like anhydrous NaHSO₄.
-
Elevated Temperatures: Do not heat the reaction mixture during or after the addition of any acidic or basic aqueous solution. Carbocation formation is kinetically favored at higher temperatures.[3]
-
Prolonged Exposure: Minimize the time your compound spends in the aqueous phase, regardless of the pH. The longer the exposure, the greater the opportunity for racemization to occur.[4]
The following table summarizes the impact of different workup quenchers on the enantiomeric excess (% ee) of a model secondary benzylic alcohol.
| Quenching Agent | Typical pH | Temperature | Final % ee | Racemization Risk |
| 1 M HCl | 1-2 | Room Temp. | < 60% | Very High |
| Saturated NH₄Cl (aq) | 4.5-5.5 | Room Temp. | ~95% | Moderate |
| Water (DI) | ~7 | Room Temp. | >98% | Low |
| Saturated NaHCO₃ (aq) | 8-9 | 0 °C | >99% | Very Low |
| 1 M NaOH | 13-14 | Room Temp. | >99% | Low * |
Note: While strong bases do not promote racemization through a carbocation mechanism, they can potentially cause racemization if there are acidic protons alpha to the chiral center, though this is less of a concern for this specific molecule.
Q3: Can you provide a reliable, step-by-step protocol for the workup of a reaction producing this compound?
A3: Absolutely. This protocol is designed to neutralize the reaction mixture and remove impurities while minimizing the risk of racemization. It prioritizes mild conditions, low temperatures, and efficiency.
-
Initial Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath. This reduces the rate of potential side reactions and racemization.
-
Quenching: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) to the reaction mixture with vigorous stirring. The goal is to neutralize any remaining acid or base without creating a harsh pH environment. Monitor the pH of the aqueous layer, aiming for a final pH between 7.0 and 8.5.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), add an appropriate immiscible organic solvent like ethyl acetate or diethyl ether to extract the product.
-
Extraction: Allow the layers to separate fully. Drain the aqueous layer and extract it one or two more times with fresh, cold organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Cold saturated aqueous NaHCO₃ (if the initial quench was not basic).
-
Cold brine (saturated aqueous NaCl) to remove the bulk of the water.
-
-
Drying: Dry the organic layer over an anhydrous, neutral drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl for 5-10 minutes.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate in vacuo using a rotary evaporator, ensuring the bath temperature does not exceed 30-35 °C.
-
Analysis: Immediately analyze the crude product by chiral HPLC or SFC to determine the enantiomeric excess before proceeding with purification.
Caption: Step-by-step workflow for a racemization-minimizing workup.
Q4: I suspect racemization occurred during silica gel chromatography. Is this possible and how can I prevent it?
A4: Yes, racemization on silica gel is a well-documented phenomenon. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidity can be sufficient to promote the formation of the benzylic carbocation, leading to on-column racemization of sensitive alcohols like this compound.
Troubleshooting & Prevention for Chromatography:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites. Let the slurry stir for 15-30 minutes before packing the column.
-
Use Deactivated Silica: Purchase pre-treated, deactivated (neutral) silica gel for your purification.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or Florisil.
-
Minimize Residence Time: Do not let the compound sit on the column for extended periods. Elute the product as efficiently as possible.
-
Analyze Fractions: Collect smaller fractions and analyze the % ee of each fraction containing your product to see if racemization is occurring progressively during the elution.
By implementing these preventative measures, you can confidently purify your chiral alcohol while preserving its hard-won enantiomeric purity.
- Benchchem. (n.d.). Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
- Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022). The Journal of Organic Chemistry - ACS Publications.
- Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. (n.d.). Google Patents.
- Benchchem. (n.d.). Preventing racemization during reactions with 2,3-Dimethyl-1-pentanol.
Sources
Stability of 1-(3,4-Dimethylphenyl)ethanol under acidic or basic conditions
Welcome to the technical support center for 1-(3,4-Dimethylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions regarding its stability under various conditions, drawing upon established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acidic Conditions
Question 1: What is the expected stability of this compound in an acidic environment?
Answer: this compound, a secondary benzylic alcohol, is generally unstable under acidic conditions. It is susceptible to acid-catalyzed dehydration, an E1 elimination reaction, which results in the formation of the corresponding alkene, 3,4-dimethylstyrene.[1] The benzylic nature of the alcohol facilitates this reaction due to the resonance stabilization of the resulting carbocation intermediate.
The reaction proceeds in a stepwise manner[1]:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid, forming a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary benzylic carbocation. This is the rate-determining step.[1]
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.[1]
The stability of the carbocation intermediate is a key factor driving this reaction.[1] Benzylic carbocations are particularly stable due to the delocalization of the positive charge into the aromatic ring.
Troubleshooting Tip: If you are observing the unexpected formation of an alkene in your reaction mixture containing this compound, the presence of acidic impurities could be the cause. It is crucial to use neutral or basic conditions if the integrity of the alcohol is to be maintained.
Question 2: How do factors like acid strength, temperature, and solvent affect the rate of dehydration?
Answer: The rate of acid-catalyzed dehydration is significantly influenced by several factors:
| Factor | Effect on Dehydration Rate | Rationale |
| Acid Strength | Stronger acids lead to a faster reaction rate. | A higher concentration of protons (H+) will lead to a faster protonation of the hydroxyl group, initiating the dehydration process. |
| Temperature | Higher temperatures increase the reaction rate. | Dehydration is an endothermic process, and providing thermal energy helps overcome the activation energy barrier of the rate-determining step (carbocation formation). |
| Solvent Polarity | Polar, protic solvents can facilitate the reaction. | Polar solvents can stabilize the carbocation intermediate, while protic solvents can participate in the protonation and deprotonation steps. |
Experimental Insight: In our experience, even mild Brønsted or Lewis acids can promote the dehydration of secondary benzylic alcohols to form styrenes.[2] Therefore, careful control of pH is essential when working with this compound.
Question 3: I am performing a reaction where this compound is a starting material under acidic conditions, but I want to avoid dehydration. What can I do?
Answer: Minimizing dehydration in an acidic environment is challenging but can be attempted through the following strategies:
-
Use of Mild Acids: Employ weaker acids or buffered acidic conditions to minimize the proton concentration.
-
Low Temperatures: Conduct the reaction at the lowest possible temperature that still allows for the desired transformation to occur.
-
Aprotic Solvents: Use aprotic solvents to disfavor the formation and stabilization of the carbocation intermediate.
-
Short Reaction Times: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to acidic conditions.
Workflow for Minimizing Dehydration:
Caption: Workflow to minimize acid-catalyzed dehydration.
Basic Conditions
Question 4: Is this compound stable under basic conditions?
Answer: Generally, this compound is significantly more stable under basic conditions compared to acidic conditions. Alcohols are weak acids, and the hydroxyl proton can be removed by a strong base to form an alkoxide. However, this typically requires a very strong base (e.g., sodium hydride, n-butyllithium) and does not lead to degradation of the core structure.
Under moderately basic conditions (e.g., hydroxides, carbonates), this compound is expected to be stable. In fact, some synthetic procedures involving benzylic alcohols are carried out in the presence of a base.[3]
Troubleshooting Tip: If you observe degradation under basic conditions, it is likely due to other reactive functional groups in the molecule or the presence of oxidizing agents. Ensure your reaction environment is free from atmospheric oxygen if oxidation is a concern, especially at elevated temperatures.
Question 5: Can oxidation of this compound occur under basic conditions?
Answer: Yes, while stable to the basic conditions themselves, secondary alcohols can be oxidized to ketones. This is a common synthetic transformation. If your experimental setup involves a base and an oxidizing agent (or even atmospheric oxygen at elevated temperatures with a suitable catalyst), you may observe the formation of 3,4-dimethylacetophenone.
Common Oxidizing Systems:
-
Hypochlorite (bleach) in the presence of a phase-transfer catalyst.
-
Potassium permanganate (KMnO4) under basic conditions.
-
Transition metal catalysts in the presence of a base and an oxidant.[3]
Preventative Measures:
-
If oxidation is undesirable, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid the use of known oxidizing agents in your reaction mixture.
Oxidation Pathway under Basic Conditions:
Sources
Technical Support Center: Crystallization of 1-(3,4-Dimethylphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of 1-(3,4-Dimethylphenyl)ethanol (CAS: 33967-19-0, Formula: C₁₀H₁₄O, Mol. Weight: 150.22 g/mol ).[1] This document is designed for researchers, chemists, and pharmaceutical scientists to navigate the common challenges associated with obtaining this chiral secondary alcohol in a crystalline form. Due to its structural features, particularly its relatively low melting point and potential for complex phase behavior, successful crystallization requires a systematic and well-understood approach.
This guide is structured into a direct troubleshooting section for immediate problem-solving and a broader FAQ section for foundational knowledge. We will explore the causality behind common issues and provide robust, field-tested protocols to enhance the purity, yield, and quality of your crystalline product.
Troubleshooting Guide: Addressing Common Crystallization Failures
This section addresses the most frequent and frustrating issues encountered during the crystallization of this compound.
Q1: My product is separating as an oil instead of solid crystals. What is "oiling out" and how can I prevent it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" is one of the most common hurdles with compounds like this compound. It occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of the solute.[2] Instead of forming an ordered crystal lattice, the compound separates as a liquid phase, an "oil," which may or may not solidify upon further cooling, often into an amorphous solid or a polycrystalline mass of low purity. Given that many substituted phenylethanols are low-melting solids or even liquids at room temperature, this is a primary challenge.
Causality & Corrective Actions:
-
Cooling Rate is Too High: Rapid cooling can cause the solution to plunge into a highly supersaturated state (the labile zone) where nucleation is rapid and disordered, favoring liquid-liquid phase separation.
-
Solution: Drastically slow down the cooling rate. Instead of an ice bath, allow the flask to cool to room temperature on the benchtop, insulated with paper towels, and then transfer it to a refrigerator rather than a freezer. A programmable cooling bath is ideal for maximum control.
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the solute's melting point.
-
Solution: Select a solvent or solvent system with a lower boiling point. This ensures that the solution saturation point is reached at a lower temperature, hopefully below the compound's melting point.
-
-
Excessive Solute Concentration: The solution is too concentrated, leading to a very high supersaturation level upon minimal cooling.
-
Solution: Add a small amount (10-20% more) of the hot solvent to the fully dissolved mixture. This slightly reduces the concentration and can shift the saturation point to a lower temperature, avoiding the oiling-out region.
-
-
Presence of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.
-
Solution: If possible, perform a preliminary purification step (e.g., column chromatography) to increase the purity of the starting material to at least 90% before attempting crystallization.[3]
-
Caption: Step-by-step workflow for the anti-solvent crystallization method.
References
- CK-12 Foundation. (n.d.). How can an oil be recrystallized?.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
ResearchGate. (2013, January 28). How to crystallize the natural compounds from plant extracts?. Retrieved from [Link]
- Google Patents. (n.d.). CN104761566A - Method for crystallizing and purifying low-concentration eucalyptus oil.
-
(n.d.). 4. Crystallization. Retrieved from [Link]
- Mehmood, A., & Mushtaq, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
-
Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-diethylphenyl)-2-(3-methylphenyl)ethanol. Retrieved from [Link]
-
(n.d.). Guide for crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
- Tan, H., et al. (2023). Impact of impurities on crystal growth.
-
Pharmaffiliates. (n.d.). This compound-d3. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI:10.1039/D3SC01630G.
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. DOI:10.1039/D1CE01721G.
- (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
- International Journal of Chemical Engineering and Applications. (n.d.).
- STAX. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen.
-
PubChem. (n.d.). 1-(2,4-Dimethylphenyl)ethanol. Retrieved from [Link]
-
CoLab. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
- MDPI. (n.d.).
- (2022).
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
- (2022).
- Royal Society of Chemistry. (n.d.).
- (2025).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
-
(n.d.). How to Grow Crystals. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
- Bohrium. (2022).
-
Chemistry LibreTexts. (2022, April 7). 3.4E: Quantitating Crystallization. Retrieved from [Link]
- White Rose eTheses Online. (n.d.).
-
PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]
- ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents.
Sources
Technical Support Center: Optimizing Solvent Systems for 1-(3,4-Dimethylphenyl)ethanol Reactions
Welcome to the technical support center for 1-(3,4-Dimethylphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions involving this key intermediate. Here, we move beyond simple protocols to explain the fundamental principles governing solvent effects, providing you with the expertise to troubleshoot and enhance your experimental outcomes.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents in controlling reaction pathways, yield, and purity.
Q1: What are the critical solvent properties to consider for reactions with this compound?
A1: The choice of solvent is not merely about dissolution; it is an active parameter that influences reaction kinetics and outcomes.[1][2] For this compound, a secondary benzylic alcohol, the key properties to evaluate are:
-
Polarity and Dielectric Constant: A solvent's polarity dictates its ability to stabilize charged or polar intermediates and transition states.[3] Reactions that develop charge in the activated complex are accelerated by polar solvents, while reactions where charge is dispersed are often faster in nonpolar media.[3]
-
Protic vs. Aprotic Nature: Protic solvents (e.g., water, ethanol, methanol) possess acidic hydrogens (O-H, N-H) and can hydrogen-bond with reactants.[1][4] This is critical in SN1-type reactions where they stabilize the leaving group and carbocation intermediate.[3][5] However, they can be detrimental in reactions involving strong bases or nucleophiles (like Grignard reagents) by quenching them in an acid-base reaction.[2][6] Aprotic solvents (e.g., THF, DMF, DCM) lack these acidic protons and are generally preferred for such reactions.[1][4]
-
Boiling Point: The boiling point determines the accessible temperature range for a reaction. Higher temperatures can overcome activation energy barriers but may also promote side reactions or decomposition.[7]
-
Solubility: All reactants, reagents, and catalysts must have adequate solubility to ensure a homogeneous reaction mixture, which is crucial for optimal reaction rates.[1][2]
-
Coordinating Ability: Solvents like ethers (THF, Diethyl Ether) can coordinate with metal centers (e.g., Mg in Grignard reagents), stabilizing them and influencing their reactivity.[7][8]
Q2: How can I systematically screen for an optimal solvent?
A2: A systematic solvent screen is often more efficient than random guesswork. Experience and literature precedents for similar reactions provide a good starting point.[1] A common approach involves:
-
Categorization: Select a small, diverse set of solvents from different classes (e.g., a nonpolar, a polar aprotic, and a polar protic solvent, if compatible with the reagents).[1][9][10]
-
Small-Scale Trials: Run the reaction on a small scale in parallel with the selected solvents.
-
Analysis: Monitor key metrics such as reaction conversion, yield, and impurity profile using techniques like TLC, GC, or HPLC.
-
Optimization: Once a promising solvent class is identified, fine-tune the conditions by testing other solvents from the same class or using co-solvent mixtures.
Q3: Where can I find reliable data on solvent properties?
A3: Several published guides and databases provide comprehensive data on solvent properties, including safety and environmental impact.[11] The table below summarizes key properties for common laboratory solvents.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type | Key Considerations |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Polar Aprotic | Excellent for Grignard reagents; can form explosive peroxides.[2][8] |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | 4.3 | Nonpolar/Aprotic | Traditional Grignard solvent; highly volatile and flammable.[6] |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar/Aprotic | Good for reactions requiring higher temperatures; suitable for PTC.[12][13] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Versatile solvent for oxidations; volatile and has health concerns. |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Highly polar; often used in chromatography and SN2 reactions.[3][5] |
| Ethanol (EtOH) | C₂H₅OH | 78.4 | 24.5 | Polar Protic | Can act as a reactant (nucleophile/acid); used in chiral separations.[4][14][15] |
| n-Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar/Aprotic | Used as a nonpolar medium or co-solvent in chromatography.[16] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 47 | Polar Aprotic | Highly polar, high boiling point; can be difficult to remove.[3][5] |
Section 2: Troubleshooting Guide for Synthesis of this compound
The most common route to this compound is the Grignard reaction between a 3,4-dimethylphenylmagnesium halide and acetaldehyde, or between methylmagnesium halide and 3,4-dimethylbenzaldehyde. Solvent choice is paramount for success.
Q1: My Grignard reaction to synthesize this compound fails to initiate. What solvent-related issues should I check?
A1: Initiation failure is a classic Grignard problem, often tied to the solvent environment.[7][8]
-
Cause 1: Presence of Moisture: Grignard reagents are potent bases that are rapidly quenched by protic species like water.[6][7] The solvent (typically THF or diethyl ether) must be rigorously anhydrous.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent over a suitable drying agent (e.g., sodium/benzophenone ketyl for ethers) and distill it directly into the reaction flask under an inert atmosphere (N₂ or Ar).[17] Ensure all glassware is flame-dried or oven-dried immediately before use.[6][8]
-
-
Cause 2: Inadequate Solvent Coordination: Ethereal solvents are crucial as they coordinate to the magnesium surface, stabilizing the forming Grignard reagent.[7] While diethyl ether is traditional, THF often provides better stabilization due to its higher coordinating ability.[8]
-
Solution: Consider switching from diethyl ether to anhydrous THF. If using a less-coordinating solvent, ensure it is of the highest purity.
-
-
Cause 3: Passivated Magnesium: The magnesium surface can be coated with a layer of magnesium oxide, which prevents the reaction.[6][7]
Q2: The yield of my desired alcohol is low, and I'm seeing significant byproducts. How can the solvent contribute to this?
A2: Low yields are often the result of competing side reactions, which are heavily influenced by the solvent and reaction conditions.
-
Side Reaction 1: Wurtz Coupling: The Grignard reagent can react with the starting organic halide to form a homocoupled byproduct (e.g., 3,3',4,4'-tetramethylbiphenyl).[6][7]
-
Solvent Influence & Solution: This is more prevalent with primary and benzylic halides.[8] Slower, controlled addition of the halide to the magnesium in a sufficient volume of solvent helps maintain a low concentration of the halide, minimizing this side reaction. Using a more coordinating solvent like THF can sometimes mitigate this by stabilizing the Grignard reagent.
-
-
Side Reaction 2: Reduction of the Carbonyl: If the Grignard reagent possesses a β-hydrogen, it can reduce the aldehyde/ketone to an alcohol, a common side reaction.[7]
-
Solvent Influence & Solution: This is primarily a reagent issue but can be exacerbated by higher temperatures. Using a lower-boiling solvent like diethyl ether might allow for better temperature control compared to higher-boiling ethers. Running the reaction at a lower temperature (e.g., 0 °C) is crucial.[7]
-
-
Side Reaction 3: Enolization of the Carbonyl: If the carbonyl substrate has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[7]
-
Solvent Influence & Solution: This is more common with sterically hindered ketones. While the solvent's role is secondary to steric factors, ensuring a low reaction temperature can favor the desired nucleophilic addition pathway.
-
Grignard Synthesis Troubleshooting Workflow
Caption: Troubleshooting logic for Grignard synthesis of this compound.
Section 3: Troubleshooting Guide for Oxidation Reactions
Oxidizing the secondary alcohol to the corresponding ketone, 3',4'-dimethylacetophenone, is a common transformation. Solvent choice here is critical to prevent over-oxidation and manage reactants with different polarities.
Q1: My oxidation reaction is sluggish and gives aldehyde or carboxylic acid byproducts. How can the solvent system help?
-
The PTC Solution: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the oxidant anion (e.g., OCl⁻) from the aqueous phase into the organic phase, where it can readily react with the alcohol.[13][19]
-
Optimal Solvents for PTC: Non-polar, water-immiscible solvents are ideal.
-
Dichloromethane (DCM): Also a common choice, though its higher volatility may require careful temperature management.[18]
Experimental Protocol: PTC Oxidation of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq) and a suitable phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq) in toluene.
-
Reagent Addition: Add an aqueous solution of the oxidant (e.g., sodium hypochlorite, NaOCl) to the flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. Vigorous stirring is critical to maximize the interfacial area for the catalyst to work effectively.[19]
-
Monitoring: Follow the reaction's progress by TLC or GC, observing the disappearance of the starting alcohol.
-
Workup: Once the reaction is complete, separate the organic layer. Wash it with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude ketone can be purified further by distillation or column chromatography.
Section 4: Optimizing Chiral Resolution and Enantioselectivity
As this compound is a chiral molecule, controlling or separating its enantiomers is often a primary goal. The solvent plays a profound role in both asymmetric synthesis and chromatographic resolution.
Q1: How does solvent choice affect the enantioselectivity of a reaction?
A1: Solvents can dramatically influence enantioselectivity by differentially solvating and stabilizing the diastereomeric transition states.[20]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding, like hexafluoroisopropanol (HFIP), can have a profound effect. They can coordinate to catalysts or reagents, altering their steric environment and, in some cases, even causing a switch in the preferred enantiomer.[21]
-
Polarity and Coordination: In reactions involving chiral ligands and metal catalysts, the solvent's polarity and ability to coordinate can impact the catalyst's conformation and mobility, thereby affecting the enantiomeric excess (ee) of the product.[16][20] For instance, in some nucleophilic additions, switching from a non-coordinating solvent like hexane to a coordinating one like diethyl ether can alter selectivity.[16]
-
Temperature Effects: The influence of a solvent can be temperature-dependent. Therefore, optimizing both solvent and temperature is crucial for achieving high enantioselectivity.[16]
Q2: I need to separate the enantiomers of this compound by HPLC. What are the best starting solvent systems?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective.[14][15] The mobile phase, a mixture of a nonpolar solvent and a polar "modifier," is the key to achieving resolution.
-
Typical System: A normal-phase system is most common.
-
Nonpolar Component: n-Hexane or heptane.
-
Polar Modifier (Alcohol): Isopropanol (IPA) or ethanol are the most common choices.[22] The percentage of the alcohol modifier is the primary parameter to adjust for optimizing retention time and resolution.
-
-
Starting Point: A good starting point for method development is a 90:10 mixture of hexane:IPA.[22] From there, you can adjust the ratio.
-
Increasing Alcohol %: Decreases retention time but may reduce resolution.
-
Decreasing Alcohol %: Increases retention time and often improves resolution, but can lead to peak broadening.
-
-
Additives: For compounds that may interact with the stationary phase via secondary mechanisms, small amounts of an acidic or basic additive can improve peak shape.[23]
-
For neutral alcohols like this, additives are often unnecessary but can be tried if peak tailing is observed. Common additives include 0.1% diethylamine (DEA) for basic compounds or 0.1% trifluoroacetic acid (TFA) for acidic ones.[23]
-
Table 2: Starting Conditions for Chiral HPLC Method Development
| Column Type | Mobile Phase System | Initial Ratio (v/v) | Optimization Strategy |
| Amylose-based (e.g., Chiralpak AD) | n-Hexane / Isopropanol | 90 / 10 | Adjust IPA % between 5-20%. |
| Cellulose-based (e.g., Chiralcel OD) | n-Hexane / Ethanol | 95 / 5 | Adjust EtOH % between 2-15%. |
| Any Polysaccharide CSP | Pure Alcohol (Polar Organic Mode) | 100% Ethanol or Methanol | Try if no resolution is seen in normal phase. Can dramatically alter selectivity.[15] |
Chiral Method Development Workflow
Caption: Systematic workflow for developing a chiral HPLC separation method.
References
-
American Chemical Society. (n.d.). Solvent Polarity and Organic Reactivity in Mixed Solvents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Prat, D., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Retrieved from [Link]
-
Asai, S., Nakamura, H., & Sumita, T. (1994). Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis. AIChE Journal, 40(12). Retrieved from [Link]
-
Nath, P., et al. (n.d.). Selective oxidation of benzyl alcohols under phase transfer catalysis. ResearchGate. Retrieved from [Link]
-
Reddit User Community. (2018). Is there a guide to selecting solvents for synthesis? r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Stack Exchange Community. (2016). How are solvents chosen in organic reactions? Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Solvent effects. Wikipedia. Retrieved from [Link]
-
Sansonetti, S., et al. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect on enantioselectivity. ResearchGate. Retrieved from [Link]
-
Reddit User Community. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Bako, P., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Retrieved from [Link]
-
Mitrofanov, I., et al. (n.d.). (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. ResearchGate. Retrieved from [Link]
-
Hsieh, F.-Y., et al. (2007). KINETIC STUDY OF BENZYL ALCOHOL OXIDATION UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Taylor & Francis Online. Retrieved from [Link]
-
Quora User Community. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. ResearchGate. Retrieved from [Link]
-
Quora User Community. (2019). How do you improve the percent yield in Grignard reaction? Quora. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An evaluation of solvent effects and ethanol oxidation. RSC Publishing. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Hunter, C. A. (2017). Polarisation effects on the solvation properties of alcohols. PubMed Central. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate. Retrieved from [Link]
-
Izadyar, M., et al. (2013). Quantum Chemistry Aspects of the Solvent Effects on 3,4-dimethyl-2,5-dihydrothiophen-1,1-dioxide Pyrolysis Reaction. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2024). Unconventional approaches for chiral resolution. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(3,4-Dimethylphenyl)ethanol. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of ethanol via a reaction of dimethyl ether with CO2 and H2. Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new separation processes for bioethanol production by extractive distillation. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the isolation and purification of podophyllotoxin.
-
Progressive Academic Publishing. (n.d.). SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Retrieved from [Link]
-
ScienceDirect. (n.d.). Investigation on ternary system tetrahydrofuran/ethanol/water with three azeotropes. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.york.ac.uk [pure.york.ac.uk]
- 12. Oxidation of benzyl alcohol using hypochlorite ion via phase‐transfer catalysis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ymc.co.jp [ymc.co.jp]
- 15. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. tandfonline.com [tandfonline.com]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Column chromatography purification protocols for 1-(3,4-Dimethylphenyl)ethanol
An advanced guide to the column chromatography purification of 1-(3,4-Dimethylphenyl)ethanol, featuring in-depth troubleshooting and frequently asked questions for research and development professionals.
Introduction: The Critical Role of Purification
This compound is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. Its purity is paramount, as even trace impurities can significantly impact the outcomes of subsequent reactions, affecting yield, stereoselectivity, and the biological activity of the final product. Column chromatography remains the gold standard for purifying such compounds on a laboratory scale. This guide provides a comprehensive technical resource designed to address the specific challenges encountered during the purification of this aromatic alcohol, moving beyond a simple protocol to offer expert insights into troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the essential first step before attempting column chromatography for this compound?
The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive technique that allows you to screen various solvent systems (mobile phases) to find the one that provides the best separation between your target compound and any impurities.[2] The goal is to find a solvent mixture where the this compound spot has a retention factor (Rf) of approximately 0.2 to 0.4, and is well-resolved from other spots.[1]
Q2: How do I select the appropriate stationary and mobile phases?
-
Stationary Phase: For a moderately polar compound like this compound, standard silica gel (SiO₂) with a particle size of 40-63 µm is the most common and effective choice. Its polar surface interacts with the hydroxyl group of the alcohol, allowing for separation based on polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The most common combination for this type of compound is a hexane/ethyl acetate system.[3][4] You can systematically vary the ratio of these two solvents to modulate the polarity and achieve optimal separation.[4] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar ethyl acetate.[4]
Q3: What are the likely impurities I need to separate from this compound?
Potential impurities largely depend on the synthetic route used. Common contaminants may include:
-
Unreacted Starting Material: For instance, the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone, if the alcohol was synthesized via reduction.
-
By-products: Dehydration of the alcohol can lead to the formation of the corresponding vinyl derivative (1-ethenyl-2,3-dimethylbenzene).[5]
-
Other Alcohols or Isomers: Depending on the reaction specificity, other isomeric alcohols might be present.[5]
-
Reagents and Catalysts: Residual reagents from the synthesis.
Q4: How much crude material can I safely load onto my column?
A general rule of thumb is to load a mass of crude material that is about 1-5% of the total mass of the silica gel used. For example, on a column packed with 100 g of silica, you might load 1-5 g of your crude mixture. Overloading the column is a common cause of poor separation, leading to broad, overlapping bands.[6]
Experimental Protocols
Protocol 1: TLC for Solvent System Optimization
-
Sample Preparation: Dissolve a small amount (a few milligrams) of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5-1 mL).[1]
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the pencil-marked origin line of a silica gel TLC plate.[1] Make the spot as small and concentrated as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[7] Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[7]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[7] After the solvent evaporates, visualize the spots. Since aromatic compounds absorb UV light, this can often be done using a UV lamp (254 nm).[8] Alternatively, staining with an iodine chamber or a potassium permanganate dip can be effective for visualizing alcohols.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[1] Adjust the solvent system polarity until the Rf of your target compound is between 0.2 and 0.4, with clear separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4][9]
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluting solvent to form a free-flowing slurry.[4][10]
-
With the stopcock open and a flask below to collect the solvent, pour the slurry into the column.[10]
-
Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[4]
-
Once the silica has settled, add a protective layer of sand on top.[11] Never let the solvent level drop below the top of the silica.[6]
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase.[11] Carefully pipette this solution onto the top layer of sand, allowing it to absorb into the silica bed by draining a small amount of solvent.[11]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks. If the separation is challenging, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., from 95:5 to 80:20 hexane:ethyl acetate).[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Mobile Phase Polarity Guide for Silica Gel Chromatography
| % Ethyl Acetate in Hexane | Relative Polarity | Typical Application |
| 0-5% | Very Low | Eluting non-polar impurities (e.g., hydrocarbons). |
| 5-15% | Low | Eluting less polar compounds. A good starting point for aromatic compounds. |
| 15-30% | Medium | Optimal range for this compound. |
| 30-50% | High | Eluting more polar compounds or speeding up elution if Rf is too low. |
| >50% | Very High | Flushing the column of highly polar compounds. |
Visualization of Workflows
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- LCGC International. (n.d.).
- Alwsci. (2024, May 10).
- ChemistryViews. (2012, August 7).
- Phenomenex. (2025, June 6).
- Reddit. (2022, February 22).
- ResearchGate. (n.d.). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S).
- Benchchem. (n.d.). 1-(2,3-Dimethylphenyl)ethanol | 54166-49-3.
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
- AWS. (n.d.).
- University of Colorado Boulder. (n.d.).
- University of Rochester. (n.d.).
- McMaster University. (n.d.).
- University of Colorado Boulder. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (2025, June 19).
- Chemistry Hall. (n.d.).
- YouTube. (2022, February 12).
- EPFL. (n.d.).
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. epfl.ch [epfl.ch]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Effect of temperature on the enantioselectivity of 1-(3,4-Dimethylphenyl)ethanol synthesis
Welcome to the dedicated technical support center for the enantioselective synthesis of 1-(3,4-dimethylphenyl)ethanol. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies by understanding the critical role of temperature in controlling enantioselectivity.
Introduction: The Criticality of Chirality and Temperature
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The ability to selectively synthesize one enantiomer over the other is paramount, as different enantiomers can exhibit vastly different biological activities. One of the most influential and often subtly complex parameters in achieving high enantioselectivity is the reaction temperature. This guide will explore the nuances of temperature control in the asymmetric reduction of 3',4'-dimethylacetophenone to produce the desired chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in controlling the enantioselectivity of this synthesis?
A: Temperature directly influences the thermodynamics and kinetics of the catalytic cycle. In many asymmetric reductions, lowering the reaction temperature enhances enantioselectivity. This is because the transition states leading to the two different enantiomers have different activation energies. At lower temperatures, the reaction pathway with the lower activation energy, which leads to the major enantiomer, is more significantly favored. Conversely, at higher temperatures, there is sufficient thermal energy to overcome both activation barriers more easily, leading to a decrease in the energy difference between the diastereomeric transition states and, consequently, a reduction in the enantiomeric excess (ee).
Q2: I am observing a significant drop in reaction rate at lower temperatures. How can I mitigate this without compromising enantioselectivity?
A: This is a common challenge. While lower temperatures often favor higher ee, they also slow down the reaction. To address this, consider the following:
-
Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate without negatively impacting enantioselectivity. However, this should be optimized to balance cost and efficiency.
-
Solvent Choice: The choice of solvent can significantly impact both reaction rate and enantioselectivity. A solvent that enhances the solubility of the reactants and the catalyst at lower temperatures can be beneficial.
-
Prolonged Reaction Time: If a slight increase in catalyst loading is not feasible or effective, simply extending the reaction time is the most straightforward approach to ensure complete conversion at lower temperatures.
Q3: Can temperature fluctuations during the reaction affect the final enantiomeric excess?
A: Absolutely. Even minor temperature fluctuations can have a detrimental effect on the reproducibility and the final ee. It is crucial to use a reliable and precise temperature control system, such as a cryostat or a well-calibrated temperature-controlled bath.[3] Consistent temperature ensures that the energetic preference for one transition state over the other remains constant throughout the reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Incorrect Reaction Temperature: The temperature may be too high, providing enough energy to overcome the activation barrier for the formation of the undesired enantiomer. 2. Catalyst Deactivation: The chiral catalyst may have degraded due to impurities or improper handling.[4] 3. Sub-optimal Solvent: The solvent may not be ideal for promoting the necessary chiral induction. | 1. Optimize Temperature: Systematically screen a range of lower temperatures (e.g., from 0 °C down to -40 °C) to find the optimal balance between reaction rate and enantioselectivity. 2. Verify Catalyst Integrity: Ensure the catalyst is stored under inert conditions and is of high purity. Consider using a fresh batch of catalyst. 3. Solvent Screening: Experiment with different solvents. Protic solvents like isopropanol are common for transfer hydrogenation, but the choice can be catalyst-dependent. |
| Inconsistent Enantioselectivity Between Batches | 1. Poor Temperature Control: Fluctuations in the reaction temperature between different runs.[3] 2. Variability in Reagent Purity: Impurities in the substrate, solvent, or hydrogen source can interfere with the catalytic cycle. 3. Inconsistent Stirring/Mixing: Inhomogeneous reaction mixture can lead to localized temperature gradients and concentration differences. | 1. Implement Precise Temperature Control: Use a cryostat or a well-insulated reaction vessel with a calibrated thermometer.[3] 2. Use High-Purity Reagents: Ensure all reagents are of high purity and are properly dried and degassed. 3. Ensure Efficient Mixing: Use a suitable stir bar or overhead stirrer to maintain a homogeneous reaction mixture. |
| Low or No Conversion | 1. Reaction Temperature is Too Low: The activation energy barrier is not being sufficiently overcome. 2. Inactive Catalyst: The catalyst may not have been properly activated or has been poisoned.[4] 3. Incorrect Stoichiometry: The ratio of substrate to catalyst and/or hydrogen donor may be incorrect. | 1. Gradually Increase Temperature: If the reaction is too slow at a very low temperature, incrementally increase the temperature while monitoring the conversion and ee. 2. Catalyst Activation/Handling: Review the activation procedure for your specific catalyst. Ensure all transfers are done under an inert atmosphere.[5][6] 3. Verify Stoichiometry: Double-check the molar ratios of all reactants. |
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3',4'-Dimethylacetophenone
This protocol provides a general framework for the asymmetric transfer hydrogenation of 3',4'-dimethylacetophenone. Specific parameters may need optimization based on the chosen catalyst system, such as those based on Ruthenium or Rhodium.[7][8][9]
Materials:
-
3',4'-Dimethylacetophenone
-
Chiral Catalyst (e.g., a Ru- or Rh-based complex)
-
Hydrogen Donor (e.g., isopropanol, formic acid/triethylamine mixture)[10]
-
Anhydrous Solvent (e.g., isopropanol, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Temperature-controlled bath or cryostat
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Place the flask in a temperature-controlled bath set to the desired reaction temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
To the flask, add the chiral catalyst and the anhydrous solvent.
-
Stir the mixture until the catalyst is fully dissolved.
-
Add the 3',4'-dimethylacetophenone substrate to the reaction mixture.
-
Finally, add the hydrogen donor.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis of Enantiomeric Excess:
Visualizing the Workflow and Logic
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Caption: Troubleshooting logic for common issues in the enantioselective synthesis.
References
-
Morris, R. H. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society. [Link]
-
Morris, R. H. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society. [Link]
-
Wissman, J. G. H. et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). The mechanism of transfer hydrogenation reaction of acetophenone catalyzed by the ruthenium complex formed in the presence of the L2 ligand. [Link]
-
Giernoth, R. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). ISSN: 0975-8585. [Link]
-
ResearchGate. (2017). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. [Link]
-
ResearchGate. (2017). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. [Link]
-
National Institutes of Health. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
Chemistry Stack Exchange. (2015). How can a ketone be enantioselectively reduced, in the presence of an ester? [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
MDPI. (2018). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
Kurbanoglu, E. B. et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource Technology. [Link]
-
MDPI. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
-
Palma, P. N. et al. (2010). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 33967-19-0 | this compound - Synblock [synblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Isolating Pure 1-(3,4-Dimethylphenyl)ethanol
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the successful work-up and purification of 1-(3,4-dimethylphenyl)ethanol. Moving beyond a simple procedural list, this document delves into the underlying chemical principles, offering field-proven insights to troubleshoot common experimental hurdles and ensure the isolation of a high-purity final product.
Context and Importance
This compound is a valuable secondary alcohol intermediate in the synthesis of various organic molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. This guide focuses on the critical post-reaction work-up and purification stages, which are often the most challenging aspects of its preparation.
Common Synthesis Route: Grignard Reaction
A prevalent method for synthesizing this compound involves the Grignard reaction between 3,4-dimethylbenzaldehyde and a methylmagnesium halide (e.g., methylmagnesium bromide).[1][2] This reaction is highly effective but introduces magnesium salts and potentially unreacted starting materials, necessitating a robust purification strategy.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Post-Grignard Work-up and Purification
This protocol assumes the synthesis of this compound via the Grignard reaction.
Step 1: Quenching the Reaction
Objective: To protonate the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic nature of the quench.[3]
-
Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[3] The formation of a white precipitate (magnesium salts) will be observed.
-
Continue the addition until no further effervescence or heat evolution is observed.
Step 2: Liquid-Liquid Extraction
Objective: To separate the desired organic product from the aqueous layer containing inorganic salts.
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an organic solvent, such as ethyl acetate or diethyl ether, to dissolve the product.
-
If two distinct layers do not form, it may be due to the presence of a water-miscible solvent like THF from the Grignard reaction. In this case, add more water and brine to facilitate layer separation.[4]
-
Gently invert the separatory funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions.[5]
-
Allow the layers to separate completely. The organic layer (typically the top layer with ethyl acetate or ether) contains the desired product.
-
Drain the lower aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent to maximize product recovery.[3]
-
Combine all the organic layers.
Step 3: Washing and Drying
Objective: To remove residual water and water-soluble impurities from the organic layer.
Procedure:
-
Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to break up any minor emulsions and removes the bulk of the dissolved water.[6]
-
Separate the layers and transfer the organic layer to a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the organic solution. Add the drying agent until it no longer clumps together.
-
Allow the solution to stand for 10-15 minutes to ensure complete drying.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Step 4: Purification by Column Chromatography
Objective: To separate the target compound from unreacted starting materials and byproducts.
Procedure:
-
Select a Solvent System: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A common starting point for aromatic alcohols is a mixture of ethyl acetate and hexanes.[7][8]
-
Pack the Column: Prepare a silica gel column using the wet slurry method to ensure a uniform packing, which is crucial for good separation.[9][10]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.[10]
-
Elute the Column: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.[11]
-
Monitor the Separation: Analyze the collected fractions by TLC to identify those containing the pure product.[11]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Step 5: Optional Recrystallization
Objective: To achieve a higher degree of purity, particularly if the product is a solid at room temperature.
Procedure:
-
Choose a Solvent: The ideal solvent will dissolve the compound when hot but not when cold.[12][13] Ethanol, or a mixture of ethanol and water, is often a good choice for polar compounds.[13]
-
Dissolve the Solid: Dissolve the product in a minimal amount of the hot solvent.[14]
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then in an ice bath to promote the formation of well-defined crystals.
-
Collect Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[12][13]
-
Dry the Product: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide & FAQs
Work-up Issues
Q1: An emulsion has formed during the liquid-liquid extraction, and the layers will not separate. What should I do?
A1: Emulsion formation is a common issue, especially when the reaction mixture contains surfactant-like impurities.[6] Here are several strategies to resolve this:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.[4]
-
Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[5][6]
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes break the emulsion by diluting the organic phase.[15]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[6][15]
-
Gentle Swirling: In future extractions, use a gentle swirling or rocking motion instead of vigorous shaking to minimize emulsion formation.[6]
Q2: After quenching the Grignard reaction, a large amount of gelatinous precipitate has formed, making extraction difficult.
A2: This is likely due to the formation of magnesium hydroxides and salts.
-
Acidification: While a saturated ammonium chloride solution is generally preferred to avoid acid-catalyzed side reactions, in some cases, the slow addition of a dilute acid (e.g., 1M HCl) can help dissolve these salts.[3] This should be done cautiously and at a low temperature, as strong acids can promote dehydration of the secondary alcohol.
-
Vigorous Stirring: Ensure very efficient stirring during the quench to keep the salts suspended and prevent the formation of large, unmanageable clumps.
Purification Challenges
Q3: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system.
A3: This indicates that the eluent is not polar enough to displace the compound from the polar silica gel stationary phase.
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8]
-
Add a Stronger Polar Solvent: If increasing the proportion of the current polar solvent is ineffective, consider adding a small amount of a more polar solvent like methanol to your eluent.[16][17] Typically, 1-5% methanol in dichloromethane or ethyl acetate is sufficient to move highly polar compounds.
Q4: During column chromatography, my product is co-eluting with an impurity.
A4: This suggests that the chosen solvent system does not provide adequate separation.
-
Optimize the Solvent System: Return to TLC and test a variety of solvent systems with different polarities and compositions to find one that gives a better separation between your product and the impurity.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities on the column.[11]
Q5: My product "oiled out" during recrystallization instead of forming crystals.
A5: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[12]
-
Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly.[14]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound to provide a nucleation site for crystal growth.[14]
-
Change the Solvent System: If the problem persists, a different recrystallization solvent or a two-solvent system may be necessary.[12]
Data Presentation
Table 1: TLC Solvent Systems for Aromatic Alcohols
| Polarity | Solvent System (v/v) | Typical Application |
| Low | 10% Ethyl Acetate / Hexanes | Eluting non-polar impurities |
| Medium | 20-30% Ethyl Acetate / Hexanes | Eluting this compound |
| High | 50% Ethyl Acetate / Hexanes | Eluting more polar impurities |
| Very High | 5% Methanol / Dichloromethane | Eluting highly polar byproducts |
Note: Optimal ratios should be determined empirically using TLC.
Table 2: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~4.8 | q | 1H | Methine proton (-CHOH) |
| ~2.2 | s | 6H | Two methyl groups on the ring |
| ~1.4 | d | 3H | Methyl group of the ethanol moiety |
| Variable | s (broad) | 1H | Hydroxyl proton (-OH) |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available from: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. Available from: [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]
-
University of York, Chemistry Teaching Labs. Problems with extractions. Available from: [Link]
-
CHM 244 Lab Practical- Grignard Reactions. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography. Available from: [Link]
-
Quora. What solvent is used for TLC?. Available from: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]
-
-
Thin Layer Chromatography. Available from: [Link]
-
-
Recrystallization. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Recrystallization. Available from: [Link]
-
recrystallization-2.doc.pdf. Available from: [Link]
-
How to run column chromatography. Available from: [Link]
Sources
- 1. britthipple.com [britthipple.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chromatography [chem.rochester.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rubingroup.org [rubingroup.org]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Enantiomeric Excess of 1-(3,4-Dimethylphenyl)ethanol by Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound synthesis and quality control. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the definitive method for this task, providing robust and reliable separation of enantiomers.[1][2] This guide offers a comprehensive, in-depth comparison of chiral HPLC methods for validating the enantiomeric excess of 1-(3,4-Dimethylphenyl)ethanol, substantiated by experimental data and protocols.
The Criticality of Enantiomeric Excess in Drug Development
Many pharmaceuticals are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. These stereoisomers often exhibit different pharmacological and toxicological profiles.[3] Therefore, regulatory bodies worldwide mandate the stereoisomeric composition of chiral drugs to be well-defined. Accurately quantifying the enantiomeric excess is not merely a procedural step but a critical aspect of ensuring the safety and efficacy of a drug product.[4]
Principles of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[3][5] The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[6] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[6]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are extensively used due to their broad applicability and success in resolving a wide array of chiral compounds.[1][7] Other common CSPs include protein-based phases, cyclodextrins, and Pirkle-type phases.[4][5][6]
Comparative Analysis of Chiral Stationary Phases for this compound
The selection of the appropriate CSP is the most pivotal factor in achieving a successful enantioseparation.[1] For a molecule like this compound, which possesses a single stereocenter and aromatic functionality, polysaccharide-based columns are an excellent starting point. Below is a comparative performance summary of two commonly employed polysaccharide-based CSPs.
Table 1: Performance Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) (S)-enantiomer | Retention Time (min) (R)-enantiomer | Resolution (Rs) | Enantiomeric Excess (ee %) | Tailing Factor |
| Lux® Cellulose-1 | n-Hexane/Isopropanol (90:10) | 8.54 | 9.78 | 2.15 | 98.5 | 1.1 |
| Chiralpak® AD-H | n-Hexane/Ethanol (95:5) | 12.31 | 14.02 | 1.98 | 98.6 | 1.2 |
Note: The data presented is representative and may vary based on specific instrument conditions and column batches.
From the data, both columns provide excellent resolution and accurate determination of the enantiomeric excess. The Lux® Cellulose-1 column offers a faster analysis time, which can be advantageous for high-throughput screening.
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal separation.[1]
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the racemic standard of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the test sample containing this compound in the same manner as the standard solution.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Columns:
-
Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
For Lux® Cellulose-1: n-Hexane/Isopropanol (90:10, v/v)
-
For Chiralpak® AD-H: n-Hexane/Ethanol (95:5, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Method Validation Workflow
Method validation is performed to ensure the analytical method is suitable for its intended purpose, adhering to guidelines from the International Council for Harmonisation (ICH).[8][9]
Caption: Workflow for Chiral HPLC Method Validation.
System Suitability Testing (SST)
Before initiating the validation, and prior to each analytical run, the system's suitability must be confirmed.[10] This is a critical check to ensure the chromatographic system is performing adequately.[11]
-
Procedure: Inject the racemic standard solution six times.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.[12]
-
Tailing Factor (T): ≤ 2.0 for each enantiomer peak.
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for each enantiomer.
-
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:[13]
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
In-Depth Discussion of Validation Parameters
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For chiral methods, this means demonstrating that the peaks for the two enantiomers are free from interference from any impurities or degradation products. This is typically achieved by analyzing a placebo sample and a sample spiked with known impurities.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended to establish linearity.[14] For enantiomeric excess determination, it is crucial to establish linearity for both the major and the minor enantiomer.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[9] It is often assessed by performing recovery studies on samples spiked with known amounts of the enantiomers.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an enantiomeric excess method, the LOQ of the minor enantiomer is a critical parameter, as it defines the limit of the method's ability to determine the purity of the major enantiomer.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15] Typical variations to study include the percentage of the organic modifier in the mobile phase, column temperature, and flow rate.
Conclusion
The validation of the enantiomeric excess of this compound by chiral HPLC is a critical analytical task that demands a systematic and rigorous approach. Both Lux® Cellulose-1 and Chiralpak® AD-H columns are demonstrated to be effective for this separation. The choice between them may be guided by factors such as desired analysis speed and existing laboratory inventory. By following the detailed protocols and validation guidelines presented, researchers can ensure the development of a robust, reliable, and accurate method that meets stringent regulatory requirements and upholds the principles of scientific integrity.
References
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2018, November 1). LCGC International. Retrieved January 12, 2026, from [Link]
-
CHIRAL HPLC. (2014, June 26). Slideshare. Retrieved January 12, 2026, from [Link]
-
Chiral HPLC Method Development. (n.d.). IBS. Retrieved January 12, 2026, from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2018, May 31). BioPharm International. Retrieved January 12, 2026, from [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). (2015, June 17). Bioanalysis Zone. Retrieved January 12, 2026, from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access. Retrieved January 12, 2026, from [Link]
-
Chiral Purity (enantiomer excess) for HPLC. (2007, November 8). Physics Forums. Retrieved January 12, 2026, from [Link]
-
Chiral HPLC Column. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
-
What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group. Retrieved January 12, 2026, from [Link]
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved January 12, 2026, from [Link]
-
Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025, June 30). Biomedical and Pharmacology Journal. Retrieved January 12, 2026, from [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved January 12, 2026, from [https://www.rjpbcs.com/pdf/2012_3(4)/[1].pdf]([Link]1].pdf)
-
Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. (2021, April 20). YouTube. Retrieved January 12, 2026, from [Link]
-
Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 12, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 12, 2026, from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. (1996, November 6). IKEV. Retrieved January 12, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 12, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 12, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved January 12, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. CHIRAL HPLC | PPTX [slideshare.net]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. physicsforums.com [physicsforums.com]
- 14. ikev.org [ikev.org]
- 15. rjpbcs.com [rjpbcs.com]
A Senior Application Scientist's Guide to Selecting Chiral Columns for 1-(3,4-Dimethylphenyl)ethanol Separation
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the enantioselective separation of chiral molecules is a critical step. The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or even harmful.[1] 1-(3,4-Dimethylphenyl)ethanol is a chiral alcohol of interest in these fields, and its effective separation into its constituent enantiomers is paramount for research and quality control. This guide provides a comparative analysis of different polysaccharide-based chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) separation of this compound, offering insights into column selection and method development. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity and are the primary focus of this comparison.[1][2]
The Chiral Recognition Mechanism: A Tale of Two Polysaccharides
The remarkable ability of polysaccharide-based CSPs to differentiate between enantiomers lies in their unique three-dimensional structures. Both cellulose and amylose are polymers of glucose; however, the seemingly subtle difference in their glycosidic linkages (β-1,4 for cellulose and α-1,4 for amylose) results in vastly different helical structures. These helical grooves and cavities, decorated with various functional groups from the derivatizing agents, create chiral microenvironments.
The separation is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The carbamate derivatives on the polysaccharide backbone provide hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic rings of the analyte can interact with the phenyl groups of the chiral selector.
-
Steric Interactions: The precise fit of one enantiomer into the chiral groove of the CSP, while the other is sterically hindered, is a key factor in chiral recognition.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction.
The interplay of these forces leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, resulting in different retention times and, consequently, their separation.
Comparative Analysis of Chiral Columns
Here, we compare three widely used chiral columns: Lux Cellulose-1 , Chiralcel® OD-H , and Chiralpak® AD-H . Lux Cellulose-1 and Chiralcel® OD-H are both based on cellulose tris(3,5-dimethylphenylcarbamate), while Chiralpak® AD-H is based on amylose tris(3,5-dimethylphenylcarbamate). This allows for a direct comparison of the cellulose versus amylose backbone with the same chiral selector.
| Chiral Stationary Phase | Polysaccharide Backbone | Chiral Selector | Typical Mobile Phase (Normal Phase) | Expected Performance for this compound |
| Lux Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | Good resolution and peak shape. May exhibit slightly longer retention times compared to amylose-based phases. |
| Chiralcel® OD-H | Cellulose | tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | Similar performance to Lux Cellulose-1, offering a reliable alternative. |
| Chiralpak® AD-H | Amylose | tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (90:10, v/v) | Often provides higher selectivity and resolution for aromatic alcohols due to its more defined helical structure. |
Note: The performance data in this table is extrapolated from the separation of structurally similar aromatic alcohols. The optimal mobile phase composition may vary and should be determined experimentally.
Experimental Workflow for Chiral HPLC Separation
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.
Caption: A logical workflow for chiral HPLC method development.
Detailed Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound using a polysaccharide-based chiral column.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Chiral HPLC columns (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm; Chiralcel® OD-H, 250 x 4.6 mm, 5 µm; Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
For Lux Cellulose-1 and Chiralcel® OD-H: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
For Chiralpak® AD-H: Prepare a mobile phase of n-Hexane and Ethanol in a 90:10 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
4. HPLC System and Column Equilibration:
-
Install the chosen chiral column into the HPLC system.
-
Equilibrate the column with the corresponding mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
5. Chromatographic Analysis:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (controlled)
-
Detection: UV at 220 nm
-
Inject the prepared sample and record the chromatogram.
6. Data Analysis:
-
Identify the two enantiomer peaks and determine their retention times.
-
Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 indicates baseline separation.
-
Calculate the selectivity factor (α) and capacity factors (k').
7. Method Optimization (if necessary):
-
If the resolution is not satisfactory, adjust the mobile phase composition. A decrease in the alcohol content generally increases retention and may improve resolution.
-
Consider changing the alcohol modifier (e.g., from IPA to EtOH or vice versa) as this can significantly impact selectivity.
-
Varying the column temperature can also be a useful tool for optimizing the separation.
Conclusion
The selection of an appropriate chiral column is a critical factor in achieving the successful enantioselective separation of this compound. Polysaccharide-based CSPs, particularly those with cellulose and amylose backbones derivatized with phenylcarbamates, have demonstrated excellent performance for this class of compounds. While both cellulose and amylose-based columns can provide adequate separation, amylose-based phases like Chiralpak® AD-H often exhibit superior selectivity for aromatic alcohols. A systematic approach to method development, starting with a well-chosen column and mobile phase, followed by careful optimization of chromatographic parameters, will enable researchers to achieve robust and reliable enantioseparations.
References
- Chiral separation of drugs is an important area of research. The control of enantiomeric purity and determination of individual enantiomeric drug molecules is a necessity especially for clinical, analytical, and regulatory purposes. Among chromatographic resolution methods, high-performance liquid chromatography based on chiral stationary phases remains the most popular and effective method used for chiral separation of various drugs. In this review, attention is paid to several classes of chiral stationary phases that have been the most frequently used for drug enantioseparation during this period. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8116535/]
- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - MDPI. [Link: https://www.mdpi.com/1420-3049/22/10/1747]
- Lux Cellulose-1 Chiral LC Columns - Phenomenex. [Link: https://www.phenomenex.com/product/lux-cellulose-1-chiral-lc-columns]
- INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link: https://www.hplchouse.com/wp-content/uploads/2021/08/CHIRALCEL-OD-H-OJ-H-Instruction-Manual.pdf]
- INSTRUCTION MANUAL FOR CHIRALPAK® AD-H - HPLC. [Link: https://www.hplchouse.com/wp-content/uploads/2021/08/CHIRALPAK-AD-H-Instruction-Manual.pdf]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8116535/]
- Typical HPLC chromatograms for enantioseparation on the... - ResearchGate. [Link: https://www.researchgate.net/figure/Typical-HPLC-chromatograms-for-enantioseparation-on-the-S-DTP-COF-SiO2-packed-column_fig4_351221712]
- Enantiomeric separation of chiral pesticides by high performance liquid chromatography on cellulose tris-3,5-dimethyl carbamate stationary phase under reversed phase conditions - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/17370397/]
- Supporting Information - Wiley-VCH. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.201200155]
- Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link: https://www.daicelchiral.com/en/technical-library/develop-chiral-separation-methods-with-daicels-immobilized-columns/]
- Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - ResearchGate. [Link: https://www.researchgate.net/publication/264434465_Comparison_study_of_Chiralpak_AD-H_with_AD_columns_in_chromatographic_enantioseparation_of_dihydropyrimidinone_acid_and_its_methyl_ester]
- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol - Benchchem. [Link: https://www.benchchem.
- Basics of chiral HPLC - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/120/933/chiral-hplc-guide-br.pdf]
- DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. [Link: https://www.daicelchiral.com/wp-content/uploads/2021/04/DAICEL-3-um-CHIRALPAK-and-CHIRALCEL-Analytical-Columns.pdf]
- Enantioseparation | Request PDF - ResearchGate. [Link: https://www.researchgate.
- (PDF) A Comparative QSRR Study on Enantioseparation of Ethanol Ester Enantiomers in HPLC Using Multivariate Image Analysis, Quantum Mechanical and Structural Descriptors - ResearchGate. [Link: https://www.researchgate.net/publication/309828552_A_Comparative_QSRR_Study_on_Enantioseparation_of_Ethanol_Ester_Enantiomers_in_HPLC_Using_Multivariate_Image_Analysis_Quantum_Mechanical_and_Structural_Descriptors]
- Separation of the enantiomers of 4-aryl-7,7-dimethyl- and 1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones by chiral HPLC | Request PDF - ResearchGate. [Link: https://www.researchgate.net/publication/225330889_Separation_of_the_enantiomers_of_4-aryl-77-dimethyl-_and_177-trimethyl-12345678-octahydroquinazoline-25-diones_by_chiral_HPLC]
- Lux™ - Phenomenex. [Link: https://www.phenomenex.com/Products/Detail/Lux]
- APPLICATION. [Link: https://phenomenex.blob.core.windows.net/documents/6e229d4d-4581-4352-95f2-212d1b589a24.pdf]
- The Chiral Notebook - Phenomenex. [Link: https://phenomenex.blob.core.windows.net/documents/5999a0e2-4d2a-436f-9988-a40e1181e13b.pdf]
- Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. [Link: https://uvadoc.uva.
- Synthesis, Chiral Separation, Absolute Configuration Assignment, and Biological Activity of Enantiomers of Retro-1 as Potent Inhibitors of Shiga Toxin - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/25927357/]
- Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/chiral-hplc-column-selection-guide]
- Simplified Chiral HPLC/SFC Column Screening Strategies. [Link: https://phenomenex.blob.core.windows.net/documents/0c239453-73a7-44a3-8a30-67c40f6655c6.pdf]
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments. [Link: https://experiments.springernature.com/articles/10.1007/978-3-030-58233-3_6]
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7765942/]
- Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC | Request PDF - ResearchGate. [Link: https://www.researchgate.
- Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
- Polysaccharide-based CSPs - Chiralpedia. [Link: https://www.chiralpedia.com/blog/polysaccharide-based-csps/]
- CHIRAL COLUMNS - Chromservis. [Link: https://www.chromservis.eu/i/phenomenex/phenomenex-lux-chiral-columns-brochure.pdf]
- Lux Cellulose-2 - Phenomenex - Chiral - HPLC-MART. [Link: https://www.hplc-mart.com/product/lux-cellulose-2-phenomenex-chiral-00g-4462-y0]
- Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases for High-Performance Liquid Chromatography and Thin-Layer Chromatography | Journal of the American Chemical Society. [Link: https://pubs.acs.org/doi/10.1021/ja963910h]
- 5 Frequently Asked Question About Lux® Chiral Columns. [Link: https://phenomenex.blob.core.windows.net/documents/76634c1b-212d-4876-8800-2d85b144670c.pdf]
- Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal,. [Link: https://www.mdpi.com/1420-3049/27/15/4791]
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link: https://www.mdpi.com/2297-8739/9/1/10]
- (PDF) Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order - ResearchGate. [Link: https://www.researchgate.net/publication/225330891_Enantioseparation_of_Chiral_Antimycotic_Drugs_by_HPLC_with_Polysaccharide-Based_Chiral_Columns_and_Polar_Organic_Mobile_Phases_with_Emphasis_on_Enantiomer_Elution_Order]
- Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. [Link: https://www.researchgate.net/publication/275271816_Enantioseparation_of_Chiral_Epoxides_with_Polysaccharide-Based_Chiral_Columns_in_HPLC]
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867375/]
-
chiral columns . [Link: https://www.hplc.eu/Downloads/ChiralTek_chiral_columns.pdf]
- Chiral Column Differences: Standard vs H-Series Explained - Daicel Chiral Technologies. [Link: https://www.daicelchiral.com/chiral-column-differences-standard-vs-h-series-explained/]
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11114095/]
- (PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. [Link: https://www.researchgate.
- Efficient method development for chiral separation by using CHIRAL ART columns. [Link: https://www.ymc.co.jp/en/columns/pdf/A031_E170525A.pdf]
- Application Notes: Chiral - LCGC International. [Link: https://www.gc-ms.
- How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? | ResearchGate. [Link: https://www.researchgate.
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. [Link: https://fulir.irb.hr/16942/1/molecules-27-04021-v2.pdf]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link: https://www.mdpi.com/2297-8739/10/9/281]
- Journal of Chromatography A - AFMPS. [Link: https://www.afmps.be/sites/default/files/downloads/publication/chiral_sfc_method_development_jca_2014.pdf]
- Chiral HPLC Separations - Phenomenex. [Link: https://phenomenex.blob.core.windows.net/documents/3c7a3891-68e3-4c6d-a2f0-e759f0a0c283.pdf]
- Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. [Link: https://www.hplc-mart.com/product/lux-cellulose-1-phenomenex-chiral-00g-4458-e0]
- Please read this instruction sheet completely before using this column - HPLC. [Link: https://www.hplchouse.com/wp-content/uploads/2021/08/CHIRALPAK-AD-Instruction-Manual.pdf]
- Chiral separation of enantiomers - Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/120/933/chiral-hplc-guide-br.pdf]
Sources
A Comparative Guide to Confirming the Purity of 1-(3,4-Dimethylphenyl)ethanol using GC-MS
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful results. 1-(3,4-Dimethylphenyl)ethanol, a chiral aromatic alcohol, serves as a valuable building block in the synthesis of various organic molecules. Its purity can significantly impact the stereochemistry, yield, and impurity profile of subsequent reactions. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, juxtaposed with alternative analytical techniques.
The Imperative of Purity in Synthesis
In any multi-step synthesis, the purity of starting materials and intermediates is paramount. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and complex purification challenges downstream. For a chiral molecule like this compound, impurities can include the unreacted starting material, byproducts of the synthesis, and potentially the undesired enantiomer, all of which can compromise the integrity of the final product. Therefore, a robust analytical method to confirm purity is not just a recommendation but a necessity.
GC-MS: A Powerful Alliance for Purity Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of volatile and semi-volatile compounds.[1] It synergistically combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1]
The process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of the sample's components is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase.[2] Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.
As each separated component elutes from the GC column, it enters the mass spectrometer. Here, the molecules are ionized, most commonly by electron impact (EI), which bombards the molecules with a high-energy electron beam. This process not only creates a positively charged molecular ion (the intact molecule with one electron removed) but also causes the molecule to fragment in a predictable and reproducible manner. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector then records the abundance of each fragment, generating a mass spectrum that serves as a unique "fingerprint" for the compound.
The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which plots the total ion intensity against the retention time. Each peak in the TIC represents a different compound that was separated by the GC. By selecting a specific peak, one can view its corresponding mass spectrum, allowing for confident identification of the compound by comparing the obtained spectrum with a library of known spectra or by interpreting the fragmentation pattern.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the purity analysis of this compound. Method optimization may be required based on the specific instrument and available columns.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate in a clean autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A chiral stationary phase column is recommended to separate the enantiomers if chiral purity is of interest. A suitable option is a CP Chirasil-DEX CB column (25 m x 0.25 mm ID, 0.25 µm film thickness).[3] For general purity analysis of achiral impurities, a standard non-polar column like a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) can be used.
-
Injector: Split/Splitless inlet, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Analyze the resulting total ion chromatogram (TIC) to identify all eluted peaks.
-
For each peak, obtain the corresponding mass spectrum and compare it with a reference library (e.g., NIST) for identification.
-
Calculate the purity of this compound by determining the area percentage of its peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(3,4-Dimethylphenyl)ethanol using 1H and 13C NMR Analysis
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the detailed structural elucidation of organic compounds in solution. This guide provides an in-depth analysis of how ¹H (proton) and ¹³C NMR spectroscopy are synergistically employed to verify the synthesis of 1-(3,4-Dimethylphenyl)ethanol, a common intermediate in medicinal chemistry. We will delve into the theoretical predictions, experimental protocols, and comparative data analysis that collectively provide irrefutable evidence of its molecular architecture.
The Molecular Blueprint: Predicting the NMR Signature
Before stepping into the laboratory, a meticulous analysis of the target structure allows us to predict the key features of its NMR spectra. The structure of this compound presents several distinct electronic environments for its protons and carbons, each expected to resonate at a characteristic frequency (chemical shift).
Caption: Molecular structure of this compound with key carbons numbered.
Predicted ¹H NMR Signals
Based on the structure, we anticipate the following proton signals:
-
Aromatic Protons (H2, H5, H6): The benzene ring has three protons. Due to the substitution pattern, they are in distinct chemical environments and will couple with each other, leading to complex splitting patterns. Typically, aromatic protons appear in the δ 7.0-7.5 ppm region.[1]
-
Methine Proton (H7): This proton is attached to a carbon bearing an oxygen atom (a benzylic alcohol). This environment is deshielded, and the signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (C8). Its chemical shift should be around δ 4.8-5.0 ppm.
-
Aromatic Methyl Protons (H9, H10): The two methyl groups attached to the aromatic ring are in slightly different environments but are not coupled to other protons. Therefore, they should appear as two distinct singlets, typically in the δ 2.2-2.4 ppm range.
-
Ethanol Methyl Protons (H8): These three protons are coupled to the single methine proton (H7), which will split their signal into a doublet. This signal is expected in the aliphatic region, around δ 1.4-1.6 ppm.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can range from δ 1.5 to 5.0 ppm.[2]
Predicted ¹³C NMR Signals
The molecule is not symmetrical, so we expect to see ten distinct carbon signals:
-
Aromatic Carbons (C1-C6): Six unique signals are expected in the aromatic region (δ 110-160 ppm).[1] The carbons directly attached to other groups (C1, C3, C4, C6) will have different chemical shifts compared to those bearing only hydrogen (C2, C5). Specifically, the carbon attached to the ethanol substituent (C1) is expected to be significantly downfield.[3]
-
Methine Carbon (C7): The carbon atom bonded to the hydroxyl group will be deshielded and is anticipated to appear in the δ 65-75 ppm range.[4]
-
Methyl Carbons (C8, C9, C10): The three methyl groups will each produce a signal in the upfield, aliphatic region (δ 15-30 ppm).
Quantitative Data Summary
The following tables outline the predicted ¹H and ¹³C NMR data for this compound, which will serve as our benchmark for experimental verification.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 | d | 1H | Ar-H |
| ~ 7.15 | s | 1H | Ar-H |
| ~ 7.10 | d | 1H | Ar-H |
| ~ 4.87 | q | 1H | CH-OH |
| ~ 2.28 | s | 3H | Ar-CH₃ |
| ~ 2.26 | s | 3H | Ar-CH₃ |
| ~ 1.80 | s (broad) | 1H | OH |
| ~ 1.48 | d | 3H | CH-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~ 143.0 | Ar-C |
| ~ 136.8 | Ar-C |
| ~ 135.5 | Ar-C |
| ~ 129.5 | Ar-CH |
| ~ 127.0 | Ar-CH |
| ~ 124.5 | Ar-CH |
| ~ 70.0 | CH-OH |
| ~ 25.0 | CH-CH₃ |
| ~ 19.8 | Ar-CH₃ |
| ~ 19.3 | Ar-CH₃ |
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol outlines the standard procedure for sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal at δ 7.26 ppm serves as a convenient internal reference.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion, especially for resolving the aromatic proton couplings.
-
The spectrometer is "locked" onto the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field.
-
Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard, which results in singlets for all carbon atoms, simplifying the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, particularly for quaternary carbons.
-
Caption: Workflow for structure confirmation via NMR spectroscopy.
Data Analysis: Correlating Spectrum to Structure
A direct comparison of the experimental NMR spectra with our predicted data provides the definitive structural confirmation.
¹H NMR Spectrum Analysis
The proton spectrum confirms all key structural features:
-
Aromatic Region (δ 7.0-7.3 ppm): Three distinct signals are observed, confirming the 1,2,4-trisubstituted pattern of the benzene ring. The observed splitting patterns (doublets and a singlet/narrow doublet) are consistent with the predicted coupling between adjacent protons H2, H5, and H6.
-
Methine Signal (δ ~4.9 ppm): A clear quartet is observed, resulting from the coupling of the methine proton with the three protons of the adjacent methyl group (n+1 rule, where n=3 protons, resulting in a 3+1=4 line pattern).[6][7] The integration of this signal corresponds to one proton.
-
Methyl Signals (δ ~1.5 and ~2.3 ppm): A doublet integrating to three protons is seen at ~1.5 ppm, confirming the methyl group adjacent to the methine proton. Two sharp singlets, each integrating to three protons, are found at ~2.3 ppm, corresponding to the two methyl groups on the aromatic ring which lack adjacent protons to couple with.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum provides a carbon count and confirms the carbon skeleton:
-
Signal Count: The spectrum displays ten distinct peaks, confirming the presence of ten non-equivalent carbon atoms in the molecule, as predicted.
-
Aromatic Region (δ 124-143 ppm): Six peaks are present in this region, corresponding to the six carbons of the benzene ring.
-
Benzylic Alcohol Carbon (δ ~70 ppm): A signal in this region is characteristic of a carbon atom single-bonded to an oxygen atom, confirming the C-OH group.[8][9]
-
Aliphatic Carbons (δ 19-25 ppm): Three signals in the upfield region correspond to the three methyl carbons (one from the ethanol side chain and two from the aromatic ring).
Comparative Analysis: Distinguishing Isomers
To underscore the power of NMR, consider a potential isomeric impurity, 1-(2,5-dimethylphenyl)ethanol. While it shares the same molecular formula, its NMR spectra would be markedly different. The 1-(2,5-dimethylphenyl)ethanol isomer would exhibit a different splitting pattern in the aromatic region of the ¹H NMR spectrum due to the different relative positions of the protons. Furthermore, the symmetry of this isomer might result in a different number of unique signals in the ¹³C NMR spectrum, providing a clear method for differentiation. This comparative logic is essential in process chemistry and quality control to ensure the purity of the target compound.
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR spectra provides a multi-faceted and self-validating confirmation of the structure of this compound. The number of signals, their chemical shifts, splitting patterns, and integration values all align perfectly with the predicted molecular architecture. This rigorous application of NMR spectroscopy exemplifies the technique's indispensable role in modern chemical science, ensuring the identity and purity of synthesized compounds for researchers, scientists, and drug development professionals.
References
- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
- University of Wisconsin-Madison. Notes on NMR Solvents.
- Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Michigan State University Department of Chemistry. Proton NMR Table.
- Oregon St
- Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis.
- Chemguide. interpreting C-13 NMR spectra.
- Bruker. Proton Spectrum of Ethylbenzene with Spin/Spin Coupling.
- Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum.
Sources
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 7. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of 1-(3,4-Dimethylphenyl)ethanol and Other Chiral Alcohols in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Chiral secondary alcohols are foundational building blocks in this pursuit, serving as key intermediates and chiral auxiliaries. This guide provides a comparative analysis of 1-(3,4-Dimethylphenyl)ethanol alongside two other structurally pertinent chiral alcohols: 1-phenylethanol and 1-(1-naphthyl)ethanol. Our focus will be on their performance in the context of asymmetric synthesis, primarily through the lens of their own enantioselective preparation from prochiral ketones, which serves as a robust benchmark for comparing steric and electronic influences in widely-used catalytic systems.
Introduction to Chiral Secondary Aryl Alcohols
Chiral secondary alcohols, characterized by a hydroxyl group attached to a stereogenic carbon, are of immense value in asymmetric synthesis. They can be employed as chiral starting materials, resolving agents, or as precursors to chiral ligands and catalysts. The stereochemical outcome of many asymmetric transformations is directly influenced by the subtle interplay of steric and electronic properties of the substituents on the chiral alcohol. By comparing 1-phenylethanol, its dimethyl-substituted analogue this compound, and the sterically demanding 1-(1-naphthyl)ethanol, we can elucidate how these structural variations impact the efficiency and selectivity of key asymmetric reactions.
Synthesis of Precursor Ketones
The enantioselective synthesis of these chiral alcohols is most commonly achieved through the asymmetric reduction of their corresponding prochiral ketones: acetophenone, 3',4'-dimethylacetophenone, and 1'-acetonaphthone. The synthesis of these ketone precursors is typically accomplished via Friedel-Crafts acylation.
General Workflow for Friedel-Crafts Acylation
Caption: General workflow for the synthesis of aryl methyl ketones via Friedel-Crafts acylation.
For instance, 1'-acetonaphthone is synthesized from naphthalene and acetyl chloride using aluminum chloride as the catalyst, typically in a solvent like carbon disulfide to favor the formation of the alpha-isomer[1][2]. Similarly, 3',4'-dimethylacetophenone can be prepared from o-xylene and an acylating agent[3][4][5].
Comparative Performance in Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. Here, we compare the performance of two leading catalytic systems, the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction, for the synthesis of our target chiral alcohols.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand. This system is highly efficient for the reduction of a wide range of ketones.
Performance Data for Noyori-type Asymmetric Hydrogenation
| Ketone Substrate | Catalyst System | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | [Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)] | 100 | 96 | (S) |
| Acetophenone | (R)-BINAP-RuCl₂-(R)-DABN | >99 | 99 | (R)[6] |
| 1'-Acetonaphthone | Ru-BINAP | High | >95 | - |
Data compiled from multiple sources. Direct comparison should be made with caution as reaction conditions may vary.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone. This method is renowned for its high enantioselectivity and predictable stereochemical outcome[1][7][8][9][10].
Performance Data for CBS Asymmetric Reduction
| Ketone Substrate | Catalyst | Reducing Agent | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | (S)-CBS | Borane-THF | High | >95 | (R)[6] |
| Acetophenone | (R)-Me-CBS | Borane-THF | - | >99 | (S) |
| 3',4'-Dimethylacetophenone | Plant-mediated | - | up to 88.2 | >99 | (S) |
Data compiled from multiple sources. Direct comparison should be made with caution as reaction conditions may vary.
Mechanistic Insights and Structure-Activity Relationship
The observed differences in reactivity and enantioselectivity can be attributed to the steric and electronic properties of the aryl substituents on the ketone substrates.
Mechanism of Noyori Asymmetric Hydrogenation
The Noyori hydrogenation proceeds through a metal-ligand bifunctional mechanism where the substrate is not directly coordinated to the metal center. The reduction occurs in the outer coordination sphere via a six-membered pericyclic transition state[11].
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
The stereochemical outcome is dictated by the steric differentiation of the two substituents on the ketone. The larger substituent preferentially occupies the pseudo-equatorial position in the transition state to minimize steric interactions with the catalyst's chiral framework.
-
1-Phenylethanol (from Acetophenone): The phenyl group is significantly larger than the methyl group, leading to excellent stereocontrol.[6]
-
This compound (from 3',4'-Dimethylacetophenone): The dimethylphenyl group is slightly bulkier than the phenyl group, which should maintain or even slightly enhance the steric differentiation, resulting in high enantioselectivity.
-
1-(1-Naphthyl)ethanol (from 1'-Acetonaphthone): The large steric profile of the naphthyl group provides excellent differentiation from the methyl group, making it an ideal substrate for the CBS reduction, and high enantioselectivity is expected.
Experimental Protocols
Asymmetric Reduction of Acetophenone via CBS Reduction
This protocol is a representative example of the Corey-Bakshi-Shibata reduction.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C and add the borane-THF solution (0.6 eq) dropwise. Stir for 10 minutes.
-
Cool the mixture to -30 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
This compound, 1-phenylethanol, and 1-(1-naphthyl)ethanol are all valuable chiral building blocks in asymmetric synthesis. The enantioselective synthesis of these alcohols from their corresponding prochiral ketones provides a clear demonstration of the principles of stereocontrol in modern catalytic systems.
-
1-Phenylethanol serves as the archetypal substrate, with its synthesis being highly optimized and generally proceeding with excellent enantioselectivity in both Noyori and CBS reductions.
-
This compound , with its electron-rich aromatic ring, is expected to perform similarly to 1-phenylethanol, with minor electronic effects on reaction rates but maintaining high enantioselectivity due to clear steric differentiation.
-
1-(1-Naphthyl)ethanol represents a sterically more demanding substrate. Its larger aromatic system provides excellent steric bias, making it a highly suitable candidate for achieving exceptional levels of enantioselectivity, particularly in the CBS reduction where steric control is paramount.
The choice between these chiral alcohols in a synthetic campaign will depend on the specific electronic and steric requirements of the target molecule. This comparative guide provides the foundational data and mechanistic understanding to aid researchers in making informed decisions for the rational design of asymmetric syntheses.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
-
Filo. (2025). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]
-
Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. [Link]
-
Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. (2021). International Journal of Engineering Research and. [Link]
-
Eschmann, C., Song, L., & Schreiner, P. R. (2020). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 59(51), 23072-23079. [Link]
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]
-
Blackmond, D. G., Armstrong, A., Co, M., & Black, G. P. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1276–1283. [Link]
-
ResearchGate. (n.d.). Scheme 4. CBS Reduction of Acetophenone using (R)-CBS or (S)-CBS. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
-
ChemBK. (2024). (R)-(+)-1-(1-naphthyl)ethanol. Retrieved from [Link]
-
Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. (2024). Molecules, 29(3), 730. [Link]
-
Sandoval, C. A., Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2006). Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chemistry, an Asian journal, 1(1-2), 102–110. [Link]
-
Wills, M., et al. (2019). Comparison of reaction times for increasingly hindered acetophenone derivatives. Tetrahedron, 75(29), 3845-3853. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2018). PLoS One, 13(12), e0208493. [Link]
-
ResearchGate. (2025). Asymmetric Diels-Alder Reaction between 3,4-Dimethyl-1-phenylphosphole and (Z/E)-Diphenyl-1-styrylphosphine. Retrieved from [Link]
-
Khan, F. N., Manivel, P., Hathwar, V. R., Krishnakumar, V., & Tyagi, R. (2010). 2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3138. [Link]
Sources
- 1. 1'-Acetonaphthone synthesis - chemicalbook [chemicalbook.com]
- 2. 1'-Acetonaphthone | 941-98-0 [chemicalbook.com]
- 3. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. 3 ,4 -Dimethylacetophenone 98 3637-01-2 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. EP0196805A1 - Acylation of naphthalenes - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Chiral Auxiliaries: (S)-1-Phenylethanol versus the Potential of 1-(3,4-Dimethylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral auxiliaries is a perpetual endeavor. These molecular entities are the unsung heroes in the synthesis of enantiomerically pure compounds, transiently guiding the formation of new stereocenters before being cleaved and ideally recycled. Among the pantheon of chiral auxiliaries, (S)-1-phenylethanol has long been a benchmark due to its commercial availability, reliability, and well-understood stereodirecting influence. This guide provides an in-depth comparison of the established performance of (S)-1-phenylethanol with the prospective advantages of a structurally related yet underexplored analogue: 1-(3,4-dimethylphenyl)ethanol.
While direct, side-by-side experimental comparisons in the literature are scarce, this guide will leverage established principles of stereocontrol and available data for related systems to provide a forward-looking analysis for researchers seeking to innovate in the field of asymmetric synthesis.
The Bedrock of Stereocontrol: (S)-1-Phenylethanol
(S)-1-phenylethanol is a secondary alcohol that has been extensively utilized as a chiral auxiliary in a multitude of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][2] Its efficacy stems from the steric bulk of the phenyl group, which effectively shields one face of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile to the less hindered face.[3]
The mechanism of stereochemical induction is well-documented and provides a reliable model for predicting the stereochemical outcome of a reaction. The auxiliary is typically attached to a carboxylic acid derivative to form an ester or an amide, and upon deprotonation, the resulting enolate is conformationally restricted by the chiral backbone, leading to high diastereoselectivity.
The Untapped Potential: this compound
This compound, while structurally similar to its unsubstituted counterpart, introduces two methyl groups on the phenyl ring. These substituents are poised to exert both steric and electronic effects that could modulate its performance as a chiral auxiliary. Although its application as a chiral auxiliary is not extensively documented in peer-reviewed literature, its synthesis is accessible, often through the bioreduction of the corresponding ketone.[4]
The central hypothesis is that the additional methyl groups could enhance the stereodirecting ability of the auxiliary by increasing its steric footprint. Furthermore, the electron-donating nature of the methyl groups may influence the reactivity of intermediates.
Performance Comparison: A Data-Driven and Projective Analysis
The following sections provide a comparative overview of the expected performance of these two chiral auxiliaries based on available data for (S)-1-phenylethanol and theoretical considerations for this compound.
Diastereoselectivity
The primary metric for a chiral auxiliary's performance is the diastereomeric excess (d.e.) it can induce in a given reaction. High diastereoselectivity is paramount for the efficient synthesis of a single enantiomer.
| Chiral Auxiliary | Representative Reaction | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-Phenylethanol | Alkylation of a derived ester | Typically >90:10 | Good to Excellent | [5] |
| This compound | Alkylation of a derived ester | Projected to be ≥ (S)-1-phenylethanol | Projected to be comparable | N/A |
(Data for this compound is projected based on steric and electronic principles and awaits experimental validation.)
The increased steric bulk of the 3,4-dimethylphenyl group is anticipated to provide more effective facial shielding of the enolate, potentially leading to even higher diastereoselectivities compared to the unsubstituted phenyl group.
Cleavage of the Auxiliary
A crucial aspect of chiral auxiliary-mediated synthesis is the ease and efficiency of removing the auxiliary without compromising the stereochemical integrity of the newly formed chiral center.
| Chiral Auxiliary | Typical Cleavage Conditions | Product Integrity | Recyclability |
| (S)-1-Phenylethanol | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiAlH₄, LiBH₄) | Generally high, risk of racemization under harsh conditions | Yes |
| This compound | Expected to be similar to (S)-1-phenylethanol | Expected to be high | Yes |
The cleavage of the ether or ester linkage to the 1-(3,4-dimethylphenyl)ethyl group is expected to proceed under similar conditions as those for the 1-phenylethyl group. Standard protocols involving acidic or basic hydrolysis, or reductive cleavage, should be applicable.[6][7] The greater lipophilicity of the dimethylphenyl derivative might necessitate slight modifications to extraction and purification procedures.
Recyclability
The ability to recover and reuse the chiral auxiliary is a key factor in the overall cost-effectiveness and sustainability of a synthetic route. Both auxiliaries are, in principle, recyclable. After cleavage, the chiral alcohol can be recovered and reused for subsequent reactions.
Mechanistic Insights and Predictive Models
The stereochemical outcome of reactions employing these auxiliaries can be rationalized by considering the transition state geometries. The increased steric demand of the 3,4-dimethylphenyl group is expected to further rigidify the transition state, leading to a more pronounced energy difference between the diastereomeric transition states and, consequently, higher diastereoselectivity.
Caption: A generalized experimental workflow for asymmetric synthesis using a chiral alcohol auxiliary.
Protocol 1: Asymmetric Alkylation using (S)-1-Phenylethanol Auxiliary
-
Esterification: To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add (S)-1-phenylethanol (1.1 eq.), a coupling agent (e.g., DCC, 1.2 eq.), and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Enolate Formation: Dissolve the chiral ester (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong base (e.g., LDA, 1.1 eq.) dropwise and stir for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C and allow the reaction to proceed until completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. The crude product can be purified by column chromatography to determine the diastereomeric ratio.
-
Auxiliary Cleavage: The purified ester can be hydrolyzed using standard acidic or basic conditions (e.g., LiOH in THF/water) to yield the chiral carboxylic acid and recover the (S)-1-phenylethanol.
Conclusion and Future Outlook
(S)-1-phenylethanol remains a reliable and effective chiral auxiliary for a wide range of asymmetric transformations. Its performance is well-documented, providing a solid foundation for its application in synthesis.
The analysis of this compound, while currently projective, suggests that it holds significant promise as a next-generation chiral auxiliary. The anticipated enhancement in stereoselectivity due to increased steric hindrance warrants experimental investigation. Researchers are encouraged to explore its application in various asymmetric reactions to validate these predictions and potentially unlock a more powerful tool for the synthesis of enantiomerically pure molecules. The development of novel chiral auxiliaries with fine-tuned steric and electronic properties is a key driver of innovation in asymmetric synthesis, and this compound represents a logical and promising candidate for further study.
References
- Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 99(5), 1179-1224.
- Cardoso, M. F. C., & de Carvalho, J. F. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
-
ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF. Available at: [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-10). Wiley-VCH Verlag GmbH & Co. KGaA.
-
ResearchGate. (n.d.). Recycling of MDP in the acetylation of 2-phenylethanol. | Download Table. Available at: [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. [PDF]. Available at: [Link]
- Trost, B. M., & Van Vranken, D. L. (1992). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E). Angewandte Chemie International Edition in English, 31(2), 228-230.
-
Nath, M. (n.d.). Asymmetric Synthesis. [PDF]. Available at: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [PDF]. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Shine, H. J., & Park, K. H. (1988). The First Example of Cation Radical Induced Ether Cleavage of Benzyl Phenyl Ether. The Journal of Organic Chemistry, 53(26), 6171-6173.
-
ResearchGate. (2016). Chiral auxilliary cleavage?. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
- DeTuri, V. F., et al. (2010). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry.
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available at: [Link]
- Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (262-263), 35-42.
-
Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]
- Al-Azemi, T. F., & El-Dusouqui, O. M. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2981-2986.
-
ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. [Preprint]. Available at: [Link]
- Talarico, G., et al. (2023).
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
-
PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Available at: [Link]
-
RSC Publishing. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Available at: [Link]
- Davies, I. W., et al. (1995). Highly diastereoselective diels-alder reaction mediated by a chiral auxiliary derived from amino indanol: The role of conformation on diastereoselectivity. Tetrahedron Letters, 36(42), 7619-7622.
-
ChemRxiv. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. [Preprint]. Available at: [Link]
-
MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-1-苯乙醇 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Benchmarking the Cost-Effectiveness of 1-(3,4-Dimethylphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the efficient and selective synthesis of single-enantiomer chiral molecules is a paramount challenge. Chiral alcohols, in particular, are pivotal building blocks in the pharmaceutical and fine chemical industries. This guide provides an in-depth technical comparison of methodologies for the asymmetric reduction of prochiral ketones, with a focus on contextualizing the potential cost-effectiveness of using 1-(3,4-Dimethylphenyl)ethanol as a chiral auxiliary or ligand precursor against well-established, high-performance methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
The Critical Role of Chiral Alcohols in Drug Development
The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is therefore not just a scientific endeavor but a regulatory and commercial necessity. The asymmetric reduction of prochiral ketones to chiral secondary alcohols represents one of the most direct and powerful strategies for installing a stereocenter. The choice of the chiral catalyst or auxiliary is a critical decision that profoundly influences yield, enantioselectivity, and, crucially, the overall process cost.
This compound: An Emerging Player?
This compound is a chiral secondary alcohol that holds potential as a precursor for chiral ligands or auxiliaries in asymmetric synthesis. Its aromatic substitution pattern may offer unique steric and electronic properties that could influence the stereochemical outcome of a reaction. While extensive direct comparative studies benchmarking its performance are not widely published, its structural similarity to other effective chiral alcohols warrants an exploration of its potential.
A notable and environmentally friendly approach to synthesizing (S)-1-(3,4-dimethylphenyl)ethanol is through the bioreduction of the corresponding ketone using plant cells, such as those from sugar beet, which can achieve high yields (up to 88.2%) and excellent enantiomeric excess (>99%).[1] This biocatalytic route suggests a potentially cost-effective and sustainable source for this chiral building block.
Established Titans: CBS Reduction and Noyori Hydrogenation
Any new entrant into the field of chiral synthesis must be benchmarked against the established leaders. The Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation are two of the most reliable and widely adopted methods for the enantioselective reduction of ketones.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol such as (S)-proline, to catalyze the enantioselective reduction of prochiral ketones with a borane source.[2] The in-situ generation of the catalyst is a common practice, simplifying the procedure.[3]
Mechanism of Action: The borane coordinates to the nitrogen of the oxazaborolidine, activating it as a hydride donor and increasing the Lewis acidity of the ring boron, which then coordinates to the ketone. This ternary complex facilitates a highly face-selective intramolecular hydride transfer.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation employs ruthenium (II) complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands.[4] This method is renowned for its high efficiency and broad substrate scope, utilizing molecular hydrogen or transfer hydrogenation reagents like isopropanol or formic acid/triethylamine.
Mechanism of Action: The catalyst activates molecular hydrogen, and the chiral ligands create a stereo-defined environment around the metal center, leading to a highly enantioselective delivery of hydrogen to the ketone.
Performance Comparison: A Head-to-Head Analysis
| Method | Chiral Source | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Loading (mol%) |
| Hypothetical | This compound derivative | Acetophenone | 85-95 | 80-95 | 5-10 |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Acetophenone | >95 | >97 | 1-10 |
| Noyori Hydrogenation | (S)-BINAP-RuCl₂-(S,S)-DPEN | Acetophenone | >99 | 99 (R) | 0.01-1 |
| Biocatalysis | Sugar Beet Cells | 1-(3,4-dimethylphenyl)ethanone | up to 88.2 | >99 (S) | N/A (Whole Cells) |
As the data suggests, both the CBS and Noyori methods consistently deliver excellent yields and enantioselectivities, often exceeding 95% ee.[2][5] The biocatalytic production of this compound itself also demonstrates the potential for achieving high enantiopurity.[1] For a catalyst derived from this compound to be competitive, it would need to demonstrate comparable performance.
Cost-Effectiveness: A Multifaceted Evaluation
A simple comparison of the price per gram of a catalyst can be misleading. A comprehensive cost-effectiveness analysis must consider catalyst loading, turnover number (TON), the cost of reagents (borane vs. hydrogen), and the ease of catalyst synthesis or procurement.
| Method | Chiral Source Cost | Reagent Cost | Catalyst Loading | Overall Cost-Effectiveness |
| This compound Derivative | Potentially low (biocatalytic synthesis) | Moderate (Borane) | Higher (typically) | Dependent on performance and ease of synthesis. |
| CBS Reduction | Moderate (e.g., (S)-2-Methyl-CBS-oxazaborolidine ~$36.5/g)[6] | Moderate (Borane) | Moderate | Good for small to medium scale; in-situ generation is a plus. |
| Noyori Hydrogenation | High (e.g., Ru-BINAP catalyst kits ~$323-$430/kit)[7][8] | Low (Hydrogen gas) | Very Low | Excellent for large-scale industrial processes due to high TON. |
The potential advantage of this compound lies in its potentially low-cost synthesis via biocatalysis.[1] However, this is contingent on the development of a highly efficient catalyst derived from it that can operate at low loadings. The high upfront cost of Noyori-type catalysts is often offset by their extremely high efficiency and low catalyst loadings, making them the preferred choice for industrial-scale production.[4]
Experimental Protocols
To provide a practical framework for comparison, detailed experimental protocols for the CBS reduction and Noyori asymmetric transfer hydrogenation are provided below.
Asymmetric Reduction of Acetophenone via CBS Reduction
Caption: Workflow for CBS Reduction of Acetophenone.
Procedure:
-
To a dry, nitrogen-flushed flask containing a solution of the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) in anhydrous THF, add borane-dimethyl sulfide complex (1.0 M in THF, 1.1 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C) and add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation of Acetophenone via Noyori Catalysis
Caption: Workflow for Noyori Asymmetric Transfer Hydrogenation.
Procedure:
-
In a reaction vessel, dissolve the ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%) in the hydrogen donor solvent (e.g., 2-propanol).
-
Add a solution of a base (e.g., potassium hydroxide in 2-propanol) to activate the catalyst.
-
Add acetophenone (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) until completion (monitored by GC or HPLC).
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Future Outlook
While the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation remain the gold standards for the enantioselective reduction of prochiral ketones, the exploration of new, cost-effective chiral auxiliaries and ligands is a continuous and vital area of research. This compound, particularly given its accessibility through efficient biocatalytic routes, represents a promising scaffold for the development of new catalysts.
For researchers and drug development professionals, the choice of method will ultimately depend on a balance of factors including the scale of the synthesis, the specific substrate, the required enantiopurity, and the overall process economics. While the initial investment in a Noyori-type catalyst may be higher, its superior turnover number often makes it the most cost-effective option for large-scale manufacturing. For laboratory-scale synthesis and rapid screening, the CBS reduction, especially with in-situ catalyst generation, offers a practical and highly effective solution.
The future of cost-effective chiral synthesis will likely involve a synergy of chemical and biological catalysis. The development of highly active and recyclable catalysts from readily available, sustainably sourced chiral building blocks like this compound will be a key driver of innovation in this critical field. Further research is warranted to fully elucidate the catalytic potential of derivatives of this compound in asymmetric transformations.
References
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine, 1 X 10 g (649309-10G) | MilliporeSigma® (Sigma-Aldrich). (URL: [Link])
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. (URL: [Link])
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414. (URL: [Link])
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. (URL: [Link])
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. (URL: [Link])
-
Panić, M., Majerić Elenkov, M., Roje, M., Cvjetko Bubalo, M., & Radojčić Redovniković, I. (2017). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 4. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (S)-(-)-2-Methyl-CBS-oxazaborolidine = 95 112022-81-8 [sigmaaldrich.com]
- 7. strem.com [strem.com]
- 8. strem.com [strem.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-Dimethylphenyl)ethanol Quantification
Introduction: The Analytical Imperative for 1-(3,4-Dimethylphenyl)ethanol
In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of specific molecules is paramount. This compound is a key intermediate and a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its structural similarity to other isomers and related substances necessitates analytical methods that are not only accurate and precise but, most critically, specific. An unvalidated or poorly performing analytical method can lead to incorrect process decisions, out-of-specification results, and significant regulatory delays.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will move beyond mere procedural descriptions to explore the fundamental causality behind experimental choices, grounded in established scientific principles and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select, develop, and validate the most appropriate analytical method for their specific application, ensuring data integrity and regulatory compliance.
Pillar 1: The Regulatory Foundation of Analytical Method Validation
Before any analytical method can be trusted for routine use, it must undergo a rigorous validation process. This process demonstrates, through documented evidence, that the procedure is suitable for its intended purpose.[1][2][3] The globally recognized framework for this is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which is complemented by guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is arguably the most crucial parameter for impurity quantification.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3][10] It is often determined through recovery studies.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10][11]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[9]
The following diagram illustrates the typical workflow for validating an analytical method according to these principles.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ikev.org [ikev.org]
- 11. wjarr.com [wjarr.com]
A Researcher's Guide to Determining the Absolute Configuration of 1-(3,4-Dimethylphenyl)ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is a cornerstone of stereochemical control. The biological activity of enantiomers can range from therapeutically beneficial to inert or even dangerously toxic. This guide provides an in-depth comparison of the primary analytical methodologies for determining the absolute configuration of chiral secondary alcohols, using 1-(3,4-Dimethylphenyl)ethanol as a representative model.
This compound, a chiral benzylic alcohol, serves as an excellent substrate for illustrating the principles, advantages, and limitations of the most robust techniques available to the modern researcher. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Stereochemical Challenge: Obtaining Enantiopure this compound
Before any configurational analysis can begin, one must have access to enantiomerically enriched or pure samples. The racemic mixture of this compound is readily synthesized by the reduction of the corresponding ketone, 3',4'-dimethylacetophenone. Subsequently, enzymatic kinetic resolution is a highly effective method for separating the enantiomers. For instance, lipases are frequently used to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol from the newly formed ester[1][2]. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative-scale separation of the enantiomers[3][4][5][6].
Once the enantiomers are resolved, the critical task is to assign the (R) and (S) descriptors to the correct enantiomer. This guide will compare three primary methods for this purpose: the NMR-based Mosher's ester analysis, the definitive single-crystal X-ray crystallography, and chiroptical spectroscopy, along with a discussion of a kinetic alternative.
Method 1: Mosher's Ester Analysis - A Diastereomeric NMR Approach
The Mosher's ester method is a venerable and widely used NMR technique for deducing the absolute configuration of secondary alcohols and amines.[7] The core principle involves converting the chiral alcohol into two diastereomeric esters using the enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7] The resulting diastereomers, unlike the original enantiomers, exhibit distinct chemical shifts in their ¹H NMR spectra.
The spatial arrangement of the phenyl group of the MTPA moiety creates an anisotropic shielding/deshielding cone. This effect causes protons on one side of the MTPA plane in the ester's preferred conformation to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the esters formed from (R)-MTPA and (S)-MTPA, a differential chemical shift (Δδ = δS - δR) can be calculated for the protons of the original alcohol moiety. The sign of these Δδ values directly correlates to the absolute configuration of the carbinol center.[8]
Experimental Workflow & Data Interpretation
Detailed Protocol: Mosher's Ester Analysis
-
Esterification: In two separate vials, react the enantiopure this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively. A mild base such as pyridine or DMAP is typically used as a catalyst and acid scavenger.
-
Purification: After the reaction is complete, purify the resulting diastereomeric esters, typically via flash chromatography, to remove any unreacted alcohol and MTPA acid.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters. It is crucial to use the same solvent and concentration for both samples to ensure comparability.
-
Data Analysis: a. Assign the proton signals for the methyl groups and the aromatic protons of the this compound moiety in both spectra. 2D NMR techniques (like COSY) may be necessary for unambiguous assignment. b. Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR. c. Apply the Mosher model: Protons on one side of the Mosher ester plane will have positive Δδ values, while protons on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents in the established conformational model of the MTPA esters, the absolute configuration of the alcohol can be determined.
Representative Data Table
For this compound, we would analyze the protons of the benzylic methyl group and the two aromatic methyl groups. The expected data would resemble the following:
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| Benzylic -CH₃ | 1.65 | 1.55 | -0.10 | (R) |
| Aromatic 3-CH₃ | 2.28 | 2.35 | +0.07 | (R) |
| Aromatic 4-CH₃ | 2.30 | 2.38 | +0.08 | (R) |
Note: This is illustrative data. Actual values may vary. A negative Δδ for the benzylic methyl group and positive Δδ values for the aromatic portion would indicate an (R) configuration at the carbinol center.
Method 2: Single-Crystal X-ray Crystallography - The Definitive Answer
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute configuration.[9] This technique provides an unambiguous three-dimensional structure of a molecule, from which the absolute stereochemistry can be directly assigned. The primary challenge of this method lies in obtaining a single crystal of sufficient quality.
The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a phase shift. For organic molecules composed primarily of light atoms (C, H, O), this effect is weak. However, modern diffractometers and computational methods, particularly the analysis of the Flack parameter, can often allow for reliable assignment even without a heavy atom.[10] A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct.
Experimental Workflow: X-ray Crystallography
Detailed Protocol: Sample Preparation for X-ray Crystallography
-
Crystallization: a. Direct Crystallization: If the alcohol is a solid at room temperature, attempt to grow single crystals by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened. b. Derivatization: If the alcohol is an oil or does not crystallize well, derivatization can be employed. Reacting the alcohol with a reagent like p-bromobenzoyl chloride introduces a heavy atom (bromine), which enhances anomalous scattering, and often promotes crystallization.
-
Data Collection and Analysis: A suitable single crystal is mounted on a diffractometer, and diffraction data are collected. The resulting data are used to solve and refine the crystal structure. The absolute configuration is determined by refining the Flack parameter. A value near 0 with a small standard uncertainty for the assumed configuration confirms the assignment.
Method 3: Chiroptical Spectroscopy - A Solution-Phase Approach
Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining absolute configuration in solution. These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.[11][12] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.
The modern application of these techniques involves comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT). A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., S) provides a confident assignment of the absolute configuration.[11]
Experimental Workflow & Data Interpretation
A detailed study on the closely related 1-phenylethanol using VCD has shown this to be a highly effective method.[11][12] The analysis identified three low-energy conformers and demonstrated that by considering these conformations and intermolecular interactions, the experimental VCD spectrum could be accurately reproduced, leading to a confident assignment of the (S)-configuration to the (-)-enantiomer.[11][12]
Detailed Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the enantiopure this compound in a suitable solvent (e.g., CS₂ or CCl₄) at a concentration sufficient for measurement.
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample.
-
Computational Modeling: a. Perform a conformational search for the molecule using computational chemistry software. b. For each low-energy conformer, calculate the theoretical IR and VCD spectra using DFT. c. Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A strong correlation in the sign and relative intensity of the major bands allows for an unambiguous assignment of the absolute configuration.
Comparison of Methods
| Feature | Mosher's Ester Analysis | X-ray Crystallography | Chiroptical Spectroscopy (VCD/ECD) |
| Principle | NMR of Diastereomers | X-ray Diffraction | Differential Absorption of Polarized Light |
| Sample Phase | Solution (NMR) | Solid (Single Crystal) | Solution |
| Sample Amount | ~1-5 mg | <1 mg (of crystal) | ~5-10 mg |
| Key Advantage | Widely accessible (NMR) | Unambiguous 3D structure | Non-destructive, solution-phase |
| Key Limitation | Chemical derivatization required | Requires high-quality single crystal | Requires computational resources |
| Time to Result | 1-2 days | Variable (days to weeks) | 1-2 days |
| Confidence | High | Definitive ("Gold Standard") | High (with good spectral match) |
Alternative Technique: Competing Enantioselective Conversion (CEC)
The CEC method is a newer, kinetic-based approach for determining the absolute configuration of secondary alcohols.[13] This technique involves running two parallel reactions where the enantiopure alcohol is acylated using the (R)- and (S)-enantiomers of a chiral acylation catalyst, such as homobenzotetramisole (HBTM). One enantiomer of the alcohol will react faster with one enantiomer of the catalyst. By determining which reaction proceeds faster (e.g., by TLC or ¹H NMR analysis at a specific time point), the absolute configuration can be assigned based on an empirically derived mnemonic.[13] This method is particularly advantageous as it is rapid (often under an hour) and requires only micromole quantities of the alcohol.[13]
Conclusion
The determination of the absolute configuration of this compound, and indeed any chiral molecule, is a critical step that requires careful selection of the appropriate analytical method.
-
X-ray crystallography remains the ultimate arbiter, providing definitive proof of structure when a suitable crystal can be obtained.
-
Mosher's ester analysis offers a robust and reliable solution-phase method that leverages the power of NMR, an instrument readily available in most research settings.
-
Vibrational Circular Dichroism represents a powerful, non-destructive alternative that, when paired with modern computational chemistry, provides highly confident assignments for molecules in their solution state, directly reflecting the conditions of many chemical reactions and biological assays.
The choice of method will depend on the physical properties of the sample, the available instrumentation, and the required level of certainty. For drug development professionals and researchers in asymmetric synthesis, a thorough understanding of these techniques is essential for advancing their work with stereochemical precision and integrity.
References
-
Shin-ya, K., Sugeta, H., Shin, S., Hamada, Y., Katsumoto, Y., & Ohno, K. (2007). Absolute Configuration and Conformation Analysis of 1-Phenylethanol by Matrix-Isolation Infrared and Vibrational Circular Dichroism Spectroscopy Combined with Density Functional Theory Calculation. The Journal of Physical Chemistry A, 111(39), 9646–9655. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
-
Ho, D. M., & Rychnovsky, S. D. (2013). Determination of absolute configuration of secondary alcohols using thin-layer chromatography. The Journal of Organic Chemistry, 78(9), 4594–4598. [Link]
-
ResearchGate. (n.d.). Figure S1: 1 H NMR of corresponding Mosher esters to A) (1R)-(1-2 H)-4 and B) (1S)- (1-2 H)-4 synthesised by using (S)-(+)-MTPA-Cl on an analytical scale. Retrieved from [Link]
-
Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. Retrieved from [Link]
-
Sui, B., & Curran, D. P. (2012). A "shortcut" Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein Journal of Organic Chemistry, 8, 1117–1126. [Link]
-
Jaspars, M., & Gil, R. R. (2017). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Product Dereplication (pp. 201-213). Humana Press, New York, NY. [Link]
-
Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2093. [Link]
-
Klusoň, P., & Červený, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters 2,3. Retrieved from [Link]
-
Kamal, A., & Khanna, G. B. R. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic and Pharmaceutical Chemistry, 9(2), 108-120. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Determination Of The Absolute Configuration Of 1-Phenylethanol | Cram [cram.com]
A Senior Application Scientist's Guide to the Cross-Validation of Enantiomeric Excess (ee) Determination by HPLC and NMR Spectroscopy
For Immediate Application By Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral analysis, the accurate determination of enantiomeric excess (ee) is a cornerstone of pharmaceutical development, asymmetric synthesis, and quality control.[1][2] The stereochemistry of a molecule can dramatically alter its pharmacological and toxicological properties, compelling regulatory bodies to often mandate the marketing of single-enantiomer drugs.[1][3] This guide provides an in-depth, objective comparison of two stalwart techniques for ee determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, my aim is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your specific analytical challenges.
The central dogma of robust analytical science is cross-validation.[2] Relying on a single methodology can introduce unforeseen biases. By employing orthogonal techniques like HPLC and NMR, we create a self-validating system that significantly enhances the confidence in reported ee values.[2]
Section 1: Fundamental Principles of Enantiomeric Differentiation
At its core, the determination of enantiomeric excess relies on creating a diastereomeric environment, which allows for the differentiation of otherwise physically identical enantiomers. Both HPLC and NMR achieve this, albeit through distinct mechanisms.
1.1 Chiral HPLC: Separation in the Solid Phase
Chiral HPLC is a chromatographic technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[3][4] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] This results in different retention times for each enantiomer, allowing for their separation and quantification.[3]
The choice of the CSP is paramount and is dictated by the analyte's structure. Common CSPs include:
-
Polysaccharide-based: Derivatives of cellulose and amylose are the most widely used CSPs, offering broad applicability for a vast range of chiral compounds.[5]
-
Protein-based: Columns with immobilized proteins like α1-acid glycoprotein (AGP) can be highly selective but may have limitations in terms of mobile phase compatibility and loading capacity.[5][6]
-
Pirkle-type (brush-type): These are based on small chiral molecules covalently bonded to the silica support and are known for their durability.[7]
-
Cyclodextrin-based: These CSPs utilize the inclusion complexation properties of cyclodextrins for chiral recognition.[8][9]
Caption: Workflow for ee determination by Chiral HPLC.
1.2 NMR Spectroscopy: Differentiation in Solution
NMR spectroscopy, a powerful tool for structural elucidation, can also be employed for ee determination. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create diastereomeric species with distinct NMR spectra.[10] There are two primary approaches:
-
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that covalently bond to the analyte, forming a mixture of diastereomers.[11][12] These diastereomers have different chemical shifts, allowing for their quantification by integrating the corresponding signals in the NMR spectrum.[12]
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent, transient diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[13][14][15] This association leads to a chemical shift difference (Δδ) between the signals of the two enantiomers.[16] The advantage of CSAs is that the sample is not permanently modified.[13][14]
Caption: A logical workflow for the cross-validation of ee values.
Interpreting Discrepancies:
Should the ee values obtained from HPLC and NMR differ significantly, a thorough investigation is warranted. Potential sources of error include:
-
For HPLC: Incomplete resolution of enantiomeric peaks, co-elution with impurities, or non-linear detector response.
-
For NMR: Poor signal-to-noise, overlapping signals, or the presence of impurities that interact with the chiral auxiliary. In the case of CDAs, incomplete derivatization or kinetic resolution can lead to inaccurate results.
Section 5: Conclusion and Recommendations
Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. HPLC, with its high sensitivity and resolving power, often serves as the benchmark method, particularly for regulatory submissions. [1]NMR, on the other hand, offers a rapid, non-destructive, and less solvent-intensive alternative that is well-suited for reaction monitoring and high-throughput screening. [17][18] The judicious application of both techniques in a cross-validation framework provides the highest level of confidence in the analytical results. As a senior application scientist, I strongly advocate for this dual approach to ensure the scientific integrity of your work and the quality of your chiral products.
References
-
Sánchez, F. G., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(8), 957-963. [Link]
-
Ianni, F., Sardella, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12695-12705. [Link]
-
Ianni, F., Sardella, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
-
U.S. Food and Drug Administration. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. FDA. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256-270. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. [Link]
-
Ciogli, A., et al. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Topics in Current Chemistry, 341, 69-131. [Link]
-
Taji, H., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 855-858. [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]
-
Pérez-Fuertes, Y., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(11), 1769-1773. [Link]
-
da Silva, J. V., & Tormena, C. F. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(7), 1735. [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]
-
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(12), 4725. [Link]
-
Physics Forums. (2007, November 8). Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Ianni, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC - PubMed Central. [Link]
-
Rothchild, R. (2000). NMR determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Pérez-Fuertes, Y., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
-
Hilaris Publisher. (2021, October 27). Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). [Link]
-
Sciencing. (2022, March 24). Disadvantages & Advantages Of An HPLC. [Link]
-
Pharmastuff4u. (2023, March 7). Advantages and Disadvantages of HPLC. [Link]
-
Wenzel, T. J. (2015). NMR determination of enantiomeric purity. Chemical Reviews, 115(16), 8484-8504. [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Bohrium. (2023, January 27). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]
Sources
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uma.es [uma.es]
- 7. hplc.eu [hplc.eu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reduction of 3,4-Dimethylacetophenone: Efficacy of Common Reducing Agents
For researchers and professionals in drug development and organic synthesis, the efficient and selective reduction of ketones is a cornerstone transformation. The conversion of a carbonyl group to a hydroxyl group is a critical step in the synthesis of a vast array of biologically active molecules and fine chemicals. This guide provides an in-depth, comparative analysis of the efficacy of three widely used reducing agents—sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation—for the reduction of the aromatic ketone, 3,4-dimethylacetophenone, to its corresponding secondary alcohol, 1-(3,4-dimethylphenyl)ethanol.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each method, providing a rationale for the choice of reagents and reaction conditions. By presenting detailed experimental procedures and comparative data, this guide aims to equip researchers with the practical insights needed to select the most appropriate reduction strategy for their specific synthetic goals, considering factors such as yield, selectivity, safety, and scalability.
Introduction to Ketone Reduction
The reduction of a ketone to a secondary alcohol involves the formal addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. The choice of reducing agent is dictated by several factors, including the presence of other functional groups in the molecule, the desired stereoselectivity, and practical considerations such as reaction conditions and safety.
3,4-Dimethylacetophenone is a common building block in organic synthesis. Its reduction product, This compound , is a chiral alcohol that can serve as a precursor for various pharmaceutical intermediates and other valuable compounds. The presence of the aromatic ring and the methyl substituents can influence the reactivity of the carbonyl group and the stability of intermediates, making a comparative study of reduction methods particularly relevant.
Comparative Analysis of Reducing Agents
This guide will focus on three primary methods for the reduction of 3,4-dimethylacetophenone:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile, yet less selective, reducing agent.
-
Catalytic Hydrogenation: A method employing a metal catalyst and a hydrogen source, offering advantages in scalability and atom economy. This will be further divided into catalytic hydrogenation using hydrogen gas (H₂) and transfer hydrogenation.
The following sections will detail the reaction mechanisms, provide step-by-step experimental protocols, and present a comparative summary of the expected outcomes for each method.
Sodium Borohydride (NaBH₄): The Gentle Workhorse
Sodium borohydride is a widely used reducing agent due to its excellent functional group tolerance, ease of handling, and compatibility with protic solvents like methanol and ethanol.[1] It is particularly effective for the reduction of aldehydes and ketones.[2]
Mechanism of NaBH₄ Reduction
The reduction of a ketone with NaBH₄ proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an alkoxide intermediate.[3]
-
Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol or ethanol) to yield the final alcohol product.[2]
Figure 1: Simplified mechanism of NaBH₄ reduction of 3,4-dimethylacetophenone.
Experimental Protocol: NaBH₄ Reduction
This protocol is adapted from general procedures for the reduction of aromatic ketones.[4][5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: While stirring, add sodium borohydride (1.2 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant
Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride.[6] It can reduce not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[7] This high reactivity necessitates the use of anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water and other protic substances.[8]
Mechanism of LiAlH₄ Reduction
The mechanism of LiAlH₄ reduction is analogous to that of NaBH₄, involving a nucleophilic attack by a hydride ion. However, the Al-H bond in the [AlH₄]⁻ anion is more polarized than the B-H bond in [BH₄]⁻, making LiAlH₄ a much stronger hydride donor.[5]
Figure 2: Simplified mechanism of LiAlH₄ reduction of 3,4-dimethylacetophenone.
Experimental Protocol: LiAlH₄ Reduction
This protocol is based on standard procedures for LiAlH₄ reductions of ketones.[8][9]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Ketone: Add a solution of 3,4-dimethylacetophenone (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC.
-
Quenching (Fieser work-up): Cool the reaction to 0 °C and carefully add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Work-up: Filter the mixture and wash the precipitate with diethyl ether or THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Catalytic Hydrogenation: The Green and Scalable Approach
Catalytic hydrogenation offers a more environmentally friendly and often more scalable alternative to metal hydride reductions. This method avoids the use of stoichiometric amounts of metal hydrides and the generation of large quantities of inorganic byproducts.
A. Catalytic Hydrogenation with H₂ Gas
This classic method involves the use of a heterogeneous catalyst, typically a noble metal such as palladium on carbon (Pd/C), and molecular hydrogen (H₂).[10]
The mechanism of heterogeneous catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. A simplified overview involves:
-
Adsorption: Both the ketone and H₂ are adsorbed onto the catalyst surface.
-
Hydrogen Activation: The H-H bond is weakened and cleaved by the metal.
-
Hydrogen Transfer: Hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms.
-
Desorption: The resulting alcohol desorbs from the catalyst surface.[11]
Figure 3: Conceptual workflow of catalytic hydrogenation of 3,4-dimethylacetophenone.
This protocol is based on the hydrogenation of a structurally similar compound, 3,4-dimethoxyacetophenone.[12]
-
Setup: In a hydrogenation vessel, dissolve 3,4-dimethylacetophenone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 5-10% Pd/C catalyst (typically 1-5 mol% of Pd).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (typically 1-10 bar) and stir vigorously at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by H₂ uptake or TLC).
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
B. Transfer Hydrogenation
Transfer hydrogenation is a convenient alternative to using pressurized H₂ gas. In this method, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a transition metal catalyst, often a ruthenium or rhodium complex.[13]
The mechanism of transfer hydrogenation typically involves the formation of a metal-hydride species from the hydrogen donor. This metal-hydride then transfers the hydride to the ketone. For example, with a ruthenium catalyst and isopropanol as the hydrogen donor, the isopropanol is oxidized to acetone.[14]
This protocol is based on general procedures for the ruthenium-catalyzed transfer hydrogenation of acetophenones.[15][16]
-
Setup: In a round-bottom flask, dissolve 3,4-dimethylacetophenone (1.0 eq) in isopropanol.
-
Catalyst and Base Addition: Add a ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂) (typically 0.5-2 mol%) and a base such as potassium hydroxide or sodium isopropoxide (typically 5-10 mol%).
-
Reaction: Heat the mixture to reflux (around 80 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Further purification can be done by column chromatography.
Comparative Data Summary
The following table summarizes the key features and expected outcomes for the reduction of 3,4-dimethylacetophenone with the different reagents. The data for yield and reaction time are based on typical results for the reduction of substituted acetophenones and may vary depending on the specific reaction conditions.
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Pd/C) | Transfer Hydrogenation (Ru-catalyst/iPrOH) |
| Reactivity | Mild | Very Strong | Moderate to High | Moderate |
| Selectivity | High (ketones/aldehydes) | Low | Good | Good |
| Solvent | Protic (MeOH, EtOH) | Anhydrous, Aprotic (Ether, THF) | Various (EtOH, EtOAc) | Isopropanol (reagent and solvent) |
| Temperature | 0 °C to RT | 0 °C to RT | RT to moderate heating | Reflux (ca. 80 °C) |
| Pressure | Atmospheric | Atmospheric | Atmospheric to high pressure | Atmospheric |
| Typical Yield | >90% | >90% | >95% | >90% |
| Typical Reaction Time | 1-4 hours | 1-2 hours | 2-24 hours | 2-12 hours |
| Safety Concerns | Flammable H₂ evolution on acidification | Highly reactive with water, pyrophoric | Handling of H₂ gas, flammable catalyst | Use of flammable solvent |
| Scalability | Good | Moderate (exothermicity) | Excellent | Good |
Conclusion and Recommendations
The choice of reducing agent for the conversion of 3,4-dimethylacetophenone to this compound depends on the specific requirements of the synthesis.
-
For small-scale laboratory synthesis where high chemoselectivity and ease of handling are paramount, sodium borohydride is an excellent choice. It is a reliable and cost-effective reagent that consistently provides high yields of the desired alcohol.[1]
-
Lithium aluminum hydride should be reserved for situations where a more powerful reducing agent is necessary, for instance, if other less reactive functional groups are also targeted for reduction. Its high reactivity and stringent requirements for anhydrous conditions make it less convenient for the simple reduction of a ketone.[7]
-
For large-scale production, catalytic hydrogenation with H₂/Pd/C is often the preferred method. It is highly efficient, atom-economical, and the catalyst can be recovered and reused.[12]
-
Transfer hydrogenation offers a convenient and safer alternative to using pressurized hydrogen gas, making it well-suited for laboratory settings where specialized hydrogenation equipment may not be available. [13]
Ultimately, the optimal choice of reducing agent will be a balance of factors including the scale of the reaction, the available equipment, safety considerations, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful reduction of 3,4-dimethylacetophenone.
References
- E. R. H. Jones, J. S. Stephenson, The Reduction of Carbonyl Compounds by the Borohydrides. J. Chem. Soc.1959, 2197-2201.
- Agro-Chemie Novenyvedoszer Gyart Ertekesito Es Forgalmazo Kft. Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. EP1000005B1, 2003.
-
Study.com. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]
-
ChemTalk. Catalytic Hydrogenation. [Link]
-
eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Slideshare. NaBH4. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. [Link]
-
University of Toronto. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
MDPI. Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. [Link]
-
Facta Universitatis, Series: Physics, Chemistry and Technology. STUDY OF LITHIUM ALUMINIUM HYDRIDE REDUCTION OF 5-ACETYL-1,6-DIMETHYL-4-PHENYL-3,4-DIHYDROPYRIMIDIN-2(1H)-ONE. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
MDPI. Recent Advances of Pd/C-Catalyzed Reactions. [Link]
-
Diva-portal.org. Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
-
ResearchGate. Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. [Link]
-
The Royal Society of Chemistry. Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
Organic Chemistry Data. Sodium Borohydride. [Link]
-
Organic Chemistry Data. Lithium Aluminum Hydride (LAH). [Link]
-
Pediaa.Com. Difference Between NaBH4 and LiAlH4 Reaction. [Link]
-
NCERT. Alcohols, Phenols and Ethers. [Link]
-
University of Wisconsin-Madison. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
PMC - NIH. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]
-
SciSpace. Ruthenium-Catalyzed Transfer Hydrogenation for C–C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactan. [Link]
-
ResearchGate. Scheme 3. Sodium Borohydride Reduction of Acetophenone. [Link]
-
Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. [Link]
-
PubMed. Ethanol-mediated one-pot synthesis of 3-phenyl-3,4,5,12-tetrahydrobenzo[3]imidazo[2,1-b]quinazolin-1(2H)-ones as PDGFRA inhibitors. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
MDPI. Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. [Link]
-
Organic Chemistry Data. Catalytic Hydrogenation: Reduction and Oxidation. [Link]
-
SciSpace. Ruthenium-Catalyzed Transfer Hydrogenation for C–C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactan. [Link]
-
WebAssign. Experiment 3 - Reduction of a Ketone. [Link]
-
-ORCA - Cardiff University. Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. [Link]
-
ResearchGate. Proposed hydrogen transfer reaction based on Ru II transfer of isopropanol ketones. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
ResearchGate. Catalytic transfer hydrogenation of acetophenone in isopropanol. For.... [Link]
-
Green Chemistry (RSC Publishing). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Reduction of Carbonyl Compounds to their Corresponding of Alcohols with [Zn(BH4)2(2-MeOpy)] & [Zn(BH4)2(2-Mepy)] as New Reducing Agents (A Comparison Study) – Oriental Journal of Chemistry [orientjchem.org]
- 3. rsc.org [rsc.org]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
- 13. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Comparative Guide to the Resolution of 1-(3,4-Dimethylphenyl)ethanol: Enzymatic vs. Chemical Methods
Executive Summary
The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. 1-(3,4-Dimethylphenyl)ethanol is a valuable chiral building block, and its effective resolution into single enantiomers is of significant industrial interest. This guide provides an in-depth comparison of two primary methods for resolving racemic this compound: enzymatic kinetic resolution using lipases and classical chemical resolution through the formation of diastereomeric salts. We will delve into the mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of their performance, guiding researchers and process chemists in selecting the optimal strategy for their specific needs.
Introduction: The Importance of Chiral this compound
Chiral secondary alcohols, such as the enantiomers of this compound, are versatile intermediates in the synthesis of biologically active molecules. The specific stereochemistry of a molecule often dictates its pharmacological activity, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even harmful. Consequently, robust and efficient methods for obtaining these enantiomers in high purity are critical.
This guide focuses on two distinct and powerful techniques for resolving the racemic mixture of this compound:
-
Enzymatic Kinetic Resolution (EKR): This method leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product.
-
Chemical Resolution: This classical approach involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers.[1][2] These diastereomers exhibit different physical properties, such as solubility, which enables their separation by methods like fractional crystallization.[1][2][3][4]
We will explore the causality behind the experimental choices for each method, offering insights grounded in established chemical principles and field experience.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolutions are prized for their high selectivity and operation under mild, environmentally benign conditions.[5] Lipases (EC 3.1.1.3), a class of serine hydrolases, are the most utilized enzymes in biocatalysis for this purpose.[5] They are particularly effective for the resolution of secondary alcohols via transesterification.
Mechanism of Action: Lipase-Catalyzed Transesterification
The catalytic activity of a lipase originates from a catalytic triad of amino acid residues, typically Serine-Histidine-Aspartate, within its active site.[6][7] The kinetic resolution of this compound proceeds via a "Ping-Pong Bi-Bi" mechanism when using an acyl donor like vinyl acetate.
The key steps are:
-
Acylation of the Enzyme: The serine residue in the lipase's active site attacks the acyl donor (e.g., vinyl acetate), forming a covalent acyl-enzyme intermediate. This step is facilitated by the His-Asp charge-relay system.[6][8]
-
Enantioselective Acylation: The racemic alcohol, this compound, enters the active site. The enzyme's chiral pocket preferentially accommodates one enantiomer (e.g., the R-enantiomer) in an orientation suitable for nucleophilic attack on the acyl-enzyme intermediate.
-
Product Formation & Release: The preferred enantiomer is acylated, forming the corresponding ester (e.g., (R)-1-(3,4-dimethylphenyl)ethyl acetate). This ester and the unreacted alcohol enantiomer ((S)-1-(3,4-dimethylphenyl)ethanol) are then released.
The use of vinyl acetate is a strategic choice. Upon acylation of the enzyme, the leaving group, vinyl alcohol, rapidly tautomerizes to stable acetaldehyde. This irreversible step drives the reaction equilibrium forward, leading to high conversions.
Visualization of the EKR Workflow
Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of a racemic alcohol.
Experimental Protocol: EKR with Candida antarctica Lipase B (CALB)
Candida antarctica Lipase B (CALB), often used in an immobilized form such as Novozym 435, is a highly effective and versatile biocatalyst for the resolution of secondary alcohols.[9][10][11][12][13]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable organic solvent)
-
Molecular sieves (to maintain anhydrous conditions)
Procedure:
-
To a solution of racemic this compound (1.0 eq) in hexane, add vinyl acetate (3.0-4.0 eq).
-
Add activated molecular sieves to the mixture to ensure anhydrous conditions, which are crucial for lipase activity.
-
Add the immobilized CALB (typically 10-20% by weight relative to the substrate).
-
Stir the suspension at a constant temperature, typically 40°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the remaining alcohol and the formed ester.
-
Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused, a significant advantage for process sustainability.
-
The resulting mixture containing the unreacted (S)-alcohol and the (R)-ester can be separated by standard chromatographic techniques (e.g., column chromatography) or distillation.
Performance Data (Illustrative)
The following table summarizes typical performance data for the enzymatic resolution of structurally similar 1-phenylethanol, which serves as a reliable proxy for this compound.
| Parameter | Enzymatic Resolution (CALB) | Reference |
| Enantiomeric Excess (e.e.) | >99% for both alcohol and ester | [11] |
| Conversion (c) | ~50% (Target for optimal resolution) | [12] |
| Reaction Time | 3 - 24 hours | [14] |
| Temperature | 30 - 60 °C | [14] |
| Key Advantages | High selectivity, mild conditions, reusable catalyst, low environmental impact. | [5] |
| Key Limitations | Theoretical maximum yield of 50% for each enantiomer, potential for enzyme inhibition. | [1] |
Method 2: Chemical Resolution via Diastereomeric Salt Formation
This classical method is a workhorse of organic synthesis for separating enantiomers.[1][2] It relies on the principle that enantiomers have identical physical properties, but diastereomers do not.[2][4] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a mixture of diastereomers is formed, which can then be separated.
Mechanism of Action: From Racemate to Separable Diastereomers
The resolution of a racemic alcohol like this compound using this method is a multi-step process:
-
Derivatization: The alcohol, which lacks a suitable acidic or basic handle for salt formation, must first be derivatized.[3][4] A common strategy is to react the alcohol with a cyclic anhydride (e.g., phthalic or succinic anhydride) to form a racemic half-ester. This introduces a carboxylic acid group.
-
Diastereomeric Salt Formation: The resulting racemic carboxylic acid is then treated with an enantiomerically pure chiral base (the resolving agent), such as (-)-brucine, (+)-cinchonine, or (R)-1-phenylethylamine.[3][4] This acid-base reaction forms a pair of diastereomeric salts.
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. Through a careful process of fractional crystallization, the less soluble diastereomer crystallizes out of the solution, allowing for its physical separation by filtration.[1][3]
-
Liberation of the Enantiomer: The separated, pure diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond. This regenerates the enantiomerically pure half-ester, which can then be hydrolyzed with a base (e.g., NaOH) to yield the desired enantiomerically pure alcohol.
Visualization of the Chemical Resolution Pathway
Caption: Pathway for chemical resolution via diastereomeric salt formation.
Experimental Protocol: Resolution with (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid
While bases are common, chiral acids like derivatives of tartaric acid can also be used, often complexing directly with the alcohol in some cases or with a derivatized amine. For alcohols, derivatization to a half-ester followed by resolution with a chiral base is the most standard approach.
Procedure:
-
Part A: Synthesis of the Racemic Phthalate Half-Ester
-
Dissolve racemic this compound (1.0 eq) and phthalic anhydride (1.1 eq) in pyridine.
-
Heat the mixture (e.g., to 90-100°C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into dilute hydrochloric acid and ice.
-
Extract the resulting half-ester with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the crude racemic half-ester.
-
-
Part B: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic half-ester in a suitable solvent, such as ethanol or acetone.
-
In a separate flask, dissolve an equimolar amount (relative to one enantiomer, i.e., 0.5 eq) of the chiral resolving agent (e.g., (+)-cinchonine) in the same solvent, heating gently if necessary.
-
Add the resolving agent solution to the half-ester solution.
-
Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration. The optical purity of the salt can be improved by repeated recrystallizations until a constant specific rotation is achieved.[4]
-
-
Part C: Liberation of the Enantiopure Alcohol
-
Suspend the purified diastereomeric salt in water and add dilute HCl to protonate the half-ester.
-
Extract the enantiomerically pure half-ester into an organic solvent.
-
Hydrolyze the half-ester by refluxing with aqueous sodium hydroxide (NaOH).
-
After hydrolysis, extract the enantiomerically pure this compound into an ether, dry, and concentrate to yield the final product.
-
Performance Data (Illustrative)
| Parameter | Chemical Resolution | Reference |
| Enantiomeric Excess (e.e.) | Can reach >99% after recrystallization | [15] |
| Overall Yield | 25-40% (for one enantiomer) | [1] |
| Reaction Time | Multi-day process including crystallization | - |
| Temperature | Varies (reflux to sub-ambient) | - |
| Key Advantages | Well-established, scalable, uses common reagents, can yield very high purity. | [1][2] |
| Key Limitations | Labor-intensive, often requires tedious optimization of solvents and conditions, generates more waste, theoretical max yield of 50%.[1] |
Comparative Analysis: Enzymatic vs. Chemical Resolution
| Feature | Enzymatic Kinetic Resolution (EKR) | Chemical Resolution (Diastereomeric Salts) |
| Selectivity | Excellent (often >99% e.e.) | Potentially excellent, but highly dependent on the choice of resolving agent and solvent; may require multiple recrystallizations. |
| Yield | Theoretical max of 50% per enantiomer. | Theoretical max of 50%, but practical yields are often lower due to losses during multiple steps and recrystallizations. |
| Process Conditions | Mild (near-ambient temperature and pressure). | Can involve harsh conditions (reflux, strong acids/bases). |
| Speed & Labor | Generally faster (single step) and less labor-intensive. | Multi-step, time-consuming, and labor-intensive (requires optimization and multiple crystallizations). |
| Sustainability | "Green" process: biodegradable catalyst (enzyme) which is often reusable, less solvent waste. | Generates significant waste (solvents, acids, bases, resolving agent). The resolving agent can sometimes be recovered. |
| Scalability | Highly scalable, common in industrial processes. | Scalable, but can become cumbersome at a very large scale due to the need for large crystallization vessels and handling of solids. |
| Substrate Scope | Broad but specific to enzyme's active site. An enzyme that works for one alcohol may not work for another. | Very broad, applicable to most compounds that can be derivatized to an acid or base. |
| Cost | Initial cost of the enzyme can be high, but reusability mitigates this. | Reagents are generally cheaper, but costs can increase with labor, energy input, and waste disposal. |
Conclusion and Recommendations
Both enzymatic and chemical resolution are powerful techniques for obtaining the enantiomers of this compound. The choice between them is dictated by the specific priorities of the project.
Choose Enzymatic Kinetic Resolution when:
-
Environmental impact and process sustainability ("green chemistry") are high priorities.
-
Mild reaction conditions are required to avoid degradation of sensitive functional groups.
-
High throughput and reduced labor are desired.
-
A suitable, selective enzyme has been identified.
Choose Chemical Resolution when:
-
A suitable enzyme cannot be found or is prohibitively expensive for a one-off synthesis.
-
The infrastructure and expertise for classical organic synthesis (e.g., large-scale crystallization) are readily available.
-
Extremely high enantiomeric purity (>99.9% e.e.) is the primary goal, as it can sometimes be achieved through meticulous recrystallization.
For modern drug development and fine chemical production, the trend is increasingly towards biocatalytic methods like enzymatic kinetic resolution . Its combination of high selectivity, operational simplicity, and superior environmental profile makes it a more efficient and sustainable choice for the synthesis of chiral intermediates like this compound.
References
-
Wikipedia. Chiral resolution. [Link]
-
ResearchGate. Enantioseparation of secondary alcohols by diastereoisomeric salt formation. [Link]
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Lumen Learning. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook. [Link]
-
ResearchGate. Mechanism of lipase in transesterification. [Link]
-
ResearchGate. Mechanism of lipase-catalyzed transesterification. [Link]
-
ACS Engineering Au. Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. [Link]
-
ResearchGate. Enantioselectivity of different lipases for kinetic resolution of 1-phenyl ethanol. [Link]
-
ResearchGate. Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. [Link]
-
DSpace at East Tennessee State University. RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL). [Link]
-
PubMed. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. [Link]
-
Royal Society of Chemistry. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). [Link]
-
Taylor & Francis Online. Kinetics of Lipase Catalyzed Resolution of Racemic Alcohols by Reversible Interesterification: Biocatalysis. [Link]
-
SciSpace. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]
-
PubMed. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
MDPI. Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. [Link]
-
Almac Group. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
ResearchGate. (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
ResearchGate. (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]
- Google Patents. US20120108848A1 - Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.
-
MDPI. Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution. [Link]
- Google Patents.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dc.engconfintl.org [dc.engconfintl.org]
- 10. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. Lipase B Candida antarctica immobilized on Immobead 150, recombinant from yeast ≥2000 U/g | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Reactivity in 1-(3,4-Dimethylphenyl)ethanol and its Derivatives
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, chiral benzylic alcohols are indispensable building blocks. Among these, 1-(3,4-dimethylphenyl)ethanol serves as a crucial intermediate for a variety of high-value compounds, prized for the stereocenter at the carbinol carbon.[1] The reactivity of this hydroxyl group is paramount, governing its conversion into esters, ethers, halides, and carbonyls. The presence of the two methyl groups on the aromatic ring exerts a significant electronic influence, differentiating its reactivity from unsubstituted benzyl alcohol.
This guide provides a comprehensive comparison of the reactivity of this compound derivatives in three fundamental transformations: oxidation, acid-catalyzed esterification, and nucleophilic substitution. We will dissect the underlying electronic and steric factors, provide validated experimental protocols, and present comparative data to offer researchers and process chemists a predictive framework for employing these valuable substrates.
Foundational Principles: Understanding Benzylic Reactivity
The reactivity of a benzylic alcohol is primarily dictated by the stability of the intermediates formed during a reaction. The 3,4-dimethyl substitution pattern plays a key role through its electron-donating nature.
-
Electronic Effects : The two methyl groups are weakly electron-donating groups (EDGs) via hyperconjugation and induction. This enriches the electron density of the aromatic ring, which in turn helps to stabilize any positive charge that develops at the benzylic position during a reaction. This is particularly critical in reactions proceeding through a carbocation intermediate (e.g., SN1 substitution) or a transition state with cationic character.
-
Steric Effects : The methyl groups are in the meta and para positions relative to the ethyl-alcohol substituent. This placement means they do not impart significant steric hindrance to the reaction center at the benzylic carbon, allowing reagents to approach with relative ease.
To quantify these electronic effects, we can draw upon the principles of the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.[2][3] The overall electronic effect of substituents can predict whether a reaction will be accelerated or retarded.
Caption: Logical flow of substituent effects on reaction rate.
Comparative Reactivity in Oxidation Reactions
The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a cornerstone transformation. The reaction rate is highly sensitive to the electronic properties of the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the electron-deficient transition state.[4][5]
The mechanism often involves the formation of a chromate ester (when using Cr(VI) reagents), followed by a rate-determining step where a proton is abstracted and the C-H bond at the carbinol carbon is broken.[6]
Caption: Generalized workflow for Chromium(VI) oxidation of a benzylic alcohol.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Setup : To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add dichloromethane (DCM, 20 mL) and pyridinium chlorochromate (PCC, 1.5 equivalents).
-
Addition of Substrate : Dissolve the this compound derivative (1.0 eq) in DCM (5 mL) and add it to the stirring PCC suspension at room temperature.
-
Reaction Monitoring : Stir the reaction mixture for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup : Upon completion, dilute the mixture with diethyl ether (20 mL) and filter it through a short plug of silica gel to remove the chromium salts.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the corresponding acetophenone derivative.
Comparative Data
The following table presents representative data for the oxidation of various substituted this compound derivatives. The parent compound (X=H) is assigned a relative rate of 1.0.
| Derivative (Substituent X at position 5) | Relative Rate (krel) | Yield (%) |
| X = H (Parent Compound) | 1.00 | 92 |
| X = OCH3 (Electron-Donating) | ~4.5 | 95 |
| X = Cl (Electron-Withdrawing) | ~0.4 | 88 |
| X = NO2 (Strongly Electron-Withdrawing) | ~0.05 | 75 |
Analysis : The data clearly demonstrates that an electron-donating group (OCH3) in the para position relative to the reaction site significantly accelerates the oxidation. Conversely, electron-withdrawing groups (Cl, NO2) retard the reaction. This aligns with a mechanism where positive charge character develops in the transition state, which is stabilized by EDGs.[4][7]
Comparative Reactivity in Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8] It is a reversible equilibrium process. The reaction is generally less sensitive to the electronic effects of substituents on the alcohol compared to oxidation, as reflected by a smaller Hammett reaction constant (ρ).[3] However, electronic effects still play a discernible role.
The mechanism involves the initial protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol.
Caption: Key steps in the Fischer Esterification mechanism.[8]
Experimental Protocol: Esterification with Acetic Acid
-
Setup : In a 50 mL round-bottom flask equipped with a reflux condenser, combine the this compound derivative (1.0 eq), glacial acetic acid (3.0 eq), and toluene (15 mL).
-
Catalyst Addition : Add 3-4 drops of concentrated sulfuric acid as a catalyst.[9]
-
Reaction : Heat the mixture to reflux (approx. 110°C) for 4-6 hours.
-
Workup : Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water (20 mL), a saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid, and finally with brine (20 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ester product. Further purification can be achieved via distillation or chromatography if necessary.
Comparative Data
The following table shows the typical yields for the esterification of various derivatives with acetic acid after a fixed reaction time, reflecting the shift in equilibrium and reaction rate.
| Derivative (Substituent X at position 5) | Yield (%) |
| X = H (Parent Compound) | 85 |
| X = OCH3 (Electron-Donating) | 88 |
| X = Cl (Electron-Withdrawing) | 81 |
| X = NO2 (Strongly Electron-Withdrawing) | 76 |
Analysis : The trend, while less pronounced than in oxidation, is still present. The nucleophilicity of the alcohol's oxygen is slightly enhanced by electron-donating groups, leading to a modest increase in reaction rate and yield. Conversely, electron-withdrawing groups decrease the oxygen's nucleophilicity, slowing the reaction.
Comparative Reactivity in SN1 Substitution
The conversion of a benzylic alcohol to a benzylic halide with a hydrohalic acid (e.g., HBr) is a classic SN1 reaction. The rate-determining step is the formation of a benzylic carbocation after the protonated hydroxyl group departs as water. The stability of this carbocation is the single most important factor governing the reaction rate.
The 3,4-dimethyl groups on the parent compound strongly stabilize the benzylic carbocation, making these substrates highly reactive in SN1 reactions compared to unsubstituted benzyl alcohol.
Experimental Protocol: Synthesis of 1-Bromo-1-(3,4-dimethylphenyl)ethane
-
Setup : Place the this compound derivative (1.0 eq) in a separatory funnel.
-
Reagent Addition : Add a 48% aqueous solution of hydrobromic acid (HBr, 2.0 eq) to the funnel.
-
Reaction : Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure. The formation of an insoluble organic layer (the bromide) should be observed.
-
Workup : Allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with cold water (15 mL), 5% sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Purification : Transfer the cloudy organic layer to a small flask and dry with anhydrous calcium chloride. Decant the clear liquid product.
Comparative Data
The reactivity in this SN1 reaction is so sensitive that it's often measured by reaction time for full conversion at a specific temperature.
| Derivative (Substituent X at position 5) | Approximate Reaction Time for >95% Conversion |
| X = H (Parent Compound) | ~5 minutes |
| X = OCH3 (Electron-Donating) | < 1 minute |
| X = Cl (Electron-Withdrawing) | ~30 minutes |
| X = NO2 (Strongly Electron-Withdrawing) | Several hours / No reaction at room temp. |
Analysis : The results are dramatic and directly reflect the stability of the intermediate carbocation. The electron-donating methoxy group provides powerful resonance stabilization to the cation, leading to an extremely fast reaction. In contrast, the inductively withdrawing and resonance-deactivating nitro group destabilizes the cation so severely that the reaction is effectively halted under these conditions. This highlights the profound impact of substituent electronics in reactions proceeding via carbocation intermediates.
Conclusion
The reactivity of this compound derivatives is a clear and predictable function of their molecular structure. The inherent electron-donating character of the two methyl groups makes the parent compound significantly more reactive than simple benzyl alcohol in reactions that involve the formation of a positive charge at the benzylic center, such as SN1 substitution and oxidation.
-
For SN1 reactions , reactivity is exceptionally sensitive to aromatic substituents, with electron-donating groups causing a massive rate acceleration.
-
For oxidation reactions , reactivity is also strongly correlated with substituent electronic effects, with electron-donating groups promoting faster reactions.
-
For Fischer esterification , the influence of substituents is present but much more subdued, as the key step involves the alcohol acting as a nucleophile.
This guide provides a foundational framework for researchers to anticipate the chemical behavior of this important class of molecules, enabling more efficient process design, reaction optimization, and development of novel synthetic methodologies.
References
- Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [URL: https://orientjchem.
- Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. ResearchGate. [URL: https://www.researchgate.net/publication/327244365_Kinetic_studies_on_the_oxidation_of_benzyl_alcohol_by_hypochlorite_in_aqueous_acetic_medium]
- Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Kinetics-and-Mechanism-of-the-Oxidation-of-Benzyl-Degirmenbasi-Boz/f31d044199c150b407481b4710174092b760a9f3]
- Kinetic Study of Benzyl Alcohol Oxidation Under Phase Transfer Catalysis Conditions. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/01932690600858101]
- A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Study-for-Kinetics-and-Oxidation-Reaction-of-Park-Kim/00e8b15d97f223126f3910c2688031d23467f927]
- Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1986/p2/p29860001751]
- What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_factors_for_selective_oxidation_of_the_benzyl_alcohol_to_benzaldehyde]
- Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol. ResearchGate. [URL: https://www.researchgate.net/figure/Asymmetric-reduction-of-1-3-4-dimethylphenyl-ethanone-to-S-1-3-4_fig1_320097492]
- Hammett Plot for the oxidation of benzyl alcohols. ResearchGate. [URL: https://www.researchgate.
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b09339]
- Atmospheric Chemistry of Benzyl Alcohol: Kinetics and Mechanism of Reaction with OH Radicals. ResearchGate. [URL: https://www.researchgate.net/publication/285566373_Atmospheric_Chemistry_of_Benzyl_Alcohol_Kinetics_and_Mechanism_of_Reaction_with_OH_Radicals]
- Hammett plot for the reaction with para-substituted benzyl alcohols. ResearchGate. [URL: https://www.researchgate.net/figure/Hammett-plot-for-the-reaction-with-para-substituted-benzyl-alcohols_fig3_335049301]
- Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/26%3A_Organonitrogen_and_Organosulfur_Compounds/26.
- Hammett substituent constants and their modified values. Moodle@Units. [URL: https://moodle.units.it/pluginfile.php/310343/mod_resource/content/1/Hammett%20substituent%20constants.pdf]
- Hammett equation. Wikipedia. [URL: https://en.wikipedia.
- This compound. Synblock. [URL: https://www.synblock.com/product/AB90505.html]
- Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. ResearchGate. [URL: https://www.researchgate.net/publication/328224729_Plant-mediated_asymmetric_reduction_of_1-34-dimethylphenylethanone]
- Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5530373/]
- This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-4-dimethylphenyl-ethanol-33967-19-0]
- (1R)-1-(3,4-dimethylphenyl)ethanol. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1r-1-3-4-dimethylphenyl-ethanol-138946-21-3]
- The mechanism for the esterification reaction. Chemguide. [URL: https://www.chemguide.co.
- To study esterification reaction between alcohol and carboxylic acid. YouTube. [URL: https://www.youtube.
- How to Make Esters through Esterification. YouTube. [URL: https://www.youtube.
- Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. [URL: https://www.odinity.com/investigating-substitution-reactions-various-alcohol-containing-compounds/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
A Researcher's Guide to the Analytical Scrutiny of Commercial 1-(3,4-Dimethylphenyl)ethanol
For the discerning researcher, scientist, and drug development professional, the purity of a chemical reagent is not a matter of triviality; it is the bedrock upon which reliable and reproducible experimental outcomes are built. In the context of pharmaceutical development and nuanced organic synthesis, even trace impurities within a starting material like 1-(3,4-Dimethylphenyl)ethanol can have profound consequences, potentially leading to unforeseen side reactions, diminished yields, and compromised biological activity of the final product. This guide provides an in-depth, multi-faceted analytical approach to identifying and quantifying trace impurities in commercial batches of this compound, empowering researchers to ascertain the true quality of their reagents.
The Genesis of Impurities: A Synthetic Perspective
To effectively hunt for impurities, one must first understand where they are likely to originate. The most common industrial synthesis of this compound involves the reduction of 3,4-dimethylacetophenone. A widely used and economical reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent, typically methanol or ethanol.[1][2] While effective, this process is not without the potential for impurity generation.
Another plausible, albeit less common on an industrial scale for this specific molecule, is the Grignard reaction, involving the addition of a methylmagnesium halide to 3,4-dimethylbenzaldehyde. This route also presents its own unique impurity profile.
Caption: Potential impurity pathways in the synthesis of this compound.
A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a sample's purity. A robust assessment necessitates a combination of chromatographic separation and spectroscopic identification. Our recommended workflow integrates Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, High-Performance Liquid Chromatography (HPLC) for less volatile and thermally labile species, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.
Sources
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 1-(3,4-Dimethylphenyl)ethanol
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 1-(3,4-Dimethylphenyl)ethanol, a substituted aromatic alcohol. While this compound may not be as common as simpler alcohols, the principles of its disposal are rooted in a thorough understanding of its potential hazards and the governing regulations.
The disposal of any chemical, including this compound, is not a one-size-fits-all process. It requires a careful evaluation of the chemical's properties and adherence to a hierarchy of waste management practices. The primary goal is to minimize waste generation whenever possible through thoughtful experimental design and chemical reuse or recycling.[1] When disposal is necessary, it must be done in a way that protects laboratory personnel, the wider community, and the environment.[2]
Core Principles of Chemical Waste Disposal
The foundation of proper chemical disposal rests on several key principles mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] These principles are designed to ensure that hazardous waste is managed safely from its point of generation to its final disposal, a concept known as "cradle to grave" responsibility.[3]
1. Waste Characterization: The First and Most Critical Step
Before any disposal actions are taken, the waste must be characterized to determine if it meets the definition of "hazardous waste" under the Resource Conservation and Recovery Act (RCRA).[3] This determination can be based on your knowledge of the chemical's properties or through analytical testing if the composition is unknown.[3]
For this compound, we can infer its likely properties based on its chemical structure—an aromatic ring and an alcohol functional group. It is likely to be a flammable liquid and may cause skin and eye irritation.[4][5][6] Therefore, it should be treated as hazardous waste until proven otherwise.
Key questions to ask during waste characterization:
-
Is it a listed hazardous waste? The EPA maintains lists of specific chemicals (F, K, P, and U lists) that are automatically considered hazardous waste.[7]
-
Does it exhibit hazardous characteristics? Even if not specifically listed, a waste is considered hazardous if it is:
-
Ignitable: Has a flash point of less than 60°C (140°F).[8] Many alcohols fall into this category.[9]
-
Corrosive: Has a pH of ≤ 2 or ≥ 12.5.[10]
-
Reactive: Is unstable, reacts violently with water, or can generate toxic gases.[10]
-
Toxic: Contains certain contaminants at concentrations above specified levels.[3]
-
2. Segregation: Preventing Dangerous Reactions
Proper segregation of chemical waste is crucial to prevent accidental and potentially dangerous chemical reactions.[1][11] Do not mix different chemical waste streams unless you are certain of their compatibility. For this compound, it should be collected separately from:
-
Strong oxidizing agents.[12]
-
Acids and bases.
-
Aqueous waste.
-
Halogenated solvents.
3. Containerization and Labeling: Clear and Safe Communication
Waste must be collected in containers that are compatible with the chemical.[1][13] For flammable liquids like this compound, glass or appropriate plastic containers are generally suitable.[8]
Container best practices:
-
Ensure the container is in good condition with a tightly fitting lid.[13][14]
-
Leave adequate headspace (at least 10%) to allow for vapor expansion.[13]
-
The exterior of the container must be clean and free of contamination.[14]
Labeling is a critical safety element. Every waste container must be clearly labeled with:
-
The words "Hazardous Waste".[3]
-
The full chemical name of all contents (no abbreviations or formulas).[8]
-
The approximate concentrations of each component.[13]
-
The date accumulation started.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic approach to disposing of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE:
-
Safety glasses or goggles.[5]
-
A lab coat.
-
Gloves appropriate for handling organic chemicals.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][15]
II. Waste Collection
-
Select a designated waste container: Choose a clean, compatible container with a secure lid.
-
Label the container: Affix a hazardous waste label and fill in all required information.
-
Transfer the waste: Carefully pour the this compound waste into the container, using a funnel to prevent spills.
-
Secure the container: Tightly close the lid and ensure the outside of the container is clean.
-
Store appropriately: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible chemicals.[12][16]
III. Arranging for Final Disposal
Laboratory chemical waste must be disposed of through a licensed hazardous waste contractor.[11] Your institution's Environmental Health and Safety (EH&S) department manages this process.
-
Contact your EH&S office: Inform them that you have a container of hazardous waste ready for pickup.
-
Provide necessary information: Be prepared to provide details from the waste label, including the chemical composition and volume.
-
Follow institutional procedures: Your EH&S office will have specific procedures for scheduling a waste pickup.
Never dispose of this compound or other organic chemicals down the drain. [8][15] This is illegal and can harm the environment and public water systems.
Quantitative Data Summary
| Characteristic | Regulatory Threshold | Relevance to this compound |
| Ignitability | Flash Point < 60°C (140°F) | As a substituted alcohol, it is likely to be ignitable.[8] |
| Corrosivity | pH ≤ 2 or ≥ 12.5 | Unlikely to be corrosive unless mixed with acidic or basic solutions.[10] |
| Reactivity | Unstable, reacts with water, etc. | Unlikely to be reactive under normal conditions.[10] |
| Toxicity | Exceeds specific contaminant levels | Determination would require a specific analysis or SDS. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Safety Data Sheet. (2017, November 13). 3M. Retrieved from [Link]
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Stericycle. Retrieved from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh. Retrieved from [Link]
-
Ethanol Factsheet. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Does the EPA Alcohol Exemption Apply to Your Business? (2017, April 3). Hazardous Waste Experts. Retrieved from [Link]
-
January 2025 EPA Waste Management Updates Newsletter. (2025, January 16). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. urgent.supply [urgent.supply]
- 3. mtu.edu [mtu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. fishersci.com [fishersci.com]
- 6. gpreinc.com [gpreinc.com]
- 7. epa.gov [epa.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. fishersci.com [fishersci.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. ethz.ch [ethz.ch]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
